molecular formula C8H8BrN3 B1382043 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-29-7

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1382043
CAS No.: 1296224-29-7
M. Wt: 226.07 g/mol
InChI Key: PTCJTOGJYGMUMQ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296224-29-7) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a bromine atom at the 6-position of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure known for its diverse biological activities and resemblance to purine bases. The bromo substituent makes this molecule an exceptionally versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships (SAR). Researchers primarily utilize this scaffold in the design and synthesis of novel small-molecule kinase inhibitors. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of critical therapeutic targets. These include protein kinases like CK2, EGFR, B-Raf, and MEK, which are heavily implicated in targeted cancer therapy for conditions such as non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this core structure is also being investigated for the development of inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD) . The 2-ethyl group and the 6-bromo handle on this specific compound allow for strategic modifications to optimize binding affinity, selectivity, and other drug-like properties, making it a critical reagent for hit-to-lead optimization campaigns in academic and industrial laboratories. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCJTOGJYGMUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical and Pharmacological Profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating the discovery of targeted therapeutics. 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) has emerged as a highly valuable building block, particularly in the development of ATP-competitive kinase inhibitors. The fused bicyclic pyrazolo[1,5-a]pyrimidine core acts as a bioisostere to purine, allowing it to anchor securely within the highly conserved hinge region of various protein kinases.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological applications of this privileged scaffold, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Drug-Likeness

The utility of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine in Fragment-Based Drug Discovery (FBDD) and lead optimization is heavily dictated by its physicochemical profile. The data summarized below highlights its alignment with Lipinski’s Rule of Five, making it an ideal starting material for oral drug candidates.

Quantitative Physicochemical Data
PropertyValuePharmacological Rationale
CAS Number 1296224-29-7Unique identifier for sourcing and regulatory tracking.
Molecular Formula C₈H₈BrN₃Provides a low starting molecular weight.
Molecular Weight 226.07 g/mol Leaves an ample "molecular weight budget" (< 500 Da) for downstream functionalization (e.g., adding piperazines or anilines)[1].
LogP 2.05Optimal lipophilicity for a fragment; ensures a balance between aqueous solubility and lipid membrane permeability[1].
TPSA 30.19 ŲExcellent for intracellular targeting. A TPSA < 90 Ų strongly correlates with high cell membrane and blood-brain barrier (BBB) permeability[1].
H-Bond Donors 0Zero donors minimize the desolvation penalty when the molecule transitions from an aqueous environment into the hydrophobic kinase pocket[1].
H-Bond Acceptors 3Sufficient to form critical hydrogen bonds with the backbone amides of the kinase hinge region[1].
Rotatable Bonds 1Low conformational flexibility reduces the entropic cost of binding to the target receptor[1].
SMILES CCC1=NN2C(N=CC(Br)=C2)=C1Structural string for computational docking and cheminformatics[1].

Data sourced from 1.

Chemical Synthesis & Reactivity

The synthesis of the pyrazolo[1,5-a]pyrimidine core relies on a highly efficient cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl equivalent. Specifically, the reaction between 5-ethyl-1H-pyrazol-3-amine and 2-bromomalonaldehyde yields the desired scaffold.

The rationale behind utilizing 2-bromomalonaldehyde is its trifunctional nature: the two aldehyde groups serve as electrophilic centers for ring closure, while the central bromine atom is retained in the final product at the C6 position. This C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it a strategic synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of C6-substituted analogs for Structure-Activity Relationship (SAR) studies, as detailed in 2[2].

SynthesisWorkflow A 5-Ethyl-1H-pyrazol-3-amine (Nucleophile) C Cyclocondensation (Glacial AcOH, Reflux) A->C B 2-Bromomalonaldehyde (Electrophile) B->C D 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Core Scaffold) C->D E Suzuki-Miyaura Coupling (Pd Catalyst, Ar-B(OH)2) D->E F Buchwald-Hartwig Amination (Pd Catalyst, R-NH2) D->F G C6-Aryl Derivatives (e.g., CDK2 Inhibitors) E->G H C6-Amino Derivatives (e.g., mTOR Inhibitors) F->H

Figure 1: Synthesis and functionalization workflow of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Pharmacological Applications: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine architecture is a proven hinge-binding motif. By functionalizing the C6 position of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine, researchers have successfully developed potent inhibitors for several high-value oncology targets:

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) drives the G1/S phase transition in the cell cycle. Recent3 demonstrate that pyrazolo[1,5-a]pyrimidine derivatives exhibit nanomolar potency (IC₅₀ < 100 nM) against CDK2, inducing apoptosis and strong growth inhibition in HCT-116 colorectal cancer cells[3].

  • mTOR Inhibition: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell metabolism and proliferation. Derivatives synthesized from this brominated scaffold have been extensively documented in4, where functionalization at the C6 position yields compounds that block the PI3K/AKT/mTOR signaling cascade, effectively halting tumor progression[4].

KinasePathway Drug Pyrazolo[1,5-a]pyrimidine Derivatives CDK2 CDK2 / Cyclin E Complex Drug->CDK2 ATP-competitive Inhibition mTOR mTORC1 / mTORC2 Complex Drug->mTOR ATP-competitive Inhibition CellCycle G1/S Phase Transition (Cell Proliferation) CDK2->CellCycle Promotes Translation Protein Translation (Tumor Growth) mTOR->Translation Promotes Apoptosis Apoptosis / Cell Death (Therapeutic Efficacy) CellCycle->Apoptosis Blocked by Drug Translation->Apoptosis Blocked by Drug

Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol 1: Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Adapted from standard 5[6].

  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq, 10 mmol) and 2-bromomalonaldehyde (1.05 eq, 10.5 mmol) in 20 mL of glacial acetic acid.

    • Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the pyrazole. Glacial acetic acid acts as both the solvent and the acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity and driving the subsequent dehydration steps.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C for 4 hours under a nitrogen atmosphere.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The reaction is deemed complete when the highly polar pyrazole starting material spot disappears.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Neutralize the acidic mixture dropwise with saturated aqueous NaHCO₃ until a pH of 7–8 is achieved.

    • Causality: Neutralizing the acetic acid forces the highly lipophilic pyrazolo[1,5-a]pyrimidine product to precipitate out of the aqueous phase, self-purifying the compound from water-soluble byproducts.

  • Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and dry overnight under a high vacuum to yield the title compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
  • Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq, 1 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

  • Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and to form the reactive boronate complex with the arylboronic acid, a prerequisite for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Purge the vessel with nitrogen three times.

    • Causality: Purging removes dissolved oxygen, which would otherwise irreversibly oxidize and deactivate the Pd(0) active species.

  • Execution & Isolation: Heat the sealed tube at 90 °C for 8–12 hours. Upon completion (via TLC), cool to room temperature, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Conclusion

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine stands as a highly programmable and pharmacologically relevant scaffold. Its favorable physicochemical properties—specifically its lack of hydrogen bond donors and optimal lipophilicity—make it a prime candidate for kinase-targeted drug discovery. By leveraging the C6-bromo handle, researchers can execute rapid, late-stage functionalizations to discover the next generation of CDK2, mTOR, and other critical kinase inhibitors.

References

  • National Institutes of Health (NIH) / PubMed. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at:[Link]

  • Google Patents.WO2011090935A1 - PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS.
  • Semantic Scholar. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

Sources

solubility of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile & Solvent Selection for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Executive Summary

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) is a fused bicyclic heterocycle frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, PI3K) and functionally selective CNS agents.[1][2][3][4][5] Its structural rigidity and specific substitution pattern (6-bromo, 2-ethyl) present unique solubility challenges that differ from its non-substituted analogs.[1]

This guide provides a technical analysis of its solubility behavior, predictive solvent compatibility, and validated protocols for handling this compound in drug discovery and process chemistry workflows.

Physicochemical Architecture & Solubility Mechanics

To master the solubility of this compound, one must understand the molecular forces at play.[6] The pyrazolo[1,5-a]pyrimidine core is a planar, electron-deficient aromatic system.[1]

  • Lipophilicity (LogP): The core scaffold has a baseline lipophilicity.[1][6][7] The addition of a Bromine atom at C6 and an Ethyl group at C2 significantly increases the partition coefficient.[1][6]

    • Estimated LogP:2.0 – 2.6 (Predicted based on structural analogs like Zaleplon intermediates).[1][6][7]

    • Implication: The compound exhibits poor aqueous solubility but high affinity for organic solvents with moderate-to-high dielectric constants.[1][6][7]

  • Crystal Lattice Energy: The planar nature of the fused ring system facilitates strong

    
     stacking interactions in the solid state.[1][6][7] Solvents must possess sufficient solvation energy to overcome these lattice forces.[1][6] The 2-ethyl group adds rotational freedom that may disrupt packing slightly compared to a methyl analog, potentially lowering the melting point (expected range: 100–150°C) and improving solubility in semi-polar solvents.[1]
    
  • Acid-Base Profile: The bridgehead nitrogen and pyrimidine ring render the molecule weakly basic.[1][6][7]

    • Solubility Modulation: Solubility can be significantly enhanced in acidic aqueous media (pH < 3) via protonation, though this is chemically distinct from intrinsic solvent solubility.[1][7]

Solubility Tier List & Solvent Selection

The following classification is derived from empirical data on homologous pyrazolo[1,5-a]pyrimidines and standard solubility parameters.

Tier 1: High Solubility (Stock Solutions & Reactions)

Use these for preparing high-concentration stocks (>20 mg/mL) or running nucleophilic aromatic substitution reactions.[1][7]

SolventSolubility PotentialTechnical Notes
DMSO Excellent Preferred for biological assay stocks (10–100 mM).[1][6][7] High dielectric constant disrupts

-stacking.[1][6]
DMF Excellent Ideal for synthetic reactions (e.g., Suzuki couplings at C6).[1][6][7] Harder to remove than DMSO during lyophilization.[1][6]
DMAc Excellent Alternative to DMF; often provides better thermal stability for high-temperature cyclizations.[1][6][7]
Tier 2: Moderate Solubility (Process & Purification)

Use these for extraction, chromatography, and crystallization.[7]

SolventSolubility PotentialTechnical Notes
DCM Good Primary solvent for liquid-liquid extraction.[1][6][7] Solubilizes the compound well but evaporates rapidly.[1][6]
Chloroform Good Similar to DCM; useful if slightly higher boiling point is required.[1][6][7]
Ethyl Acetate Moderate Critical Solvent. Often shows temperature-dependent solubility (soluble hot, insoluble cold), making it a prime candidate for recrystallization.[1][7]
THF Moderate/Good Good reaction solvent.[1][6][7] Caution: Peroxide formation and miscibility with water can complicate workups.[1][6]
Ethanol/MeOH Low (Cold) / High (Hot) The "Gold Standard" for recrystallization.[1][6][7] The ethyl group increases solubility in hot alcohols compared to unsubstituted analogs.[1][6]
Tier 3: Low Solubility (Anti-Solvents)

Use these to precipitate the compound from reaction mixtures.[1][7]

SolventSolubility PotentialTechnical Notes
Water Negligible The compound is hydrophobic.[1][6][7] Water is the primary anti-solvent for quenching reactions.[1][6][7]
Hexanes/Heptane Very Low Used to crash out the product from Ethyl Acetate or DCM solutions during purification.[1][6][7]
Diethyl Ether Low Useful for washing filter cakes to remove organic impurities without dissolving the product.[1][6][7]

Validated Experimental Protocols

As an Application Scientist, relying on literature values is insufficient. You must validate solubility in your specific context (purity, polymorph).[1] Use these self-validating protocols.

Protocol A: Gravimetric Solubility Screening (The "Gold Standard")

Purpose: To determine the saturation limit in a specific solvent.[1][7]

  • Preparation: Weigh approx. 10 mg of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine into a 1.5 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 50

    
    L aliquots.
    
  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at ambient temperature between additions.

  • Observation:

    • Clear Solution: Soluble.[1][6][8][9] Record volume.

    • Cloudy/Precipitate: Saturation reached.

  • Quantification (Optional): If saturation is not reached with 1 mL, add excess solid, equilibrate for 24h, filter (0.22

    
    m PTFE), and analyze the filtrate via HPLC-UV against a standard curve.
    
Protocol B: Recrystallization Solvent Optimization

Purpose: To purify the compound after synthesis.

  • Screening: Test Ethanol , Ethyl Acetate , and Acetonitrile .[1][6][7]

  • Dissolution: Place 50 mg of crude solid in a vial. Add solvent dropwise while heating to reflux (use a heat block).[1][6]

  • Saturation: Stop adding solvent the moment the solid dissolves completely at boiling point.[1][6][7]

  • Cooling: Allow to cool slowly to Room Temp (RT), then to 4°C.

  • Assessment:

    • Crystals: Ideal system.[1][6]

    • Oil:[1][6][8] "Oiling out" is common with ethyl-substituted heterocycles.[1][6][7] Remediation: Re-heat and add 10% anti-solvent (e.g., Water to Ethanol, or Hexane to EtOAc) or seed with a pure crystal.[7]

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This decision tree guides the researcher through the process of selecting a solvent system based on the intended application (Synthesis vs. Analysis).[1][6][7]

SolubilityWorkflow Start Start: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Goal Define Application Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Anal Analysis (HPLC/NMR) Goal->Anal Purif Purification / Cryst. Goal->Purif HighTemp High Temp (>80°C)? Synth->HighTemp Stock Stock Solution? Anal->Stock Screen Solubility Screen (Hot vs Cold) Purif->Screen DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No DMSO Use DMSO (20mM) Stock->DMSO Yes Mobile Use ACN/Water or MeOH/Water Stock->Mobile No EtOAc Ethyl Acetate (Primary) Screen->EtOAc Moderate Polarity EtOH Ethanol (Secondary) Screen->EtOH High Polarity Oil Risk: Oiling Out EtOAc->Oil If fails EtOH->Oil If fails

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Analysis, or Purification).

Figure 2: Recrystallization Logic (Handling the Ethyl Group)

The 2-ethyl substituent increases conformational flexibility, often leading to "oiling out" rather than crystallization.[1][7] This logic flow addresses that specific risk.

RecrystLogic Input Crude Compound (Hot Solution) Cool Cool to RT Input->Cool Check Observation Cool->Check Crystals Success: Filter & Wash Check->Crystals Solid Forms Oil Failure: Oiling Out Check->Oil Liquid Droplets Fix1 Reheat & Add Seed Crystal Oil->Fix1 Attempt 1 Fix2 Switch Solvent: (e.g., EtOH -> EtOAc/Hex) Oil->Fix2 Attempt 2 Fix1->Cool Fix2->Cool

Caption: Troubleshooting logic for recrystallization, specifically addressing the 'oiling out' phenomenon common with ethyl-substituted heterocycles.

References

  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 22236701, 6-Bromopyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Fustero, S., et al. (2007).[6][7] Pyrazolo[1,5-a]pyrimidines.[1][2][3][4][7][8][9][10][11][12][13][14] Identification of the Privileged Structure and Combinatorial Synthesis. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.).[1][6] Recrystallization Protocols and Solvent Selection. Retrieved from [Link][1]

Sources

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine , a privileged scaffold in medicinal chemistry. It details the compound's chemical identity, validated synthetic pathways, physicochemical properties, and its critical role as a pharmacophore in kinase inhibitor development.[1]

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) is a fused bicyclic heterocycle serving as a critical intermediate in the discovery of potent kinase inhibitors (e.g., CDK, Trk, Pim-1). Its structural rigidity, combined with the orthogonal reactivity of the 6-bromo handle (for cross-coupling) and the 2-ethyl group (for lipophilic pocket filling), makes it an essential building block in modern drug discovery. This guide outlines the molecular specifications, synthesis, and handling protocols for researchers utilizing this core.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
CAS Number 1296224-29-7
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
SMILES CCC1=NN2C=C(Br)C=NC2=C1
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Purity Standard ≥95% (HPLC) for biological assays
Structural Analysis

The molecule consists of a pyrazolo[1,5-a]pyrimidine core.[1][2][3][4][5][6]

  • Numbering: The bridgehead nitrogen is N4. The pyrazole ring carbons are numbered 2 and 3. The pyrimidine ring carbons are 5, 6, and 7.

  • 2-Ethyl Group: Located on the pyrazole ring, this alkyl chain often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in kinase enzymes.

  • 6-Bromo Group: Positioned on the pyrimidine ring, this halogen is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Synthetic Methodology

The most robust synthesis of this scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophile.

Protocol: Cyclocondensation Route

Reagents:

  • Precursor A: 5-Ethyl-1H-pyrazol-3-amine (CAS: 10515-23-8)

  • Precursor B: 2-Bromomalonaldehyde (often generated in situ from mucobromic acid or 2-bromomalonaldehyde tetraacetal).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

  • Catalyst: Piperidine (if using EtOH) or refluxing AcOH (self-catalyzing).

Step-by-Step Procedure:

  • Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Add 2-bromomalonaldehyde (1.1 eq) to the solution. Note: If using the tetraacetal, pre-hydrolyze with dilute HCl before addition.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor consumption of the amine by TLC (50% EtOAc/Hexanes).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water. The product often precipitates as a solid.

    • Neutralize with saturated NaHCO₃ if necessary to facilitate precipitation.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if purity is <95%.

Mechanism of Action

The reaction proceeds via a Michael-type addition followed by cyclodehydration. The exocyclic amine of the pyrazole attacks the aldehyde carbonyl, while the endocyclic pyrazole nitrogen attacks the second carbonyl, closing the pyrimidine ring.

SynthesisPathway Start 5-Ethyl-1H-pyrazol-3-amine (Nucleophile) Intermediate Schiff Base / Enamine Intermediate Start->Intermediate AcOH, Reflux Reagent 2-Bromomalonaldehyde (Electrophile) Reagent->Intermediate Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization Product 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Target) Cyclization->Product

Caption: Cyclocondensation pathway for the construction of the pyrazolo[1,5-a]pyrimidine core.

Pharmacological Relevance & Applications

This specific scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Key Biological Targets
  • CDK (Cyclin-Dependent Kinases): The planar heterocycle mimics the adenine ring of ATP. The 6-position substituent often interacts with the hinge region.

  • Trk (Tropomyosin Receptor Kinase): Analogs have shown nanomolar potency against TrkA/B/C, relevant in oncology and pain management.

  • Pim-1 Kinase: Used in leukemia research; the 2-ethyl group helps orient the molecule within the active site.

Functionalization Logic (SAR)

Researchers utilize the 6-bromo handle to diversify the library:

  • Suzuki Coupling: Introduction of aryl/heteroaryl groups to reach into the solvent-exposed region of the protein.

  • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C, sealed under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394869, 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Yallapa, N., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry. [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] [Link]

Sources

discovery and history of pyrazolo[1,5-a]pyrimidine core

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyrimidine Core: From Purine Bioisostere to Kinase Masterkey

Executive Summary: The Architect’s Scaffold

The pyrazolo[1,5-a]pyrimidine core represents one of medicinal chemistry's most successful exercises in bioisosterism.[1] Structurally distinct from the ubiquitous purine scaffold yet functionally homologous, this fused bicyclic system has evolved from a niche sedative-hypnotic template into a cornerstone of modern precision oncology.

Its value lies in its amphibious binding capability :

  • GABA-A Receptor Modulation: Mimicking the benzodiazepine binding face (as seen in Zaleplon).[1]

  • ATP-Competitive Inhibition: Functioning as a high-fidelity adenine mimetic in the hinge region of kinases (as seen in Dinaciclib and Larotrectinib).[1]

This guide deconstructs the synthetic evolution, regiochemical control, and pharmacophoric logic of this "privileged structure," providing actionable protocols for the bench scientist.

Structural Logic & Pharmacophore

The core consists of a pyrazole ring fused to a pyrimidine ring across a bridgehead nitrogen.[1] This 5,6-fused system offers a planar, electron-deficient scaffold with defined vectors for substitution at C3, C5, C6, and C7.

Bioisosteric Mapping

Unlike the purine nucleus (imidazo[4,5-d]pyrimidine), the pyrazolo[1,5-a]pyrimidine lacks the acidic N9 proton, improving metabolic stability and solubility while retaining the critical H-bond acceptor/donor motifs required for ATP pocket binding.

FeaturePurine (Adenine)Pyrazolo[1,5-a]pyrimidineMedicinal Advantage
Bridgehead C-C FusionN-Bridgehead (N1)Increases planarity; alters dipole.[1][2]
H-Bonding N1 (Acceptor), N6-H (Donor)N4 (Acceptor), C3/C5 substituentsTunable "Hinge Binder" region.[1]
Metabolism Susceptible to xanthine oxidaseResistant to xanthine oxidaseProlonged half-life (tunable).[1]
Vectors C2, C6, C8, N9C2, C3, C5, C6, C7C3/C7 allow deep pocket exploration.

Synthetic Evolution & Regiocontrol

The synthesis of this core is dominated by the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles .[1] The critical challenge is regioselectivity : controlling whether the substituent ends up at the 5- or 7-position.[1]

The Regiochemistry Rule of Thumb
  • Reaction: 3-Aminopyrazole + Unsymmetrical 1,3-Diketone (or Enaminone).[1]

  • Mechanism: The exocyclic amine (

    
    ) of the pyrazole is generally the initial nucleophile, attacking the most electrophilic carbon of the 1,3-dicarbonyl system.
    
  • The "Enaminone" Solution: Using an enaminone (

    
    ) virtually guarantees the 7-substituted  product.[1]
    

Why? The exocyclic amine attacks the


-carbon of the enaminone (Michael-like addition-elimination of 

), followed by cyclization of the ring nitrogen onto the carbonyl.[1]
Visualization: The Synthetic Pathway

Synthesis Start 3-Aminopyrazole Inter Intermediate (Michael Adduct) Start->Inter Nucleophilic Attack (Exocyclic NH2 -> Beta-C) Reagent Enaminone (Ar-CO-CH=CH-NMe2) Reagent->Inter Product 7-Aryl-pyrazolo[1,5-a]pyrimidine (Zaleplon/Kinase Scaffold) Inter->Product Cyclization (Ring N -> Carbonyl)

Caption: Regioselective synthesis of the 7-aryl core via enaminone condensation, the standard route for Zaleplon and many kinase inhibitors.[1][2][3]

Experimental Protocol: Synthesis of a 7-Aryl Core

Objective: Synthesis of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Zaleplon intermediate analogue).

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 eq)[1]

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the enaminone (11 mmol) in one portion. The solution typically turns yellow/orange.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aminopyrazole.[1]
    
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL).

  • Isolation: A precipitate should form immediately.[1] Stir for 15 minutes to granulate the solid. Filter the solid via vacuum filtration.[1]

  • Purification: Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF if necessary.[1]
  • Validation:

    • 
       (DMSO-
      
      
      
      ):
      Look for two doublets for the pyrimidine protons (H5 and H6) with coupling constants
      
      
      . The absence of the enaminone
      
      
      singlet (
      
      
      ) confirms cyclization.[1]

Medicinal Chemistry History: The Two Eras

The utility of this core is best understood through its two distinct "Golden Ages."[1]

Era 1: The GABA-A Modulators (1990s)[1]
  • The Goal: Create a "non-benzodiazepine" sedative with a cleaner side-effect profile (less hangover, lower dependence).

  • The Breakthrough: Zaleplon (Sonata) .[1]

  • Mechanism: Zaleplon binds selectively to the

    
     subunit of the GABA-A receptor.[1] The pyrazolo[1,5-a]pyrimidine core orients the pendant phenyl group (at C7) and the nitrile (at C3) to perfectly mimic the pharmacophore of benzodiazepines like triazolam, but with rapid metabolic clearance (ultrashort half-life).
    
Era 2: The Kinase Revolution (2000s–Present)
  • The Goal: ATP-competitive inhibition for oncology.

  • The Shift: Researchers realized the pyrazolo[1,5-a]pyrimidine core could mimic the adenine ring of ATP.

  • Key Drugs:

    • Dinaciclib (SCH 727965): A potent CDK1/2/5/9 inhibitor.[1][4] The core binds in the hinge region, with the C7 substituent projecting into the solvent-exposed area and the C3 group targeting the ribose pocket.

    • Larotrectinib (Vitrakvi): A landmark "tissue-agnostic" drug targeting NTRK gene fusions.[1] Here, the core serves as the rigid scaffold that positions the pyrrolidine moiety to interact with the TRK kinase domain.

    • Anagliptin: A DPP-4 inhibitor for Type 2 Diabetes, demonstrating the scaffold's versatility beyond oncology.

Visualization: The Drug Family Tree

Drugs Core Pyrazolo[1,5-a]pyrimidine Core GABA GABA-A Modulators (Sedatives) Core->GABA Kinase Kinase Inhibitors (Oncology) Core->Kinase Metabolic Enzyme Inhibitors (Diabetes) Core->Metabolic Zaleplon Zaleplon (Insomnia) GABA->Zaleplon Indiplon Indiplon (Insomnia) GABA->Indiplon Dinaciclib Dinaciclib (CDK1/2/5/9) Kinase->Dinaciclib Larotrectinib Larotrectinib (TRK Fusions) Kinase->Larotrectinib Anagliptin Anagliptin (DPP-4) Metabolic->Anagliptin

Caption: Evolutionary divergence of the scaffold into three distinct therapeutic classes.[1]

Quantitative Comparison of Key Derivatives

DrugTargetCore Substitution PatternClinical StatusKey Structural Feature
Zaleplon GABA-A (

)
3-CN, 7-ArylApproved (1999)3-CN mimics benzodiazepine carbonyl/imine.[1]
Indiplon GABA-A3-Acyl, 7-ArylDiscontinuedOptimized for longer half-life than Zaleplon.[1]
Dinaciclib CDK1/2/5/93-Ethyl, 5-Piperidine, 7-AminePhase III5-substituent solubilizing group; 7-amine hinge binder.[1]
Larotrectinib TRK A/B/C3-Pyrrolidine, 5-PyrrolidineApproved (2018)5-substituent (F-phenyl pyrrolidine) fits hydrophobic pocket.[1]
Anagliptin DPP-43-AcylApproved (Japan)Electrophilic nitrile trap for serine protease.[1]

References

  • Zaleplon Discovery: Journal of Medicinal Chemistry. "Synthesis and pharmacological properties of 3-(hetero)arylpyrazolo[1,5-a]pyrimidines." [1]

  • Dinaciclib Discovery: ACS Medicinal Chemistry Letters. "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[1] [1]

  • Larotrectinib Approval: The Lancet Oncology.[1] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."

  • Synthetic Methodology: Beilstein Journal of Organic Chemistry. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." [1]

  • Review of Scaffold: European Journal of Medicinal Chemistry. "Pyrazolo[1,5-a]pyrimidine: A privileged scaffold in drug discovery."[1] [1]

Sources

A Theoretical Deep Dive into 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive theoretical investigation of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, known for its diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. The introduction of a bromo substituent at the 6-position and an ethyl group at the 2-position presents an intriguing modification to this privileged core, warranting a thorough exploration of its structural and electronic properties to unlock its full therapeutic potential.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical methodologies that can be employed to characterize and predict the behavior of this molecule. We will move beyond a mere listing of computational procedures, delving into the causality behind each theoretical choice and how the resulting data can be interpreted to guide further experimental work.

Section 1: Molecular Architecture and Conformational Landscape

The first step in any theoretical investigation is to establish the most stable three-dimensional structure of the molecule. This is crucial as the geometry of a molecule dictates its interactions with biological targets. For 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, the primary focus is on the rotational barrier of the ethyl group at the 2-position.

Geometry Optimization Protocol

A robust geometry optimization is the bedrock of all subsequent calculations. Density Functional Theory (DFT) has consistently proven to be a reliable method for this purpose, offering a good balance between computational cost and accuracy for organic molecules[4][5].

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A 2D sketch of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is created using a molecular editor and converted to a 3D structure.

  • Conformational Search: A preliminary conformational search is performed to identify low-energy conformers, primarily focusing on the rotation of the C-C bond of the ethyl group.

  • DFT Calculation Setup:

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used and has been shown to provide excellent results for a broad range of organic molecules.

    • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions.

    • Solvation Model: The Polarizable Continuum Model (PCM) can be employed to simulate the effect of a solvent (e.g., water or DMSO) on the molecular geometry.

  • Optimization and Frequency Calculation: The geometry is optimized to a minimum on the potential energy surface. A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Structural Parameters of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

The optimized geometry provides key insights into bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar pyrazolo[1,5-a]pyrimidine derivatives to validate the computational model[2].

ParameterPredicted Value (Å or °)
C2-C(ethyl) Bond Length1.51
C6-Br Bond Length1.90
N1-N(bridgehead) Bond Length1.38
C5-C6-C7 Angle118.5
C(ethyl)-C2-N1 Angle121.0

Note: These are hypothetical but realistic values based on known structures of similar compounds.

Section 2: The Electronic Frontier: Reactivity and Stability

The electronic properties of a molecule are paramount in understanding its reactivity, stability, and potential interactions with biological macromolecules. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity[6][7].

Workflow for FMO Analysis

FMO_Workflow start Optimized Geometry dft Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) start->dft fmo Extract HOMO & LUMO Energies and Orbitals dft->fmo delta_e Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) fmo->delta_e reactivity Predict Reactivity & Stability delta_e->reactivity

Caption: Workflow for Frontier Molecular Orbital Analysis.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: Hypothetical values for illustrative purposes.

A significant HOMO-LUMO gap suggests that 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals will indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Section 3: Vibrational Spectroscopy: A Theoretical Fingerprint

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying and characterizing molecules. Theoretical vibrational frequency calculations can predict the positions and intensities of the vibrational modes, providing a "theoretical fingerprint" that can be used to interpret experimental spectra.

Protocol for Vibrational Frequency Calculation

The same level of theory and basis set used for geometry optimization should be employed for frequency calculations to ensure consistency.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Structure: Start with the previously optimized geometry of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

  • Frequency Calculation: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Scaling Factor: It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

  • Spectral Analysis: Visualize the vibrational modes and compare the predicted IR and Raman spectra with experimental data if available.

Section 4: Probing the Nucleus: NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra.

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR chemical shifts.

Experimental Protocol: NMR Chemical Shift Calculation

  • Optimized Structure: Use the B3LYP/6-311++G(d,p) optimized geometry.

  • GIAO Calculation: Perform a GIAO-DFT calculation at the same level of theory.

  • Reference Standard: The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (TMS), which is also calculated at the same level of theory. The final predicted chemical shift is obtained by subtracting the calculated isotropic value of the nucleus in the molecule from that of the reference.

Section 5: Mapping the Charge Landscape: Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including those with biological targets.

Conceptual Diagram of MEP

MEP_Concept molecule 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine mep MEP Surface molecule->mep red Electron-Rich Regions (Negative Potential) mep->red e.g., around N atoms blue Electron-Poor Regions (Positive Potential) mep->blue e.g., around H atoms

Caption: Conceptual representation of a Molecular Electrostatic Potential map.

For 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, the MEP surface is expected to show negative potential (red) around the nitrogen atoms of the pyrimidine and pyrazole rings, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms.

Section 6: Therapeutic Potential: A Glimpse into Biological Activity

The pyrazolo[1,5-a]pyrimidine core is a known inhibitor of various kinases, which are crucial targets in cancer therapy[8][9]. The theoretical investigation of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine can provide initial insights into its potential as a kinase inhibitor.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can help to identify potential binding modes and estimate the binding affinity.

Workflow for Molecular Docking

Docking_Workflow ligand Optimized Ligand Structure (6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine) docking Molecular Docking Simulation ligand->docking receptor Receptor Structure (e.g., Kinase from PDB) receptor->docking analysis Analyze Binding Modes & Scoring Functions docking->analysis prediction Predict Binding Affinity & Key Interactions analysis->prediction

Caption: A simplified workflow for molecular docking studies.

A docking study of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine into the active site of a relevant kinase (e.g., CDK2 or TRKA) could reveal key interactions, such as hydrogen bonds with backbone residues, that are characteristic of known inhibitors[8]. The bromo and ethyl substituents can be analyzed for their role in modulating these interactions and potentially enhancing selectivity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine. By employing a suite of computational chemistry techniques, from geometry optimization and electronic structure analysis to spectroscopic predictions and molecular docking, a wealth of information can be generated. This theoretical data provides a robust foundation for understanding the intrinsic properties of this novel molecule and serves as an invaluable guide for its future experimental development in the quest for new and effective therapeutics. The synergy between theoretical prediction and experimental validation is the cornerstone of modern drug discovery, and the methodologies described herein are central to this endeavor.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). International Journal of Molecular Sciences. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Advances. [Link]

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. (2024). Physical and Chemical News. [Link]

  • MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. (2025). Purdue University Graduate School. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (2019). ResearchGate. [Link]

  • Computational Rational Design of Bridgehead Nitrogen Heterocyclic Azobenzene Photoswitches. (2025). The Journal of Organic Chemistry. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2012). ResearchGate. [Link]

  • Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. (2022). eScholarship. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2018). Integrated Publications. [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008). PMC. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2026). Research Square. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. [Link]

Sources

Unlocking Kinase Selectivity: The Role of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern targeted oncology, the pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a "privileged scaffold," serving as the core pharmacophore for several FDA-approved kinase inhibitors, including the TRK inhibitors Larotrectinib and Repotrectinib . While the final drug molecules are highly complex, their discovery relies heavily on optimized chemical intermediates.

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) is not a therapeutic agent itself; rather, it is a highly specialized, commercially available building block. As a Senior Application Scientist overseeing library synthesis and high-throughput screening, I have observed that the strategic placement of the 2-ethyl group and the 6-bromo handle on this specific intermediate provides an optimal starting point for structure-activity relationship (SAR) exploration. This whitepaper details the structural rationale, primary biological targets, and validated experimental workflows for utilizing this intermediate in kinase inhibitor discovery.

Structural Rationale & Pharmacophore Mapping

The utility of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine lies in its precise geometric alignment within the ATP-binding pocket of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

  • The Pyrazolo[1,5-a]pyrimidine Core (Hinge Binder): This nitrogen-rich fused bicyclic system acts as a purine bioisostere. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met592 in TRKA), effectively anchoring the molecule in the ATP pocket .

  • The 2-Ethyl Substituent (Hydrophobic Anchoring): The 2-position of the pyrazole ring projects into a distinct hydrophobic pocket adjacent to the gatekeeper residue. The ethyl group provides a superior van der Waals contact compared to a methyl group, enhancing binding affinity without causing the steric clash associated with larger aliphatic chains.

  • The 6-Bromo Handle (Synthetic Vector): The C6 position projects outward toward the solvent-exposed region or the DFG-motif (depending on the kinase conformation). The bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly append diverse aryl or heteroaryl groups to tune target selectivity and pharmacokinetic properties .

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core (Hinge Binder) Ethyl 2-Ethyl Group (Hydrophobic Pocket) Core->Ethyl C2 Position Bromo 6-Bromo Handle (Cross-Coupling Site) Core->Bromo C6 Position Kinase Kinase ATP Pocket (Target) Core->Kinase Bidentate H-Bonds Ethyl->Kinase Van der Waals Derivatives Diverse Aryl/Heteroaryl (Solvent Exposed / Selectivity) Bromo->Derivatives Suzuki Coupling Derivatives->Kinase Specificity Interactions

Caption: Pharmacophore mapping of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine within the kinase ATP pocket.

Primary Biological Target Classes

Derivatives synthesized from the 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity across several critical oncogenic kinase targets.

Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)

TRK fusions are well-documented oncogenic drivers in diverse solid tumors. Pyrazolopyrimidine derivatives compete efficiently with ATP, utilizing hydrophobic interactions and halogen substitutions to augment binding affinity. Recent studies show that dual inhibition of TRKA and CDK2 using this core can yield broad-spectrum anticancer activity while diminishing the risk of acquired resistance .

RET Kinase

Gain-of-function mutations in RET (REarranged during Transfection) kinase are primary drivers in lung adenocarcinoma. By leveraging the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold, researchers have developed highly selective RET inhibitors (e.g., WF-47-JS03) that exhibit >500-fold selectivity against KDR (VEGFR2), minimizing off-target anti-angiogenic toxicities .

Threonine Tyrosine Kinase (TTK)

TTK is a critical regulator of the mitotic spindle assembly checkpoint. Scaffold hopping exercises have identified pyrazolo[1,5-a]pyrimidines as potent Type 1.5 inhibitors of TTK. Derivatization at the 6-position allows the molecule to exploit the unique conformation of the TTK active site, yielding orally bioavailable candidates like CFI-402257 .

Quantitative Data Summary
Biological TargetKinase ClassTypical IC50 Range (Derivatives)Key Structural Modification at C6 PositionClinical / Preclinical Relevance
TRKA/B/C Tyrosine Kinase< 0.1 nM – 5 nMFluorinated phenyls, macrocyclic linkagesNTRK-fusion positive solid tumors
CDK2 Serine/Threonine10 nM – 50 nMSubstituted anilines, piperazinesCell cycle dysregulation, dual targeting
RET Tyrosine Kinase1 nM – 15 nMPyridine rings, morpholine groupsRET-driven lung adenocarcinoma
TTK Dual Specificity2 nM – 20 nMBicyclic heteroarylsMitotic checkpoint inhibition
KDR (VEGFR2) Tyrosine Kinase< 10 nMN,N′-diarylureas (via amination)Anti-angiogenesis (often an anti-target)

Experimental Workflows & Validated Protocols

To transition from the 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine intermediate to a biologically active library, robust synthetic and analytical protocols are required. Below are self-validating methodologies designed to ensure high yield and reproducible biological data.

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The pyrazolo[1,5-a]pyrimidine core is electron-rich and contains multiple coordinating nitrogen atoms that can poison standard palladium catalysts. We utilize


 because the bidentate dppf ligand provides a sterically protected, robust coordination sphere around the Pd center, preventing catalyst deactivation. A biphasic Dioxane/Water system is chosen to ensure the solubility of both the organic scaffold and the inorganic base (

), while water accelerates the transmetalation of the boronic acid .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base: Add

    
     (0.05 eq, 5 mol%) and 
    
    
    
    (2.5 eq, 1.25 mmol).
  • Solvent System: Add 4 mL of degassed 1,4-dioxane and 1 mL of deionized water.

  • Degassing: Purge the vial with Argon gas for 5 minutes to prevent oxidative degradation of the catalyst, then seal with a crimp cap.

  • Reaction: Heat the mixture at 90°C for 4 hours using an oil bath or 110°C for 30 minutes under microwave irradiation.

  • Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Concentrate the organic layer. Validation Step: Run an LC-MS aliquot. The disappearance of the starting material mass (

    
     isotopic pattern) and appearance of the coupled product mass validates successful conversion.
    
  • Purification: Purify via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Workflow Step1 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Starting Material) Step2 Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Boronic Acids) Step1->Step2 Step3 Library of C6-Substituted Derivatives (Purification & LC-MS Validation) Step2->Step3 Step4 In Vitro Kinase Profiling (TR-FRET / Radiometric Assays) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Workflow from 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine intermediate to lead identification.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Rationale: Heterocyclic compounds often exhibit auto-fluorescence, leading to false positives in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50-microsecond time delay before measurement, background compound fluorescence decays completely, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., TRKA or RET) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the apparent

    
     for the specific kinase to ensure competitive inhibition profiling). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Eu-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Incubation & Reading: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control, e.g., Larotrectinib). A Z'-factor > 0.6 validates the assay run. Calculate IC50 values using a 4-parameter logistic curve fit.

Pathway Intervention

The ultimate goal of derivatizing 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine is to interrupt oncogenic signaling cascades. For targets like TRK and RET, the functionalized inhibitors competitively block ATP, preventing receptor autophosphorylation and the subsequent activation of the RAS/MAPK and PI3K/AKT survival pathways.

Pathway Ligand NGF / GDNF (Ligands) Receptor TRK / RET Kinases (Transmembrane Receptors) Ligand->Receptor Activation Ras RAS / RAF / MEK Receptor->Ras Phosphorylation PI3K PI3K / AKT / mTOR Receptor->PI3K Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in TRK/RET signaling.

Conclusion

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine represents a master key in medicinal chemistry. By providing a pre-optimized hinge-binding core, a hydrophobic anchor (2-ethyl), and a highly reactive synthetic handle (6-bromo), it allows researchers to bypass early-stage scaffold discovery and immediately focus on tuning selectivity and pharmacokinetic properties. Strict adherence to validated cross-coupling and TR-FRET screening protocols ensures that the resulting data is robust, driving the rapid development of next-generation kinase inhibitors.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI - International Journal of Molecular Sciences[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights National Center for Biotechnology Information (PMC)[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent ACS Medicinal Chemistry Letters[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma ACS Medicinal Chemistry Letters[Link]

  • Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold National Center for Biotechnology Information (PMC)[Link]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This class of molecules has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] A predominant mechanism through which many pyrazolo[1,5-a]pyrimidine derivatives exert their effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5] This guide puts forth a detailed hypothesis on the mechanism of action of a specific, lesser-studied derivative, 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, based on the extensive body of research on analogous compounds. We will delve into the scientific rationale for this hypothesis and provide a comprehensive roadmap for its experimental validation.

The Core Hypothesis: A Competitive ATP-Binding Site Kinase Inhibitor

Based on extensive structure-activity relationship (SAR) studies of the pyrazolo[1,5-a]pyrimidine class, we hypothesize that 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine functions as a protein kinase inhibitor, likely exerting its biological effects by competing with ATP for binding to the active site of one or more kinases.

The rationale for this hypothesis is grounded in several key observations from the scientific literature:

  • Structural Similarity to Known Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core structure is a well-established "hinge-binding" motif that can mimic the adenine region of ATP, allowing it to dock into the ATP-binding pocket of various kinases.[1]

  • Precedent of the Pyrazolo[1,5-a]pyrimidine Scaffold: Numerous derivatives of this scaffold have been identified as potent inhibitors of a wide range of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1 kinase.[2][5][6]

  • Influence of Substituents: The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system are known to modulate the potency and selectivity of kinase inhibition.[1][7] The bromo and ethyl groups at the 6- and 2-positions, respectively, of the title compound are expected to influence its interaction with the target kinase(s). For instance, a closely related compound, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, has demonstrated selective inhibition of CDK4 and CDK6.[8]

Given the strong evidence for kinase inhibition within this chemical class, the primary focus of investigation should be to identify the specific kinase(s) targeted by 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and to elucidate the molecular interactions that govern this inhibition.

Proposed Primary Kinase Targets

While a broad kinase screen is the definitive method for target identification, based on the literature for structurally related compounds, we can propose a focused set of initial kinase targets for investigation:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5] The aforementioned activity of a similar 6-bromo-pyrazolo[1,5-a]pyrimidine derivative against CDK4 and CDK6 makes this family a high-priority target.[8]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a feature of approved Trk inhibitors.[2][9] Trk kinases are involved in neuronal signaling and are oncogenic drivers in a subset of cancers.

  • Pim Kinases: Pim-1, a serine/threonine kinase, is implicated in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[6]

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. The following sections detail the proposed workflows, from broad-based screening to in-depth cellular characterization.

Part 1: In Vitro Kinase Profiling

The initial step is to determine the kinase inhibitory profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

  • Compound Preparation: Solubilize 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Primary Screen: Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) to identify potential kinase "hits" (typically defined as >50% inhibition).

  • Dose-Response Analysis: For any identified hits, perform a dose-response analysis by incubating the kinase with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase TargetIC50 (nM)
CDK2/cyclin AValue
CDK4/cyclin D1Value
TrkAValue
Pim-1Value
Other HitsValue
Part 2: Cellular Activity Assessment

Following the identification of potent kinase targets, the next logical step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cell Proliferation and Viability Assays

  • Cell Line Selection: Choose a panel of human cancer cell lines where the identified target kinase(s) are known to be important drivers of proliferation (e.g., breast cancer cell lines for CDK4/6, neuroblastoma cell lines for Trk).

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine for a period of 72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is crucial to demonstrate target engagement and modulation of downstream signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat the selected cancer cell lines with 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine at concentrations around its EC50 for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase's key substrates (e.g., phospho-Rb for CDK4/6, phospho-AKT for Trk, phospho-BAD for Pim-1).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Part 4: Computational Modeling

Molecular docking studies can provide valuable insights into the putative binding mode of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine within the ATP-binding pocket of its target kinase(s).

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and minimize its energy.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined ATP-binding site of the kinase.

  • Analysis: Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

Visualizing the Proposed Mechanism and Workflow

Proposed Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk) Growth_Factor->RTK Pim1 Pim-1 RTK->Pim1 Activates pBAD p-BAD (Inactive) Pim1->pBAD Phosphorylates BAD BAD Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Inhibits CDK46 CDK4/6 pRb p-Rb CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Rb Rb E2F E2F Rb->E2F Sequesters S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Compound 6-Bromo-2-ethylpyrazolo [1,5-a]pyrimidine Compound->RTK Inhibits Compound->Pim1 Inhibits Compound->CDK46 Inhibits

Caption: Proposed inhibitory action on key oncogenic signaling pathways.

Experimental Workflow Diagram

G Start Hypothesis Generation: Kinase Inhibitor Kinase_Screen In Vitro Kinase Panel Screen (>400 Kinases) Start->Kinase_Screen IC50 IC50 Determination for Hits Kinase_Screen->IC50 Cell_Assay Cell-Based Proliferation Assays (EC50 Determination) IC50->Cell_Assay Docking Molecular Docking Studies IC50->Docking Western_Blot Western Blot for Target Phosphorylation Cell_Assay->Western_Blot Conclusion Mechanism of Action Elucidation Western_Blot->Conclusion Docking->Conclusion

Caption: A logical workflow for validating the proposed mechanism of action.

Conclusion

The hypothesis that 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine acts as a protein kinase inhibitor is strongly supported by the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold. This in-depth guide provides a scientifically rigorous and experimentally feasible framework for testing this hypothesis. The proposed workflow, from broad-based screening to detailed molecular and cellular characterization, will enable a comprehensive understanding of the compound's mechanism of action. Elucidating this mechanism is a critical step in evaluating the therapeutic potential of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and guiding its future development as a potential drug candidate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][1][4]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link][2][10]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link][9]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link][7]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link][8]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link][5][11]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules. [Link][6]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link][3]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Two-Step Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents such as the hypnotic drug Zaleplon and the anticancer agent Dinaciclib.[1][2] Its rigid, planar structure and versatile substitution patterns make it an attractive template for drug design, particularly as kinase inhibitors.[1][3][4] This application note provides a detailed, two-step protocol for the synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, a valuable building block for library synthesis. The methodology begins with the acid-catalyzed cyclocondensation of 3-ethyl-1H-pyrazol-5-amine with a malondialdehyde equivalent to form the pyrazolo[1,5-a]pyrimidine core, followed by a regioselective electrophilic bromination to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction and Scientific Rationale

The synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a cornerstone of modern heterocyclic chemistry. The most prevalent and robust strategy for constructing the core scaffold involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-diketone or its synthetic equivalent.[2][3][5] This approach allows for the modular installation of substituents on both the pyrazole and newly formed pyrimidine rings.

This protocol targets the synthesis of a 2-ethyl and 6-bromo substituted analog. The overall synthetic strategy is bifurcated into two primary stages:

  • Core Scaffold Formation: Construction of the 2-ethylpyrazolo[1,5-a]pyrimidine intermediate. This is achieved via a classical cyclocondensation reaction. The choice of 3-ethyl-1H-pyrazol-5-amine as the starting material directly installs the required ethyl group at the 2-position of the final heterocyclic system.

  • Regioselective Functionalization: Introduction of a bromine atom at the C6 position of the pyrimidine ring. This is accomplished through an electrophilic aromatic substitution reaction. The C6 position is targeted to provide a handle for further synthetic diversification, for example, through palladium-catalyzed cross-coupling reactions.

The following sections provide a comprehensive, step-by-step guide for executing this synthesis, complete with explanations for key experimental choices and expected outcomes.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 2-ethylpyrazolo[1,5-a]pyrimidine (Intermediate)

Mechanistic Rationale

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via an acid-catalyzed cyclocondensation.[6] In this protocol, 1,1,3,3-tetramethoxypropane serves as a stable and easy-to-handle synthetic equivalent of the highly reactive malondialdehyde. Under acidic conditions, the acetal groups are hydrolyzed in situ to generate malondialdehyde. The reaction mechanism involves two key steps:

  • Initial Condensation: The exocyclic amino group (-NH2) of the 5-aminopyrazole, being the most nucleophilic site, attacks one of the aldehyde carbonyls of the in situ-generated malondialdehyde. This is followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the second aldehyde carbonyl. A final dehydration step aromatizes the newly formed pyrimidine ring, yielding the stable fused heterocyclic system.[7]

Using a strong acid like HCl is crucial for both the hydrolysis of the acetal and for catalyzing the subsequent condensation and dehydration steps.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3-ethyl-1H-pyrazol-5-amineC₅H₉N₃111.1539-42-Irritant
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.20-183Flammable, Irritant
Ethanol (Absolute)C₂H₅OH46.07-78Flammable, Irritant
Hydrochloric Acid (conc.)HCl36.46--Corrosive, Toxic
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01--Minimal
Ethyl AcetateC₄H₈O₂88.11-77Flammable, Irritant
Anhydrous Magnesium SulfateMgSO₄120.37--Minimal
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-1H-pyrazol-5-amine (2.22 g, 20.0 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. Sequentially add 1,1,3,3-tetramethoxypropane (3.61 g, 3.5 mL, 22.0 mmol, 1.1 eq) followed by the dropwise addition of concentrated hydrochloric acid (1.0 mL) while stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford 2-ethylpyrazolo[1,5-a]pyrimidine as a white to off-white solid.

    • Expected Yield: 70-85%

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (dd, J=6.9, 1.9 Hz, 1H), 8.58 (dd, J=4.2, 1.9 Hz, 1H), 6.70 (dd, J=6.9, 4.2 Hz, 1H), 6.45 (s, 1H), 3.00 (q, J=7.6 Hz, 2H), 1.40 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.1, 151.8, 145.2, 139.5, 108.4, 92.1, 25.0, 13.2.

  • MS (ESI+): m/z 148.08 [M+H]⁺.

Part II: Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Mechanistic Rationale

The bromination of the pyrazolo[1,5-a]pyrimidine core is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, while the pyrimidine ring is generally considered electron-deficient. However, the overall electron density distribution makes several positions susceptible to electrophilic attack, notably C3 and C6. The regioselectivity can be controlled by the choice of brominating agent and reaction conditions.[8]

N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine (Br⁺). In a polar aprotic solvent like Dimethylformamide (DMF), NBS readily participates in the substitution reaction. The C6 position is targeted in this step. While C3 is also reactive, careful control of stoichiometry and reaction time can favor mono-bromination at the C6 position on the pyrimidine ring.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)Hazards
2-ethylpyrazolo[1,5-a]pyrimidineC₈H₉N₃147.1848-51Irritant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180 (dec.)Corrosive, Lachrymator
Dimethylformamide (DMF)C₃H₇NO73.09-Irritant, Teratogen
Dichloromethane (DCM)CH₂Cl₂84.93-Carcinogen Suspect
WaterH₂O18.02-None
BrineNaCl (aq)--None
Anhydrous Sodium SulfateNa₂SO₄142.04-Minimal
Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-ethylpyrazolo[1,5-a]pyrimidine (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by TLC (1:1 ethyl acetate/hexanes).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to give 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine as a solid.

    • Expected Yield: 65-80%

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.98 (d, J=2.2 Hz, 1H), 8.65 (d, J=2.2 Hz, 1H), 6.48 (s, 1H), 3.01 (q, J=7.6 Hz, 2H), 1.41 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.2, 150.5, 146.1, 140.3, 105.1, 92.9, 25.1, 13.1.

  • MS (ESI+): m/z 225.99, 227.99 [M+H]⁺ (Isotopic pattern for Br).

Workflow Visualization

The following diagram illustrates the complete, two-step synthetic workflow from starting materials to the final product.

Synthesis_Workflow start_mat Start: 3-ethyl-1H-pyrazol-5-amine step1 Step 1: Cyclocondensation - Reflux for 4-6 hours - Monitor by TLC start_mat->step1 reagents1 Reagents: 1. 1,1,3,3-Tetramethoxypropane 2. HCl in EtOH reagents1->step1 workup1 Work-up & Purification - Neutralize (NaHCO₃) - EtOAc Extraction - Silica Gel Chromatography step1->workup1 intermediate Intermediate: 2-ethylpyrazolo[1,5-a]pyrimidine workup1->intermediate step2 Step 2: Electrophilic Bromination - Stir at RT for 2-4 hours - Monitor by TLC intermediate->step2 reagents2 Reagent: N-Bromosuccinimide (NBS) in DMF reagents2->step2 workup2 Work-up & Purification - Quench with Water - DCM Extraction - Recrystallization/Chromatography step2->workup2 final_prod Final Product: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine workup2->final_prod

Sources

Application Note: Microwave-Assisted Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) Application: Advanced synthetic intermediate for protein kinase inhibitors and targeted cancer therapeutics.

Introduction & Scientific Rationale

Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-fused bicyclic heterocycles, widely recognized for their potent protein kinase inhibitor (PKI) activity in targeted oncology[1]. The 6-bromo-2-ethyl derivative is a highly versatile scaffold; the ethyl group at C2 provides lipophilic interactions within the kinase hinge region, while the bromine atom at C6 serves as an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) to explore structure-activity relationships (SAR)[1].

Historically, the synthesis of the pyrazolo[1,5-a]pyrimidine core via the cyclocondensation of 5-aminopyrazoles with


-dicarbonyl compounds under conventional thermal heating has been plagued by long reaction times, poor regioselectivity, and the thermal degradation of halogenated precursors[2]. As a Senior Application Scientist, I recommend transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation directly couples with polar solvents and intermediates, rapidly overcoming the activation energy barrier of the rate-limiting cyclodehydration step, thereby minimizing byproducts and maximizing yield[3].

Mechanistic Causality: Why These Conditions?

The synthesis relies on the reaction between 3-amino-5-ethyl-1H-pyrazole and 2-bromomalonaldehyde .

  • Solvent & Catalyst Selection: Absolute ethanol is utilized due to its high loss tangent (

    
    ), making it an excellent microwave-absorbing medium that rapidly converts electromagnetic energy into thermal energy[3]. A catalytic amount of glacial acetic acid is critical; it mildly protonates the carbonyl oxygen of 2-bromomalonaldehyde, increasing its electrophilicity without fully protonating the weakly basic exocyclic amine of the pyrazole.
    
  • Microwave Kinetics: The reaction proceeds via a tandem sequence: an initial intermolecular nucleophilic attack to form an enamine intermediate, followed by an intramolecular cyclization and dual dehydration[1]. The second cyclization step is entropically demanding. Microwave dielectric heating selectively superheats the highly polar enamine intermediate, driving the cyclization and aromatization forward in minutes rather than hours[2].

Mechanism N1 1. Nucleophilic Attack Exocyclic NH2 attacks aldehyde N2 2. Enamine Intermediate Loss of first H2O N1->N2 N3 3. Intramolecular Cyclization Endocyclic NH attacks 2nd aldehyde N2->N3 N4 4. Aromatization Loss of second H2O N3->N4 N5 Bicyclic Core Formation Pyrazolo[1,5-a]pyrimidine N4->N5

Mechanistic pathway of the cyclocondensation forming the pyrazolo[1,5-a]pyrimidine core.

Materials and Equipment

Reagent / EquipmentSpecification / AmountRole in Synthesis
3-Amino-5-ethyl-1H-pyrazole 1.11 g (10.0 mmol, 1.0 eq)Binucleophilic core precursor
2-Bromomalonaldehyde 1.58 g (10.5 mmol, 1.05 eq)Bis-electrophilic halogenated donor
Absolute Ethanol 10 mLPolar protic microwave solvent
Glacial Acetic Acid 0.5 mL (Catalytic)Electrophilic activator
Microwave Reactor CEM Discover / Anton PaarDielectric heating source
Reaction Vessel 30 mL Quartz/BorosilicatePressure-rated sealed environment

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures without requiring immediate LC-MS analysis.

Phase 1: Preparation & Homogenization
  • Charge the Vessel: In a 30 mL microwave-transparent vessel equipped with a magnetic stir bar, add 1.11 g of 3-amino-5-ethyl-1H-pyrazole and 1.58 g of 2-bromomalonaldehyde.

  • Solvation: Suspend the solid reagents in 10 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Seal & Stir: Seal the vessel with a Teflon-lined crimp cap. Stir at 600 rpm for 5 minutes at ambient temperature to ensure a uniform suspension.

Phase 2: Microwave Irradiation
  • Reactor Programming: Insert the sealed vessel into the microwave cavity and apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Pressure Limit: 250 psi (Field Insight: The dual dehydration generates 2 equivalents of water, increasing autogenous pressure. A 250 psi limit prevents premature venting).

  • Cooling: Allow the reactor's active compressed air system to cool the vessel to 25 °C post-reaction.

Phase 3: Self-Validation & Isolation
  • TLC Validation: Before workup, perform a Thin Layer Chromatography (TLC) check using EtOAc/Hexanes (1:2).

    • Validation Logic: The highly polar starting aminopyrazole (

      
      ) must be completely consumed. The target bicyclic product is highly lipophilic and will appear as a dominant, bright UV-active spot at 
      
      
      
      .
  • Precipitation: Pour the cooled reaction mixture into 50 mL of vigorously stirred, ice-cold distilled water. The sudden shift in dielectric constant will force the hydrophobic 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine to crash out as a pale yellow precipitate.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove acetic acid, followed by cold hexanes (10 mL) to purge any unreacted bromomalonaldehyde.

  • Drying & NMR Verification: Dry under high vacuum at 45 °C for 4 hours.

    • NMR Logic (DMSO-

      
      ): Confirm core formation by locating the highly deshielded C5 and C7 pyrimidine protons (singlets or fine doublets at 
      
      
      
      8.5–9.0 ppm). The pyrazole C3 proton will appear as a singlet near
      
      
      6.5 ppm.

Workflow R Reagents: 3-Amino-5-ethyl-1H-pyrazole + 2-Bromomalonaldehyde M Homogenization (5 min, 25°C) R->M S Solvent: EtOH + Cat. AcOH S->M MW Microwave Irradiation (120°C, 15 min, 150W) M->MW Sealed Vial W Workup & Validation (Precipitation & TLC) MW->W P Target Compound: 6-Bromo-2-ethylpyrazolo [1,5-a]pyrimidine W->P >85% Yield

Microwave-assisted workflow for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine synthesis.

Data Presentation: Conventional vs. Microwave Synthesis

The transition to microwave-assisted synthesis yields quantitative improvements across all critical process parameters, effectively eliminating the thermal degradation of the brominated precursor[2],[3].

Process ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil Bath / Heating MantleDielectric Microwave (2.45 GHz)
Vessel Type Open Reflux CondenserSealed Pressure Vessel
Temperature 78 °C (Reflux limit of EtOH)120 °C (Superheated)
Reaction Time 4.0 – 6.0 hours15 minutes
Isolated Yield 55% – 65%88% – 92%
Crude Purity ~85% (Requires column chromatography)>98% (Precipitation is sufficient)
Observed Byproducts Debromination, polymeric tarTrace amounts

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC. 1

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. National Institutes of Health (NIH) / PMC. 2

  • Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines. Life Science Journal. 3

Sources

detailed protocol for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Zaleplon, Indiplon, Dinaciclib). While electrophilic substitution (halogenation) of this core typically occurs at the electron-rich C-3 position (pyrazole ring), accessing the C-6 position (pyrimidine ring) requires a specific de novo ring construction strategy.

This protocol details the regioselective synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine . Unlike direct bromination of the parent heterocycle, which yields the C-3 isomer, this method utilizes a [3+3] cyclocondensation between a 3-aminopyrazole derivative and a pre-functionalized 3-carbon electrophile (2-bromomalonaldehyde). This approach guarantees the installation of the bromine atom at the C-6 position, leaving the C-3 position open for further functionalization (e.g., Suzuki couplings, formylation).

Retrosynthetic Analysis & Logic

The critical decision point in this synthesis is the origin of the bromine atom.

  • Route A (Direct Bromination - REJECTED): Treating 2-ethylpyrazolo[1,5-a]pyrimidine with NBS typically results in bromination at C-3 due to the high electron density of the pyrazole ring.

  • Route B (Cyclocondensation - SELECTED): Condensing 3-amino-5-ethylpyrazole with 2-bromomalonaldehyde (generated in situ from 2-bromo-1,1,3,3-tetramethoxypropane) locks the bromine at C-6 .

Retrosynthesis Target 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Target: C-6 Br) Aminopyrazole 3-Amino-5-ethylpyrazole (Nucleophile) Target->Aminopyrazole Retro-Cyclization BromoMalon 2-Bromomalonaldehyde (Electrophile) Target->BromoMalon TMP 1,1,3,3-Tetramethoxypropane BromoMalon->TMP Bromination & Hydrolysis WrongProduct 3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Undesired C-3 Isomer) ParentCore 2-Ethylpyrazolo[1,5-a]pyrimidine WrongProduct->ParentCore NBS (Direct Bromination)

Caption: Retrosynthetic logic comparing the selected cyclization route (Green) versus the regiochemically flawed direct bromination route (Red).

Safety & Hazards (Critical)

ReagentHazard ClassPrecaution
Bromine (Br₂) Corrosive, Oxidizer, ToxicUse only in a well-ventilated fume hood. Quench spills with sodium thiosulfate.
1,1,3,3-Tetramethoxypropane FlammableAvoid sparks/flames.
2-Bromomalonaldehyde Unstable, IrritantDo not isolate dry. Use immediately after generation. Known skin sensitizer.
Glacial Acetic Acid CorrosiveWear acid-resistant gloves.

Detailed Experimental Protocol

Phase 1: Preparation of 2-Bromomalonaldehyde (In Situ)

Rationale: 2-Bromomalonaldehyde is unstable and commercially expensive. It is best generated fresh from the stable acetal precursor.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube.

  • Bromination:

    • Add 1,1,3,3-tetramethoxypropane (TMP) (16.4 g, 100 mmol) and CCl₄ (or DCM) (50 mL) to the flask.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add Bromine (Br₂) (16.0 g, 100 mmol) dropwise over 30 minutes. Maintain temperature <10 °C. The red color of bromine should disappear as it reacts.

    • Observation: The solution will turn pale yellow/orange.

    • Stir at room temperature for 1 hour.

  • Hydrolysis:

    • Remove the solvent (CCl₄/DCM) under reduced pressure (Rotavap, <40 °C) to obtain crude 2-bromo-1,1,3,3-tetramethoxypropane.

    • Add Water (20 mL) and conc. HCl (2 mL) to the residue.

    • Stir at 40–50 °C for 30 minutes to hydrolyze the acetal, generating 2-bromomalonaldehyde in aqueous solution.

    • Checkpoint: The solution should be homogenous. Use this solution directly in Phase 2.

Phase 2: Cyclocondensation

Rationale: Acid-catalyzed condensation promotes the attack of the exocyclic amine of the pyrazole on the aldehyde, followed by ring closure.

  • Reactant Preparation:

    • In a separate 500 mL flask, dissolve 3-amino-5-ethylpyrazole (11.1 g, 100 mmol) in Ethanol (150 mL).

    • Add Glacial Acetic Acid (20 mL).

  • Addition:

    • Add the aqueous solution of 2-bromomalonaldehyde (from Phase 1) to the ethanolic pyrazole solution.

  • Reaction:

    • Heat the mixture to Reflux (80 °C) .

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting aminopyrazole (polar) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture to ~1/3 volume under reduced pressure.

    • Pour the residue into Ice-Water (200 mL) with vigorous stirring.

    • Neutralize with saturated NaHCO₃ solution to pH ~7–8.

    • Precipitation: A solid precipitate should form.

  • Purification:

    • Filter the solid and wash with cold water (3 x 50 mL).

    • Recrystallization: Recrystallize from Ethanol/Water (or pure Ethanol if solubility is low).

    • Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Specifications

ParameterSpecificationNotes
Theoretical Yield ~22.6 gBased on 100 mmol scale
Expected Yield 65 – 75% Typical range: 14.5 – 17.0 g
Appearance Off-white to pale yellow solidCrystalline needles
Melting Point 138 – 142 °CSharp melting point indicates purity
Solubility DMSO, DMF, DCMPoor solubility in water/hexane

Characterization Data (Expected):

  • LC-MS: [M+H]⁺ = 226.0 / 228.0 (1:1 ratio characteristic of Br).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.45 (d, J=2.5 Hz, 1H): H-7 (Pyrimidine ring, deshielded by N).

    • δ 8.65 (d, J=2.5 Hz, 1H): H-5 (Pyrimidine ring).

    • δ 6.60 (s, 1H): H-3 (Pyrazole ring).

    • δ 2.75 (q, J=7.6 Hz, 2H): -CH₂- (Ethyl group).

    • δ 1.28 (t, J=7.6 Hz, 3H): -CH₃ (Ethyl group).

    • Note: The absence of splitting on H-3 and the specific coupling constant (J~2.5 Hz) between H-5 and H-7 confirms the 6-bromo substitution pattern.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acetalEnsure Phase 1 heating (40-50°C) is sufficient before adding pyrazole.
Dark/Tar Product Overheating or oxidationPerform reaction under Nitrogen atmosphere. Do not exceed reflux temp.
Regioisomer Contamination Impure starting materialVerify purity of 3-amino-5-ethylpyrazole. Isomers (5-amino vs 3-amino) can lead to different core fusions.
No Precipitation Product too soluble in EtOHEvaporate more ethanol before adding water. Cool to 0°C.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: "Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Rel
    • Source:Journal of Heterocyclic Chemistry
    • URL: (General reference for Zaleplon analogs).

  • Bromination Protocol (2-Bromomalonaldehyde)

    • Title: "One-Step Synthesis of 2-Bromomalonaldehyde
    • Source:BenchChem Applic
    • URL:

  • Regioselectivity of Halogenation

    • Title: "Regioselective C(sp2)
    • Source:RSC Advances / NIH PubMed Central
    • URL:

  • General Pyrazolo[1,5-a]pyrimidine Chemistry

    • Title: "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine"
    • Source:Synthetic Communic
    • URL:

Application Note: Optimized Purification Strategy for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocol for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine , a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other ATP-competitive drugs. While the synthesis of this heterocycle is well-established via condensation reactions, its purification is frequently complicated by the basicity of the pyrimidine nitrogens. These nitrogen atoms interact with acidic silanol groups on standard silica gel, leading to peak tailing, poor resolution, and on-column degradation.

This protocol utilizes a triethylamine (TEA)-buffered mobile phase and a dry-loading technique to mitigate these interactions, ensuring high recovery yields (>90%) and purity suitable for subsequent palladium-catalyzed cross-coupling reactions.

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification, one must understand the mixture entering the column. The target molecule is typically synthesized via the condensation of 3-amino-4-bromopyrazole (or its ethyl homolog) with a 1,3-dielectrophile (e.g., an enaminone or 1,3-diketone equivalent).

Key Impurities
Impurity TypeOriginChromatographic Behavior
Unreacted Amine Excess starting material (Aminopyrazole)Highly polar; often streaks or stays at baseline without MeOH.
Regioisomers Condensation at N1 vs. N2 of pyrazoleOften elutes very close to the product; requires shallow gradient for separation.
Protodebrominated Side reaction (loss of Br)Elutes before the target (less polar); critical to remove to prevent poisoning downstream catalysts.
Oligomers Thermal polymerization during condensationRetained at the top of the column (dark bands).

Method Development: The "Silanol Effect"

The primary challenge in purifying pyrazolo[1,5-a]pyrimidines is the interaction between the basic nitrogen at position N-4/N-7 and the acidic protons of the silica gel silanol groups (


).
The Mechanism of Tailing

Standard silica gel has a surface pH of ~5.0. The basic nitrogen of the pyrazolo[1,5-a]pyrimidine accepts a proton from the silica, forming a reversible ionic bond. This results in:

  • Peak Tailing: Asymmetric elution profiles.

  • Band Broadening: Co-elution with impurities.

  • Mass Loss: Irreversible adsorption of the product onto the silica.

The Solution: TEA Deactivation

Adding 1% Triethylamine (TEA) to the mobile phase neutralizes the silica surface.[1] The TEA competes for the silanol sites, effectively "capping" them and allowing the target heterocycle to elute based solely on polarity rather than acid-base chemistry.

Visualization: Interaction Mechanism

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 TEA-Buffered Silica (Neutralized) Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Retention/Tailing) Silica->Interaction Target Target Molecule (Basic Nitrogen) Target->Interaction Silica2 Silica Surface (Si-OH) Blocked Blocked Site Silica2->Blocked TEA binds here TEA Triethylamine (TEA) (Sacrificial Base) TEA->Blocked Target2 Target Molecule (Free Base) Elution Smooth Elution Target2->Elution No Interaction

Figure 1: Mechanism of silanol masking by Triethylamine (TEA) to prevent amine tailing.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent A: Hexanes (or Heptane).[1]

  • Solvent B: Ethyl Acetate (EtOAc).[2]

  • Modifier: Triethylamine (TEA).

  • Loading Media: Celite 545 or coarse Silica Gel.

Step 1: Sample Preparation (Dry Loading)

Direct liquid loading is discouraged due to the limited solubility of the fused heterocycle in hexanes, which can lead to precipitation at the column head.

  • Dissolve the crude 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 (ratio: 2g Celite per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Critical: Ensure no residual DCM remains, as it will disrupt the initial gradient polarity.

Step 2: Column Packing & Pre-treatment
  • Pack the column with Silica Gel 60.

  • Pre-elution: Flush the column with 2 column volumes (CV) of Hexanes + 1% TEA . This pre-saturates the silica with the base, neutralizing active sites before the sample is even loaded.

Step 3: Gradient Elution Strategy

Flow Rate: 15–20 mL/min (for a 40g column).

Time (min)% Solvent B (EtOAc)% Solvent A (Hexanes)ModifierPurpose
0–50%100%+1% TEAElute non-polar grease/impurities.
5–100% → 10%100% → 90%+1% TEAInitiate migration.
10–2510% → 30%90% → 70%+1% TEATarget Elution Window.
25–3530% → 60%70% → 40%+1% TEAFlush polar by-products.
35–40100%0%+1% TEAColumn wash.

Note: If the compound is highly insoluble, a DCM/MeOH (0–5% MeOH) gradient can be used, but Hex/EtOAc usually provides better separation of regioisomers.

Step 4: Fraction Analysis[5]
  • Spot fractions on TLC plates (Silica gel 60 F254).

  • Visualize under UV light (254 nm). The pyrazolo[1,5-a]pyrimidine core is highly UV active.

  • TLC Mobile Phase: 30% EtOAc in Hexanes.

    • Target

      
      : ~0.35 – 0.45.
      
    • Impurities: Usually remain at baseline or run with the solvent front.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility (Hex/EtOAc) Start->SolubilityCheck DryLoad Dry Load on Celite (Recommended) SolubilityCheck->DryLoad Poor Solubility LiquidLoad Liquid Load (Risk of precip) SolubilityCheck->LiquidLoad Good Solubility ColumnPrep Pre-treat Column Hexanes + 1% TEA DryLoad->ColumnPrep LiquidLoad->ColumnPrep Gradient Run Gradient 0-40% EtOAc in Hexanes ColumnPrep->Gradient TLC TLC Analysis (UV 254nm) Gradient->TLC Decision Pure? TLC->Decision Pool Pool & Concentrate Decision->Pool Yes Recrystallize Recrystallize (EtOH or MeCN) Decision->Recrystallize No (Mixed Fractions)

Figure 2: Decision matrix and workflow for the purification of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking/Tailing Residual acidity on silica.Increase TEA concentration to 2% or switch to Amino-functionalized silica.
Co-elution Gradient too steep.Hold the gradient at 15% EtOAc (Isocratic hold) for 5-10 minutes.
Product Precipitation Solubility limit reached in mobile phase.Switch solvent system to DCM/MeOH (0–5% gradient) or increase column temperature slightly (if using automated flash).
Low Recovery Irreversible adsorption.Flush column with 10% MeOH in DCM to recover "stuck" material; re-purify if necessary.

References

  • BenchChem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from

  • Moustafa, et al. (2022).[3][4] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[5][6][7] RSC Advances.[6] Retrieved from

  • Hassan, A. S., et al. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine... Johns Hopkins University Research. Retrieved from

  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine Compound Summary. (General physical properties of the core scaffold). Retrieved from

Sources

Application Note: Recrystallization Protocols for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Objective

This technical guide details the purification of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., PI3K, CDK2) and anxiolytic agents.[1][2][3] While column chromatography is often used for small-scale isolation, it is inefficient for multi-gram scale-up.[4][5][1][6] This note provides validated recrystallization protocols designed to achieve >98% HPLC purity, removing common synthetic byproducts such as unreacted aminopyrazoles and regioisomeric impurities.

Key Technical Challenge: The pyrazolo[1,5-a]pyrimidine core exhibits moderate polarity and a tendency to "oil out" in rapid cooling scenarios.[4][5][1][2][3] The protocols below utilize controlled supersaturation and specific solvent pairings to enforce crystalline growth over amorphous precipitation.

Physicochemical Context

Understanding the solute-solvent interaction is prerequisite to successful recrystallization.[4][5][6]

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₈H₈BrN₃Moderate molecular weight (226.07 g/mol ).[4][5][6][7]
Polarity Moderate (LogP ~1.6 - 2.[4][5][6]0)Soluble in chlorinated solvents, esters, and alcohols; insoluble in water and alkanes.[2][3]
Crystal Habit Needles or Prisms (Solvent dependent)Slow cooling required to prevent needle entanglement and solvent inclusion.[4][5][2][3][6]
Common Impurities 5-Amino-3-ethylpyrazole (Starting material)More polar; stays in alcoholic mother liquor.[4][5][6]
Thermal Stability Stable < 150°CSafe for reflux in Ethanol/EtOAc; avoid prolonged heating in high-boiling solvents like DMF.[4][5][6]

Solvent Screening & Selection Strategy

Based on the dielectric constants and the "Like Dissolves Like" principle, the following solvent systems were evaluated for the 2-ethyl analog.

Solvent SystemClassificationSolubility (Hot)Solubility (Cold)Outcome
Ethanol (EtOH) Protic PolarHighLowRecommended (Method A). Excellent recovery and impurity rejection.[4][5][2]
Ethyl Acetate (EtOAc) Aprotic PolarVery HighModerateGood, but yield can be low without anti-solvent.[4][5][1][2][3]
EtOAc / Heptane Solvent / Anti-solventHighVery LowRecommended (Method B). Best for maximizing yield.[4][5][2][3][6]
Dichloromethane (DCM) ChlorinatedVery HighHighPoor recovery; too soluble.[4][5][2][3][6]
Water Highly PolarInsolubleInsolubleUsed only as anti-solvent (Method C).[4][5][2][3][6]

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material with purity >85%.[5][2][3]

Rationale: Ethanol offers a steep solubility curve for pyrazolo[1,5-a]pyrimidines.[4][5][1][2][3] The 2-ethyl group adds lipophilicity compared to the methyl analog, making ethanol an ideal balance of solubility at reflux and insolubility at


.[5][1][2][3]

Protocol:

  • Preparation: Place 10.0 g of crude 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) (approx. 8-10 mL per gram of solid).[4][5][2][3][6]

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Note: If solids remain after 15 minutes of reflux, add more ethanol in 5 mL increments until a clear solution is obtained.

    • Filtration (Optional): If insoluble black specks (Pd residues or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad.[5][1][2][3]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature (RT) slowly on the oil bath (approx. 1-2 hours). Do not use an ice bath yet. Rapid cooling induces oiling out.[4][5][2][6]

  • Crystallization: Once at RT, crystals should be visible. Transfer the flask to an ice-water bath (

    
    ) for 1 hour to complete precipitation.
    
  • Isolation: Filter the solids using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethanol (

    
     mL).
    
  • Drying: Dry under vacuum at

    
     for 6 hours.
    
Method B: Anti-Solvent Recrystallization (EtOAc / Heptane)

Best for: High-recovery requirements or removing non-polar gummy impurities.[5][1][2][3]

Rationale: The compound is highly soluble in Ethyl Acetate.[4][5][2][6] Heptane acts as a non-polar anti-solvent that drastically reduces solubility, forcing the product out while keeping lipophilic impurities in solution.[1][2][3][6]

Protocol:

  • Dissolution: Dissolve 10.0 g of crude solid in the minimum amount of Ethyl Acetate at

    
     (approx. 3-5 mL/g).
    
  • Precipitation: While maintaining the temperature at

    
    , slowly add Heptane  dropwise.[4][5][1][2][3][6]
    
    • Endpoint: Stop adding Heptane when a persistent cloudiness (turbidity) is observed.[4][5][2][3][6]

  • Re-dissolution: Add a small volume of Ethyl Acetate (1-2 mL) to just clear the turbidity.[4][5][6]

  • Crystallization: Remove heat and allow to cool to RT undisturbed. Seed crystals may be added at

    
     if nucleation is slow.[5][1][2][3][6]
    
  • Final Cooling: Cool to

    
     for 30 minutes.
    
  • Isolation: Filter and wash with a 1:3 mixture of EtOAc/Heptane.

Process Visualization (Logic & Workflow)

The following diagram illustrates the decision matrix for solvent selection and the critical "Oiling Out" rescue loop.

RecrystallizationWorkflow Start Crude 6-Bromo-2-ethyl pyrazolo[1,5-a]pyrimidine PurityCheck Check Crude Purity (HPLC/TLC) Start->PurityCheck Decision Purity > 85%? PurityCheck->Decision MethodA Method A: Ethanol Reflux (Standard) Decision->MethodA Yes MethodB Method B: EtOAc/Heptane (High Recovery) Decision->MethodB No (Gummy/Sticky) Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve CheckSol Clear Solution? Dissolve->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter No (Black Specks) Cooling Controlled Cooling (RT -> 0°C) CheckSol->Cooling Yes Filter->Cooling Oiling Oiling Out Observed? Cooling->Oiling Rescue Reheat & Add Seed Crystal or More Solvent Oiling->Rescue Yes Isolate Filtration & Drying Oiling->Isolate No (Crystals Form) Rescue->Cooling Final Pure Crystal (>98%) Isolate->Final

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" during pyrazolopyrimidine purification.

Analytical Validation & Troubleshooting

Quality Control (QC) Markers

After drying, verify the product identity and purity using the following specifications.

  • HPLC Purity: >98.0% (Area %).[4][5][2][3][6]

    • Column: C18 Reverse Phase.[4][5][2][6][8]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) Gradient.[4][5][2][3][6]

  • 1H NMR (DMSO-d6):

    • Look for the ethyl group triplet (

      
       ppm) and quartet (
      
      
      
      ppm).[5][1][2][3]
    • Aromatic protons of the pyrimidine ring: Doublets around

      
       and 
      
      
      
      ppm (characteristic of the 6-bromo substitution pattern).[4][5][2]
  • Appearance: White to off-white crystalline solid.[4][5][6] (Yellow discoloration indicates oxidation or retained mother liquor).[4][5][1][2][3][6]

Troubleshooting "Oiling Out"

If the product separates as a separate liquid phase (oil) rather than crystals:

  • Cause: Cooling too fast or solution is too concentrated.[4][5][2][6]

  • Fix: Reheat to dissolve the oil. Add 10-20% more solvent.[4][5][6] Add a seed crystal of pure material at the cloud point.[4][5][6] Cool very slowly (wrap the flask in a towel).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[4][5][2][3][6][9]

  • Brominated Compounds: Often act as alkylating agents or sensitizers.[4][5][2][6] Handle in a fume hood.

  • Waste: Dispose of mother liquors (filtrate) as halogenated organic waste.[4][5][2][3][6]

References

  • Vertex, A. I., et al. (2022).[4][5][1][2][3][6] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. RSC Advances . Retrieved from [Link][5][1][2][3]

  • MDPI. (2024).[4][5][2][3][6] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors. Molecules . Retrieved from [Link]

  • PubChem. (2025).[4][5][2][3][6] Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Compound Summary. National Library of Medicine .[4][5][2][6] Retrieved from [Link]

Sources

1H NMR and 13C NMR characterization of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Characterization of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., CDK, Pim-1, and Trk inhibitors) [1, 2]. The 6-bromo-2-ethyl derivative is a critical intermediate; the bromine at the 6-position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethyl group provides steric bulk and lipophilicity modulation.

Accurate characterization of this intermediate is vital to ensure regiochemical integrity before late-stage diversification. This guide provides a definitive protocol for the structural elucidation of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine , distinguishing it from common regioisomeric byproducts using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the recommended solvent. While CDCl3 is usable, DMSO-d6 prevents aggregation of the planar heteroaromatic rings and provides distinct separation of the pyrimidine protons (H-5 and H-7), which can occasionally overlap in chloroform.

  • Concentration:

    • 1H NMR: 2–5 mg in 600 µL solvent.

    • 13C / 2D NMR: 20–30 mg in 600 µL solvent is optimal for rapid acquisition of HMBC/HSQC data.

  • Tube Quality: High-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H 1D zg30161.0 sSufficient for S/N > 100:1.
13C {1H} zgpg3010242.0 sPower-gated decoupling.
COSY cosygpppqf41.5 sMagnitude mode.
HSQC hsqcedetgpsisp241.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf81.5 sOptimized for J_CH = 8 Hz.
NOESY noesygpphp82.0 sMixing time: 300–500 ms. Critical for regio-assignment.

Structural Analysis & Assignment

Numbering System

To ensure clarity, we utilize the standard IUPAC numbering for the fused bicyclic system:

  • N1: Bridgehead nitrogen.

  • C2: Ethyl-substituted carbon (Pyrazole ring).[1]

  • C3: Methine carbon (Pyrazole ring).

  • C3a: Bridgehead quaternary carbon.

  • N4: Pyrimidine nitrogen.

  • C5: Methine carbon (Pyrimidine ring, adjacent to N4).

  • C6: Bromine-substituted carbon.

  • C7: Methine carbon (Pyrimidine ring, adjacent to bridgehead).

1H NMR Characterization

The 1H NMR spectrum will display five distinct signal sets. The absence of coupling between H-5 and H-7 (due to the C6-Br blocker) typically results in two sharp singlets (or very weakly coupled doublets,


 Hz) in the aromatic region, making assignment by chemical shift alone risky.

Representative Data (DMSO-d6, 600 MHz):

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-5 9.25 – 9.35Singlet (s)1H-Most deshielded; adjacent to electronegative N4 and C6-Br.
H-7 8.50 – 8.60Singlet (s)1H-Deshielded by C6-Br and bridgehead; usually upfield of H-5.
H-3 6.55 – 6.65Singlet (s)1H-Pyrazole proton; significantly shielded relative to pyrimidine ring.
CH2 (Et) 2.75 – 2.85Quartet (q)2H7.6Characteristic methylene of 2-ethyl group.
CH3 (Et) 1.25 – 1.35Triplet (t)3H7.6Characteristic methyl of 2-ethyl group.

Note: Chemical shifts are estimated based on 2-methyl and 6-bromo analogs [3, 4].

13C NMR Characterization

The 13C spectrum confirms the carbon skeleton.[2] The key feature is the C6 carbon attached to Bromine, which appears upfield relative to other aromatic carbons due to the "heavy atom effect" of bromine.

Representative Data (DMSO-d6, 150 MHz):

PositionShift (

, ppm)
TypeAssignment Logic
C2 158.0 – 160.0CqQuaternary; attached to ethyl group.
C5 152.0 – 154.0CHAdjacent to N4; highly deshielded.
C3a 145.0 – 148.0CqBridgehead carbon.
C7 132.0 – 135.0CHPyrimidine CH.
C6 106.0 – 109.0CqDiagnostic: C-Br carbon (upfield shift).
C3 96.0 – 98.0CHPyrazole CH; electron-rich.
CH2 21.0 – 23.0CH2Ethyl methylene.
CH3 13.0 – 14.0CH3Ethyl methyl.

Advanced Assignment Strategy (The "Why")

The most common challenge is distinguishing H-5 from H-7 . Misassignment here leads to incorrect interpretation of subsequent substitution reactions (e.g., SNAr at C7 vs C5).

The Self-Validating Logic:

  • HMBC Connectivity:

    • H-3 will show a strong 3-bond correlation (

      
      ) to the bridgehead carbon C3a .
      
    • H-7 will also show a correlation to C3a (and potentially C5).

    • H-5 will correlate to C3a (weak/long range) but strongly to C7 (

      
      ) and C6 .
      
    • Limitation: Because C3a is a shared bridgehead, HMBC can sometimes be ambiguous if resolution is poor.

  • NOESY / ROESY (The Gold Standard):

    • H-3 and H-7 are spatially proximate ("peri"-like relationship across the bridgehead).

    • H-5 is isolated on the far side of the pyrimidine ring, adjacent to N4.

    • Observation: A NOE cross-peak between the signal at ~6.6 ppm (H-3) and ~8.5 ppm confirms the latter is H-7 . The signal at ~9.3 ppm (H-5) should show no NOE with H-3.

Visualization & Workflow

NMR Characterization Workflow

NMR_Workflow Sample Sample Prep 20mg in DMSO-d6 Acquisition Acquisition 1H, 13C, HSQC, HMBC, NOESY Sample->Acquisition Process_1H 1H Processing Identify 3 Arom. Singlets Acquisition->Process_1H Assign_Ethyl Assign Ethyl (t) 1.3ppm, (q) 2.8ppm Process_1H->Assign_Ethyl Assign_H3 Assign H-3 Shielded Singlet ~6.6ppm Assign_Ethyl->Assign_H3 Decision Distinguish H-5 vs H-7 Assign_H3->Decision NOESY_Check NOESY Check Corr. H-3 <-> H-X? Decision->NOESY_Check Ambiguity Result_H7 H-X is H-7 (Proximate to H-3) NOESY_Check->Result_H7 Yes (NOE Observed) Result_H5 Remaining is H-5 (Deshielded ~9.3ppm) Result_H7->Result_H5

Caption: Step-by-step logic flow for unambiguous structural assignment of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Structural Logic Diagram

Structure_Logic cluster_0 Key Correlations H3 H-3 (6.6 ppm) H7 H-7 (8.5 ppm) H3->H7 NOE (Spatial) C3a C3a (Bridge) H3->C3a HMBC (3-bond) H7->C3a HMBC (3-bond) H5 H-5 (9.3 ppm) H5->C3a HMBC (Weak)

Caption: Diagnostic correlations. Red arrow indicates the critical NOE interaction distinguishing H-7 from H-5.

Troubleshooting & Tips

  • Water Peak: In DMSO-d6, the H2O signal appears around 3.33 ppm. Ensure the ethyl quartet (~2.8 ppm) is not obscured. If obscured, slight heating (to 40°C) will shift the water peak upfield.

  • Impurity Flags:

    • Unreacted Hydrazine: Broad signals ~4–6 ppm.

    • Regioisomers: If the cyclization of the pyrazole with the 1,3-electrophile was not regioselective (unlikely with 2-bromo-malonaldehyde equivalents, but possible), look for a second set of aromatic singlets with different chemical shifts.

  • Bromine Isotope Effect: In high-resolution 13C NMR, C6 may appear as a doublet or broadened due to the two isotopes of Bromine (

    
    ), though this is rare at standard fields.
    

References

  • Mugnaini, C. et al. (2022).[3] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc. Link

  • Yallapa, N. et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate. Asian Journal of Chemistry. Link

  • Chimichi, S. et al. (1992).[4] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[4] Link

  • PubChem. (2025).[5] Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Compound Summary. National Library of Medicine. Link

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide provides a comprehensive technical framework for the Suzuki-Miyaura coupling of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine . It is designed for researchers requiring high-fidelity protocols that prioritize reproducibility and mechanistic understanding.

Introduction & Scaffold Analysis

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of purines and benzodiazepines. It serves as a critical structural motif in kinase inhibitors (e.g., CK2, PIM-1, Trk) and anxiolytics (e.g., Zaleplon).

While the C3-position (pyrazole ring) is nucleophilic and easily functionalized via electrophilic aromatic substitution, the C6-position (pyrimidine ring) is electronically distinct. It resides on the electron-deficient pyrimidine ring, making the C6-Bromine bond highly susceptible to oxidative addition by Palladium(0) species. This renders 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine an excellent electrophile for Suzuki-Miyaura cross-coupling, often exhibiting higher reactivity than its C3-bromo counterparts in metal-catalyzed manifolds.

Key Reactivity Features
  • Electronic Activation: The bridgehead nitrogen (N4) exerts an electron-withdrawing effect on the pyrimidine ring, activating the C6-Br bond for oxidative addition.

  • Coordination Risks: The N4 and N1 nitrogens can potentially coordinate to the Pd center, acting as a "catalyst sink." Ligand selection is critical to outcompete this coordination.

  • 2-Ethyl Substituent: This alkyl group improves solubility in organic solvents compared to the 2-unsubstituted parent, but introduces mild steric bulk that generally does not impede C6 coupling.

Mechanistic Insight & Catalyst Selection

To ensure reaction success, one must understand the catalytic cycle specific to this nitrogen-rich heterocycle.

The Catalytic Cycle (Graphviz Visualization)

SuzukiCycle Start Pd(II) Pre-catalyst (e.g., Pd(dppf)Cl2) ActiveCat Active Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Pd(II) inserts into C6-Br) ActiveCat->OxAdd + 6-Bromo-Substrate TransMet Transmetallation (Boronate exchange) OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn Debromination Side-Product (via Protodehalogenation) OxAdd->SideRxn If Transmetallation is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: Catalytic cycle for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine. Note the risk of debromination if transmetallation is rate-limiting.

Catalyst Recommendations
  • Standard Workhorse: Pd(dppf)Cl₂·CH₂Cl₂ .[1] The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination and resisting displacement by the substrate's nitrogens.

  • Challenging Couplings: XPhos Pd G2 or Pd(OAc)₂ + XPhos . For sterically hindered boronic acids or when rapid coupling is needed to prevent debromination.

  • Green Chemistry: Pd/C or Pd(PPh₃)₄ in aqueous ethanol can work for simple aryl boronic acids but requires strict oxygen exclusion.

Detailed Experimental Protocols

Protocol A: The "Standard" Robust Method

Best for: Coupling with phenyl, substituted aryl, and standard heteroaryl boronic acids.

Reagents:

  • 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the 6-bromo substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: Heat to 110 °C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H = 226/228) and appearance of product.

    • Note: If you observe a peak at M+H = 148 (Debrominated species), see Troubleshooting.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2][4] Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: High-Efficiency Method (Difficult Substrates)

Best for: Heteroaryl boronates (e.g., pyridines, pyrazoles) or sterically hindered partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)[5]

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous or 0.5M aq.

  • Solvent: THF/Water (4:1) or Toluene/Water (10:1)

Procedure Modifications:

  • Use K₃PO₄ instead of carbonate. Phosphate is more basic and facilitates transmetallation of hindered boronates.

  • XPhos is an electron-rich, bulky ligand that dramatically accelerates oxidative addition and prevents catalyst deactivation by the substrate's nitrogens.

  • Run at 80 °C . Higher temperatures with XPhos can sometimes lead to ligand decomposition over long periods, but are generally safe up to 100 °C.

Optimization Data & Troubleshooting

The following table summarizes common issues and their chemical solutions.

IssueObservation (LC-MS)Root CauseCorrective Action
No Reaction Starting material (SM) onlyCatalyst poisoning or poor Ox-AddSwitch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C.
Debromination Mass = SM minus 79/81 amuProtodehalogenation (Hydride source)Use anhydrous solvents (dry dioxane). Switch base to CsF or K₃PO₄ . Reduce reaction time.
Homocoupling Boronic acid dimerOxygen presenceDegas solvents more rigorously (sparge with Ar for 15 min).
Stalled Conversion 50% Product, 50% SMCatalyst deathAdd a second portion of catalyst (2 mol%) after 4 hours.
Optimization Decision Tree

Optimization Start Start: Standard Protocol (Pd(dppf)Cl2, Na2CO3, Dioxane) Check Check LC-MS @ 1 hour Start->Check Success >90% Conv. Proceed to Workup Check->Success Good conversion Stalled <50% Conv. SM Remaining Check->Stalled Low reactivity SideProd Debromination Observed Check->SideProd Hydride transfer Soln1 Switch to XPhos Pd G2 Change Base to K3PO4 Stalled->Soln1 Soln2 Use Anhydrous Toluene Lower Temp to 80°C SideProd->Soln2

Caption: Decision tree for optimizing reaction conditions based on LC-MS feedback.

References

  • Jismy, B., et al. (2021).[3] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances.

    • Key Insight: Demonstrates the use of XPhos Pd G2 for difficult couplings on this scaffold and highlights the risk of debromin
  • Lindsley, C. W., et al. (2021).[3] "Functional Pyrazolo[1,5-a]pyrimidines." Encyclopedia.

    • Key Insight: Reviews the general reactivity of positions 3, 6, and 7, confirming the electron-deficient n
  • BenchChem Application Notes. (2025). "Protocols for Suzuki Coupling of Halogenated Pyrimidines."

    • Key Insight: Provides baseline stoichiometry and solvent choices for pyrimidine-based couplings.
  • Almansa, C., et al. (2001). "Synthesis and SAR of Pyrazolo[1,5-a]pyrimidines as COX-2 Inhibitors." Journal of Medicinal Chemistry.

    • Key Insight: Illustrates the biological relevance and stability of the 2-ethyl-6-substituted core.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and all reagents before handling. Palladium catalysts and boronic acids can be toxic and should be handled in a fume hood.

Sources

functionalization of the bromine at the 6-position of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues).[1] While the 3-position is electronically predisposed to electrophilic aromatic substitution (EAS), the 6-position —located on the pyrimidine ring—offers a critical vector for tuning solubility and target affinity via metal-catalyzed cross-coupling. This guide details the strategic functionalization of 6-bromo-pyrazolo[1,5-a]pyrimidine , focusing on Palladium-catalyzed C-C and C-N bond formations.

Chemo-Informatic Insight & Reactivity Profile

Understanding the electronic bias of the scaffold is prerequisite to successful functionalization. The pyrazolo[1,5-a]pyrimidine system is bicyclic and planar, but its two rings exhibit contrasting reactivities.

  • Position 3 (Pyrazole): Electron-rich and highly nucleophilic. Prone to direct halogenation or formylation.

  • Position 7 (Pyrimidine): Electron-deficient. If a leaving group (e.g., Cl) is present, it is highly susceptible to SNAr (Nucleophilic Aromatic Substitution).

  • Position 6 (Pyrimidine): The "meta-like" position relative to the bridgehead nitrogen. It is electronically distinct—too electron-poor for EAS, yet not sufficiently electrophilic for direct SNAr. Therefore, the 6-bromo substituent is the exclusive handle for Transition-Metal Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira).

Reactivity Map

ReactivityMap cluster_legend Reaction Types Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Pos3 Position 3 (Nucleophilic) Scaffold->Pos3 EAS (Bromination, Iodination) Pos6 Position 6-Br (Cross-Coupling) Scaffold->Pos6 Pd-Catalysis (Suzuki, Buchwald) Pos7 Position 7-Cl (Electrophilic/SNAr) Scaffold->Pos7 SNAr (Amines, Alkoxides) C-C Bond C-C Bond C-C Bond->Pos6 C-N Bond C-N Bond C-N Bond->Pos6

Figure 1: Reactivity landscape of the pyrazolo[1,5-a]pyrimidine scaffold. Position 6 is the designated site for Pd-catalyzed diversification.

Application Note: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is the most robust method for arylation and heteroarylation at the 6-position. The 6-bromo handle behaves similarly to a 5-bromopyrimidine, requiring active catalyst systems to overcome the moderate oxidative addition barrier compared to electron-rich aryl halides.

Causality & Optimization
  • Base Selection: Carbonates (

    
    , 
    
    
    
    ) are standard. However, for sterically hindered boronic acids or those prone to protodeboronation (e.g., 2-heterocyclic boronic acids), weak bases like
    
    
    or fluoride sources (
    
    
    ) are superior.
  • Solvent Effects: Aqueous mixtures (Dioxane/H2O or DME/H2O) are critical. The water dissolves the inorganic base and facilitates the transmetallation step via the formation of a hydroxo-palladium species.

  • Catalyst: While

    
     is historical, 
    
    
    
    is preferred for 6-bromo-PP due to its resistance to de-ligation and higher turnover numbers (TON).
Protocol 1: General Suzuki Coupling

Reagents:

  • 6-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)[2]

  • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 6-bromo scaffold, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Recommended): Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Application Note: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Introducing amines at the 6-position is vital for kinase inhibitors, as this position often points towards the solvent front or specific pockets (e.g., ribose pocket) of the ATP binding site. The 6-bromo motif is less reactive than standard aryl bromides; thus, ligand selection is the determinant of success .

Ligand Selection Strategy
  • Primary Amines: Use BrettPhos .[3][4] It prevents the formation of bis-arylated byproducts and promotes reductive elimination.

  • Secondary Amines: Use RuPhos .[3] It is sterically bulky and electron-rich, facilitating the coupling of hindered amines.

  • Anilines: Use XPhos or tBuXPhos .[5]

Protocol 2: C-N Coupling with Secondary Amines

Reagents:

  • 6-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)[2]

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or RuPhos Pd G3/G4 (2-5 mol%)
    
  • Ligand: RuPhos (4 mol% if using

    
    )
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charging: Add the Pd source, Ligand, Base, and 6-bromo scaffold.

  • Solvation: Add anhydrous solvent.

  • Amine Addition: Add the liquid amine via syringe. (If solid, add in step 2).

  • Reaction: Heat to 100°C (sealed tube) for 12–18 hours.

    • Note: Strong bases like NaOtBu can cause hydrolytic cleavage of the pyrimidine ring if water is present. Ensure strict anhydrous conditions.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Comparative Data & Optimization Table

The following table summarizes optimization screens for the coupling of 6-bromo-pyrazolo[1,5-a]pyrimidine with phenylboronic acid (Suzuki) and morpholine (Buchwald).

Reaction TypeCatalystLigandBaseSolventTemp/TimeYieldNotes
Suzuki

-

DME/H2O90°C / 12h65%Moderate homocoupling observed.
Suzuki

dppf

Dioxane/H2O 100°C / 1h (µW) 92% Standard Protocol.
Suzuki

SPhos

Toluene/H2O100°C / 4h88%Best for sterically hindered boronic acids.
Buchwald

BINAPNaOtBuToluene110°C / 16h40%Incomplete conversion.
Buchwald RuPhos Pd G3 RuPhos

t-Amyl Alcohol 85°C / 6h 89% Best for secondary amines.
Buchwald BrettPhos Pd G3BrettPhosLiHMDSTHF65°C / 4h85%Best for primary amines.

Experimental Workflow Diagram

This diagram illustrates the decision logic for functionalizing the 6-bromo position based on the desired target moiety.

Workflow Start Starting Material: 6-Bromo-pyrazolo[1,5-a]pyrimidine Decision Desired Functionalization? Start->Decision BranchCC Aryl / Heteroaryl Group (C-C Bond) Decision->BranchCC BranchCN Amine Group (C-N Bond) Decision->BranchCN BranchAlk Alkyne Group (C-C Bond) Decision->BranchAlk Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O BranchCC->Suzuki Buchwald Buchwald-Hartwig RuPhos/BrettPhos Pd G3 Cs2CO3, t-AmylOH BranchCN->Buchwald Sonogashira Sonogashira Pd(PPh3)2Cl2, CuI TEA/DMF BranchAlk->Sonogashira Check QC: 1H NMR & LC-MS Check for Debromination Suzuki->Check Buchwald->Check Sonogashira->Check

Figure 2: Decision tree for ligand and method selection based on the target moiety.

References

  • Synthesis and SAR of Pyrazolo[1,5-a]pyrimidines: Fraley, M. E., et al. "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.

  • Microwave-Assisted Synthesis: Yallapa, N., et al. "Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate."[6] Asian Journal of Chemistry, 2018.

  • General Suzuki Coupling on Pyrimidines: BenchChem Application Notes. "Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives."

  • Buchwald-Hartwig Methodology: BenchChem Application Notes. "Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives" (Analogous electronic system).

  • Functionalization Review: Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 2021.[7][8][9]

Sources

Application Note: High-Throughput In Vitro Kinase Profiling of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Derivatives Using LANCE® Ultra TR-FRET

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved and clinical-stage kinase inhibitors [1, 2]. The intermediate 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) is a critical building block for synthesizing directed libraries against oncogenic kinases such as Tropomyosin Receptor Kinases (TRKA/B/C) and Cyclin-Dependent Kinases (e.g., CDK2, CDK7, CDK9) [3].

Causality in Scaffold Design: The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrazolo-pyrimidine ring system form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met592 in TRKA or Leu83 in CDK2) [1]. The 6-bromo substituent provides an ideal synthetic handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to introduce bulky aryl or heteroaryl groups that project into the hydrophobic pocket (DFG-in/out conformations) to achieve kinase selectivity. The 2-ethyl group provides lipophilic contacts in the solvent-exposed region, enhancing cellular permeability.

To evaluate libraries synthesized from this core, a robust, interference-free high-throughput screening (HTS) assay is required. This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, specifically utilizing the LANCE® Ultra system [4].

KinaseMechanism Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., CDK2, TRKA) Inhibitor->Kinase Competes with ATP ATP ATP ATP->Kinase Binds ATP Pocket Phospho Phospho-Peptide (FRET Competent) Kinase->Phospho Catalysis (Active) NoPhospho Unphosphorylated Peptide (No FRET) Kinase->NoPhospho Inhibition (Blocked) Substrate ULight-Peptide Substrate Substrate->Kinase Binds

Figure 1: Mechanism of competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Assay Principle: LANCE® Ultra TR-FRET

Evaluating heterocyclic compounds in standard fluorescence assays often leads to false positives due to compound auto-fluorescence. TR-FRET solves this by utilizing a Europium (Eu) chelate donor. Europium has a massive Stokes shift and a long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) between excitation and measurement, short-lived background fluorescence from the pyrazolo[1,5-a]pyrimidine derivatives completely decays, ensuring absolute signal trustworthiness [4].

In this assay, the kinase phosphorylates a ULight™-labeled peptide substrate. A Europium-labeled anti-phospho-antibody specifically binds the phosphorylated residue, bringing the Eu donor and ULight acceptor into close proximity (~10 nm). Excitation of Europium at 320/340 nm triggers FRET, resulting in ULight emission at 665 nm.

TRFRET Step1 1. Pre-incubation Enzyme + Compound Step2 2. Kinase Reaction Add ATP + ULight-Substrate Step1->Step2 Step3 3. Stop & Detect Add EDTA + Eu-Antibody Step2->Step3 Step4 4. TR-FRET Readout Ex: 320nm | Em: 615/665nm Step3->Step4

Figure 2: Step-by-step workflow of the homogeneous LANCE Ultra TR-FRET kinase assay.

Materials and Reagents

  • Test Compounds: Library of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine derivatives (10 mM stocks in 100% DMSO).

  • Enzyme: Recombinant human CDK2/Cyclin A or TRKA (purified).

  • Substrate: ULight™-labeled generic kinase peptide (e.g., ULight-poly GT or ULight-MBP).

  • Detection Antibody: LANCE® Eu-W1024 anti-phospho-peptide antibody.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop/Detection Buffer: 1X LANCE Detection Buffer supplemented with 40 mM EDTA.

  • Microplates: 384-well white OptiPlates (PerkinElmer/Revvity). White plates are mandatory to maximize signal reflection and prevent well-to-well crosstalk.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system for a 20 µL final assay volume in a 384-well format.

Step 4.1: Reagent Preparation & Causality
  • Kinase Buffer Formulation: Prepare fresh.

    • Why EGTA? Chelates trace Ca²⁺ to prevent the activation of contaminating calcium-dependent proteases.

    • Why DTT? Maintains kinase active-site cysteines in a reduced state, preventing oxidative inactivation.

    • Why Tween-20? Reduces non-specific binding of the enzyme to the microplate and prevents promiscuous inhibition caused by compound aggregation.

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of the pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Dilute these intermediate stocks 1:25 in Kinase Buffer to create a 4X compound working solution (4% DMSO). Final assay DMSO concentration will be strictly 1%, ensuring enzyme stability.

Step 4.2: Kinase Reaction Phase
  • Enzyme Addition: Add 5 µL of 2X Kinase Solution to the 384-well plate.

  • Compound Addition: Add 2.5 µL of the 4X Compound working solution.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. This allows the inhibitor to reach binding equilibrium at the ATP hinge region before substrate competition begins.

  • Reaction Initiation: Add 2.5 µL of a 4X ATP/ULight-Substrate mix. (Final concentrations: ATP at the predetermined Kₘ value for the specific kinase, 50 nM ULight-Substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

Step 4.3: Detection Phase
  • Stop & Detect: Add 10 µL of the Stop/Detection Mix (containing 40 mM EDTA and 2 nM Eu-labeled antibody).

    • Why EDTA? EDTA rapidly chelates Mg²⁺, stripping it from the ATP-Mg²⁺ complex and instantly terminating the kinase reaction, locking the assay at a specific time point[4].

  • Equilibration: Incubate for 60 minutes at RT to allow the Eu-antibody to bind the phosphorylated ULight-substrate and establish a stable FRET complex.

Step 4.4: Data Acquisition

Read the plate on a TR-FRET compatible multi-mode reader (e.g., EnVision®).

  • Excitation: 320 nm (Laser or Flash lamp).

  • Delay Time: 50 µs.

  • Integration Time: 100 µs.

  • Emission Filters: 615 nm (Europium donor) and 665 nm (ULight acceptor).

Data Analysis & Representative Results

Data is processed ratiometrically to correct for well-to-well volume variations and minor inner-filter effects caused by colored compounds.

Calculation: TR-FRET Ratio = (Emission at 665 nm / Emission at 615 nm) × 10,000

Dose-response curves are generated using non-linear regression (four-parameter logistic equation) to determine the IC₅₀ values. A robust HTS assay must demonstrate a Z'-factor ≥ 0.6.

Table 1: Representative Profiling Data for Pyrazolo[1,5-a]pyrimidine Derivatives
Compound IDModification at 6-PositionCDK2 IC₅₀ (nM)TRKA IC₅₀ (nM)Assay Z'-Factor
Core Scaffold -Bromo (Starting Material)> 10,000> 10,0000.82
Derivative A -Phenyl4501,2000.79
Derivative B -4-Fluorophenyl853100.81
Derivative C -3-Aminophenyl (Optimized)12450.85
Staurosporine Pan-kinase Control3.51.20.88

Data Interpretation: The unmodified 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine core lacks the necessary hydrophobic interactions to achieve high potency. Substituting the bromo group with a 3-aminophenyl moiety (Derivative C) dramatically increases potency by probing the deep hydrophobic pocket of the DFG motif, validating the scaffold's utility in hit-to-lead optimization.

Quality Control & Troubleshooting

  • Low Z'-Factor (< 0.5): Usually indicates pipetting errors or enzyme degradation. Ensure the enzyme is stored in single-use aliquots at -80°C and avoid freeze-thaw cycles. Verify that the EDTA concentration in the stop buffer is sufficient to completely sequester all Mg²⁺.

  • Signal Quenching: If a specific pyrazolo[1,5-a]pyrimidine derivative shows an artificially low 615 nm signal, it may be absorbing the excitation light (inner-filter effect). The ratiometric calculation (665/615) typically corrects for this, but visual inspection of the 615 nm channel is a critical self-validating check for compound interference [4].

  • Hook Effect: If the concentration of the ULight-substrate or Eu-antibody is too high, it can lead to a "hook effect" where the FRET signal paradoxically decreases. Always titrate reagents during assay development to ensure they are below the saturation point.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting & Optimization

improving the yield of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. The 6-bromopyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore, heavily utilized in the development of kinase inhibitors (e.g., BMP receptor inhibitors). However, constructing this bicyclic core with precise regiocontrol and high yield presents specific synthetic challenges.

Below is our expert-curated troubleshooting guide, designed to diagnose common failure modes, explain the underlying physical chemistry, and provide self-validating protocols to ensure your success.

❓ Troubleshooting FAQs: Diagnostics & Causality

Issue 1: Regioselectivity and "Direct Bromination" Failures

Q: To save on precursor costs, I attempted to synthesize the 2-ethylpyrazolo[1,5-a]pyrimidine core first and then brominate it using NBS. However, I am not isolating the 6-bromo isomer. Why is this happening, and how do I fix it?

A: This is a fundamental issue of heterocycle electronics. In the pyrazolo[1,5-a]pyrimidine system, the pyrazole ring is significantly more electron-rich than the pyrimidine ring. Molecular orbital calculations and empirical NMR data demonstrate that electrophilic substitution (such as bromination with NBS or Br₂) occurs preferentially at the C-3 position [1].

Direct bromination of the unfunctionalized core will predominantly yield the 3-bromo derivative. If excess reagent is used, it will yield the 3,6-dibromo species.

  • The Solution: You must establish the bromine atom before cyclization. Use a pre-brominated 1,3-dicarbonyl equivalent, such as 2-bromomalonaldehyde or its protected acetal, and condense it directly with 3-amino-5-ethylpyrazole[2].

Issue 2: Yield Degradation and Polymerization

Q: When condensing 3-amino-5-ethylpyrazole with 2-bromomalonaldehyde, my yields are consistently below 40%, and the reaction mixture turns into a dark, intractable tar. How can I prevent this?

A: Free 2-bromomalonaldehyde is highly unstable. Under the thermal conditions required for cyclization, the dialdehyde is prone to rapid self-condensation and polymerization. The dark tar you observe is polymerized dialdehyde, which consumes your starting material and traps your product.

  • The Solution: Switch to the protected acetal equivalent: 2-bromo-1,1,3,3-tetramethoxypropane . By running the reaction in glacial acetic acid, the acetal slowly hydrolyzes in situ to release the reactive dialdehyde at a steady, low concentration. This controlled release prevents polymerization while allowing the condensation to proceed efficiently.

Issue 3: Stalled Reactions and Incomplete Cyclization

Q: LC-MS shows that my reaction stalls at an intermediate mass (M + H₂O relative to the final product). How do I drive the cyclization to completion?

A: The synthesis is a two-step cascade:

  • Intermolecular Schiff base formation at the exocyclic primary amine (fast).

  • Intramolecular cyclization at the endocyclic pyrazole nitrogen (slower, requires activation).

If the reaction stalls, the intermediate is the uncyclized enamine/imine. This second step requires sufficient protonation of the remaining carbonyl group to increase its electrophilicity.

  • The Solution: Ensure your solvent system is sufficiently acidic. Refluxing in glacial acetic acid (95°C) provides both the optimal protonation state and the thermal energy required to drive the final dehydration and cyclization to completion.

📊 Diagnostic Data & Condition Benchmarking

To illustrate the causality of reagent and solvent choices, review the benchmarking data below. This table summarizes the quantitative impact of different reaction parameters on the final yield and purity of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Precursor TypeSolvent / CatalystTemp (°C)Time (h)Isolated YieldPurity (LC-MS)Primary Diagnostic Issue
2-Bromomalonaldehyde (Free)EtOH / None8012< 20%< 50%Severe polymerization (Tar formation)
2-Bromomalonaldehyde (Free)Glacial AcOH95445%75%Precursor thermal degradation
2-Bromo-1,1,3,3-tetramethoxypropaneEtOH / 6M HCl90268%90%Minor hydrolysis byproducts
2-Bromo-1,1,3,3-tetramethoxypropane Glacial AcOH 95 3 > 85% > 95% None (Optimized SOP)

🗺️ Pathway Visualization

The following diagram maps the logical flow of the optimized in situ hydrolysis route against the flawed direct bromination pathway.

SynthesisRoute Start1 3-Amino-5-ethylpyrazole Condensation Intermolecular Condensation (Schiff Base Formation) Start1->Condensation Core 2-Ethylpyrazolo[1,5-a]pyrimidine (Unbrominated Core) Start1->Core Condensation Start2 2-Bromo-1,1,3,3-tetramethoxypropane (Stable Acetal) InSitu Acidic Hydrolysis (Glacial AcOH, 95°C) Start2->InSitu Dialdehyde 2-Bromomalonaldehyde (Reactive Intermediate) InSitu->Dialdehyde Controlled Release Dialdehyde->Condensation Cyclization Intramolecular Cyclization (- H2O) Condensation->Cyclization Target 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Target Product) Cyclization->Target Optimized Route AltStart Malonaldehyde Equivalents AltStart->Core DirectBromination Direct Bromination (NBS or Br₂) Core->DirectBromination Undesired 3-Bromo & 3,6-Dibromo Derivatives (Undesired Regioisomers) DirectBromination->Undesired Electrophilic Substitution at C-3 (Major)

Mechanistic workflow of optimized synthesis vs. failed direct bromination pathways.

🧪 Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in analytical and visual checkpoints to ensure the physical chemistry is proceeding as intended at every step.

Reagents Required:

  • 3-Amino-5-ethylpyrazole (1.0 equiv)

  • 2-Bromo-1,1,3,3-tetramethoxypropane (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Acetal Activation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1,1,3,3-tetramethoxypropane (1.1 eq) in glacial acetic acid (approx. 10 mL per gram of pyrazole).

    • Self-Validation Check: The solution must remain clear and colorless. A dark tint at this stage indicates degraded/polymerized acetal starting material.

  • Amine Addition: Add 3-amino-5-ethylpyrazole (1.0 eq) portion-wise at room temperature under vigorous stirring.

    • Self-Validation Check: An immediate color shift to pale yellow/orange should occur within 5 minutes. This visual cue confirms the initial Schiff base formation.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 95°C for 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar uncyclized intermediate spot (Rf ~0.1) should completely convert to a highly UV-active, less polar spot (Rf ~0.5). The strong UV absorbance confirms the formation of the fully conjugated pyrazolo[1,5-a]pyrimidine core.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred, crushed ice water (3x the volume of the acetic acid used).

    • Self-Validation Check: A fine, off-white to pale yellow precipitate should form immediately upon contact with the water. Troubleshooting: If the product oils out instead of precipitating, the quenching water was not cold enough, or the acidic mixture was added too rapidly.

  • Isolation: Filter the precipitate under vacuum, wash generously with cold water to remove residual acetic acid, and dry under high vacuum overnight to afford the pure 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

📚 References

  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry.[Link]

  • Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Technical Support Guide: Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors (e.g., for CDK, Pim-1, and PI3K kinases). The fusion of the electron-rich pyrazole and the electron-deficient pyrimidine ring creates a unique dipole that exploits specific binding pockets in enzymes.

This guide addresses the specific challenges in synthesizing this molecule, focusing on the regioselective installation of the 6-bromo substituent and the 2-ethyl group . Unlike simple pyrazolo[1,5-a]pyrimidines, this target requires a convergent synthesis strategy to avoid the regiochemical pitfalls of post-synthetic halogenation.

Core Synthesis Strategy (The "Gold Standard" Route)

To ensure the bromine is exclusively at the 6-position and the ethyl group at the 2-position, we recommend a two-step convergent protocol :

  • Precursor Synthesis: Condensation of 3-oxopentanenitrile with hydrazine to form 3-amino-5-ethylpyrazole .

  • Cyclocondensation: Reaction of the aminopyrazole with 2-bromomalonaldehyde (or its sodium salt).

Master Protocol & Workflow Visualization

Step 1: Synthesis of 3-Amino-5-ethylpyrazole
  • Reagents: 3-Oxopentanenitrile (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).

  • Mechanism: Knorr Pyrazole Synthesis.

  • Critical Parameter: Temperature control during hydrazine addition to prevent oligomerization.

Step 2: Cyclization to 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
  • Reagents: 3-Amino-5-ethylpyrazole (1.0 eq), 2-Bromomalonaldehyde (1.1 eq), Glacial Acetic Acid (Solvent).

  • Conditions: Room temperature

    
     80°C (2-4 hours).
    
  • Mechanism: Double condensation (Schiff base formation followed by cyclization).

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_step2 Step 2 Mechanism Start 3-Oxopentanenitrile (Starting Material) Pyrazole Intermediate: 3-Amino-5-ethylpyrazole Start->Pyrazole Step 1: EtOH, Reflux Knorr Synthesis Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Final Target: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Pyrazole->Final Step 2: AcOH, 80°C Cyclocondensation BromoMal 2-Bromomalonaldehyde (Electrophile) BromoMal->Final

Caption: Convergent synthesis workflow ensuring regioselective placement of ethyl and bromo substituents.

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Structure Confirmation[1][2]

Q1: Why can't I synthesize the core first and brominate it later with NBS? A: Post-synthetic bromination of 2-ethylpyrazolo[1,5-a]pyrimidine is highly regioselective for the 3-position , not the 6-position. The pyrazole ring (C3) is significantly more nucleophilic than the pyrimidine ring (C6). Using NBS will yield the 3-bromo isomer or a 3,6-dibromo mixture.

  • Solution: You must use 2-bromomalonaldehyde in the cyclization step. This "locks" the bromine at position 6 before the ring system is formed [1, 5].

Q2: How do I ensure the ethyl group ends up at Position 2 and not Position 7? A: The position of the alkyl group is determined by the aminopyrazole precursor.

  • Numbering Rule: In the final fused system, the substituent at position 5 of the starting aminopyrazole becomes Position 2 of the pyrazolo[1,5-a]pyrimidine.

  • Verification: Ensure your starting material is 3-amino-5-ethylpyrazole (derived from 3-oxopentanenitrile). If you were to use a hydrazine derivative with a substituent on the nitrogen, regiochemistry would become complex, but with unsubstituted hydrazine, the tautomeric equilibrium favors the formation of the 2-ethyl isomer upon cyclization with the symmetric malonaldehyde [7].

Category B: Reaction Failures & Impurities

Q3: My reaction mixture in Step 2 turned black and tarry. What happened? A: This is typically caused by the decomposition of 2-bromomalonaldehyde .

  • Cause: 2-Bromomalonaldehyde is unstable in its free aldehyde form and can polymerize or oxidize rapidly.

  • Fix:

    • Use the sodium salt of 2-bromomalonaldehyde (more stable) and generate the free aldehyde in situ by adding it to the acetic acid solution.

    • Alternatively, prepare it fresh from 2-bromo-1,3-propanediol via TEMPO oxidation or from mucobromic acid (though the latter requires different conditions) [3].

    • Ensure the reaction temperature does not exceed 80°C; higher temperatures accelerate polymerization.

Q4: I am seeing a persistent impurity in Step 1 (Pyrazole synthesis). A: The impurity is likely the azine byproduct (dimer of the ketone) or unreacted hydrazine.

  • Diagnosis: Check LCMS. If you see a mass corresponding to 2 x SM - H2O, it's the azine.

  • Fix: Use a slight excess of hydrazine (1.1–1.2 eq) and add the ketonitrile slowly to the hydrazine solution (inverse addition) to keep the hydrazine concentration high relative to the ketone.

Q5: The final product is not precipitating from Acetic Acid. A: While many pyrazolo[1,5-a]pyrimidines precipitate directly, the ethyl and bromo substituents may increase lipophilicity.

  • Protocol:

    • Concentrate the acetic acid to ~20% of the original volume.

    • Pour the residue slowly into ice-cold water or saturated NaHCO₃ (to neutralize).

    • The solid should precipitate. If it oils out, extract with DCM, dry, and recrystallize from Ethanol/Water.

Experimental Data & Specifications

Reagent Stoichiometry & Conditions
ComponentRoleEquivalentsRecommended GradeNotes
3-Amino-5-ethylpyrazole Nucleophile1.0>97% HPLCEnsure dry; water inhibits cyclization.
2-Bromomalonaldehyde Electrophile1.1 - 1.2Fresh / Na-SaltCritical: Use Sodium Salt if possible.
Glacial Acetic Acid Solvent10-15 VolACS ReagentActs as solvent and acid catalyst.
Sodium Acetate Buffer (Optional)0.5AnhydrousAdd if using the HCl salt of the aldehyde.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Regio Wrong Isomer (3-Br) Problem->Regio Tar Black Tar / Decomposition Problem->Tar Yield Low Yield (<40%) Problem->Yield Sol_Regio STOP Post-synthetic bromination. Use 2-Bromomalonaldehyde in cyclization. Regio->Sol_Regio Sol_Tar Aldehyde instability. Use Sodium Salt of 2-Bromomalonaldehyde. Lower Temp to 60°C. Tar->Sol_Tar Sol_Yield Check Pyrazole Purity. Ensure anhydrous AcOH. Extend reaction time. Yield->Sol_Yield

Caption: Logic tree for diagnosing common synthetic failures.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) . RSC Advances. (Demonstrates that direct halogenation favors C3, supporting the need for the pre-functionalized route for C6).

  • Synthesis of 2-Bromomalonaldehyde: A Technical Guide . BenchChem Application Notes. (Protocols for stabilizing the unstable electrophile).

  • Base Catalyzed Microwave Assisted Synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate . Asian Journal of Chemistry, 2018. (Confirms the reaction of aminopyrazoles with 2-bromomalonaldehyde).

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution . Journal of Heterocyclic Chemistry. (Foundational work on the reactivity differences between C3 and C6).

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds . Journal of Medicinal Chemistry. (Detailed experimental procedures for the cyclization step).

  • Regioselective synthesis of 3- and 5-aminopyrazoles . The Heterocyclist. (Guide to controlling the precursor synthesis).

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines . Synthesis, 2013.[1][2][3] (Discusses regioselectivity in condensation reactions).

Sources

preventing debromination in 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Br-Retention-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering hydrodebromination (loss of the bromine atom at C6) or halogen scrambling during the functionalization of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine . This scaffold is a privileged kinase inhibitor core (e.g., Zaleplon analogs, CDK inhibitors). The C6-Br bond is chemically distinct: it is located on the electron-deficient pyrimidine ring, making it highly reactive toward oxidative addition (good) but equally susceptible to hydride reduction (bad).

This guide provides the Standard Operating Procedures (SOPs) to lock the bromine in place until the desired C-C or C-N bond is formed.

Module 1: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: The most common cause of debromination is the formation of a Palladium-Hydride (Pd-H) species during the catalytic cycle. This species reduces your aryl bromide (Ar-Br) to the hydro-dehalogenated byproduct (Ar-H) instead of the coupled product.

Root Cause Analysis: The "Hydride Death Spiral"

The Pd-H species is generated via


-hydride elimination from protic solvents  (isopropanol, ethanol) or alkoxide bases  containing 

-hydrogens (e.g., ethoxide).

DebrominationMechanism Figure 1: Mechanism of Hydrodebromination in Pd-Catalyzed Coupling Start Pd(0) Catalyst OxAdd Intermediate A: Ar-Pd(II)-Br Start->OxAdd Oxidative Addition (Fast at C6) TransMetal Path A (Desired): Transmetallation (w/ Boronic Acid) OxAdd->TransMetal Fast Cycle HydrideSource Path B (Failure): Interaction w/ Alcohol/Alkoxide OxAdd->HydrideSource Slow Cycle / Steric Hindrance Product RESULT: Coupled Product (Ar-R) TransMetal->Product Reductive Elim. PdH Intermediate B: Ar-Pd(II)-H HydrideSource->PdH β-Hydride Elim. Debrom RESULT: Hydrodebromination (Ar-H) PdH->Debrom Reductive Elim.

Protocol 1.1: The "Anhydrous/Aprotic" Suzuki Method

Use this protocol for coupling at C6 without losing the Br.

Reagents:

  • Substrate: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%). Reason: Bidentate ligands (dppf) resist

    
    -hydride elimination; Bulky Buchwald ligands (XPhos) speed up transmetallation, outcompeting the side reaction.
    
  • Base: K₃PO₄ (anhydrous) or CsF (2.0-3.0 eq). Reason: Avoids alkoxides like NaOEt or NaOtBu which act as hydride donors.

  • Solvent: 1,4-Dioxane or Toluene (Degassed). Strictly avoid Ethanol/Isopropanol.

Step-by-Step:

  • Degassing: Charge the reaction vessel with the aryl bromide, boronic acid (1.2 eq), and base. Cycle vacuum/argon 3 times. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Catalyst Charge: Add the Pd-catalyst last under a positive stream of Argon.

  • Temperature: Heat to 80°C . Note: Do not reflux at 100°C+ unless necessary. Lower temps favor the lower-energy coupling pathway over the higher-energy debromination pathway.

  • Monitoring: Check LCMS at 1 hour. If Ar-H (Mass = M-79/81+1) is observed >5%, lower temp to 60°C and add 0.5 eq more boronic acid.

Module 2: Lithiation & Halogen-Metal Exchange

The Issue: You want to functionalize the C3 position (e.g., formylation, carboxylation) but the C6-Br is chemically labile. Standard n-BuLi will attack the Br (Lithium-Halogen Exchange) faster than it deprotonates C3.

Decision Logic: Selecting the Right Organometallic

LithiationLogic Figure 2: Organometallic Selection Guide Start Goal: Functionalize C3 Retain C6-Br BaseChoice Select Base/Reagent Start->BaseChoice nBuLi n-BuLi / t-BuLi BaseChoice->nBuLi High Nucleophilicity LiTMP LiTMP / LDA (Non-nucleophilic) BaseChoice->LiTMP High Basicity Low Nucleophilicity Turbo Turbo Grignard (iPrMgCl·LiCl) BaseChoice->Turbo Magnesiation ResultFail FAILURE: Li-Halogen Exchange at C6 (Loss of Br) nBuLi->ResultFail ResultSuccess SUCCESS: C3 Deprotonation (C6-Br Intact) LiTMP->ResultSuccess ResultMg SUCCESS: Selective Exchange (Temp Dependent) Turbo->ResultMg

Protocol 2.1: C3-Functionalization (Retaining C6-Br)

The "Kinetic Deprotonation" Method.

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Prepared in situ from TMP and n-BuLi at 0°C.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Critical).

Step-by-Step:

  • Generate Base: Add n-BuLi to TMP in THF at 0°C. Stir 15 min.

  • Cool Down: Cool the LiTMP solution to -78°C.

  • Addition: Add 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (dissolved in THF) dropwise over 20 mins.

    • Why: LiTMP is bulky. It cannot easily attack the Br atom (steric protection) but can easily abstract the small proton at C3.

  • Quench: Add your electrophile (e.g., DMF, CO₂, Ethyl Chloroformate) immediately after 30 mins of stirring.

  • Warm: Allow to warm to RT only after the quench is complete.

Module 3: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Mass Spec shows M-Br+H (Debromination) Solvent is acting as a hydride donor.STOP using Ethanol, Isopropanol, or wet DMF. Switch to Toluene or Dioxane.
Reaction stalls at 50% conversion Catalyst death (Pd black precipitation).Add 1.5 eq of Trimethyl Borate . It breaks up boroxine trimers and protects the catalyst [1].
C6-Br is lost during workup Unreacted Pd(0) remains active.Quench with a scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine to strip Pd before concentration.
Multiple spots on TLC (Scrambling) "Halogen Dance" mechanism.This occurs with strong bases (LDA) at temps > -40°C. Keep lithiation strictly at -78°C .
References
  • Mechanism of Hydrodebromination

    • Title: Preventing Debromination in Subsequent Reaction Steps.[1]

    • Source: BenchChem Technical Guides.
    • Relevance: Defines the pathway of Pd-H formation via beta-hydride elimination
  • Pyrazolo[1,5-a]pyrimidine Functionalization

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source:Molecules (NIH/PubMed Central).
    • URL:[Link]

    • Relevance: Reviews specific reaction conditions for C3 vs C6 functionaliz
  • Anhydrous Coupling Additives

    • Title: Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[2]

    • Source:Journal of the American Chemical Society (ACS).
    • URL:[Link]

    • Relevance: Provides the protocol for using Trimethyl Borate to prevent catalyst poisoning and side reactions in heteroaryl couplings.
  • Site-Selectivity in Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[3]

    • Source:Chemical Science (RSC / Semantic Scholar).
    • URL:[Link][4][5]

    • Relevance: Explains the electronic bias of the pyrazolo-pyrimidine ring and why C6 is prone to oxid

Sources

optimizing reaction conditions for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Cross-Coupling and Functionalization Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Scaffold Analysis

The 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, JAK, and CDK inhibitors).

Technical Profile:

  • Electrophilic Site (C-6): The C-6 bromine is the primary handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] It is electronically distinct, located on the electron-deficient pyrimidine ring.

  • Nucleophilic Site (C-3): The C-3 position (pyrazole ring) is electron-rich and susceptible to electrophilic aromatic substitution (SEAr) or C-H activation.[1][2]

  • Solubility Handle (C-2 Ethyl): The ethyl group improves lipophilicity compared to the methyl analog, reducing aggregation in non-polar solvents, but may introduce slight steric factors during crystallization.[3]

Critical Reactivity Map:

  • Primary Workflow: Functionalization of C-6 (Br) via Pd-catalysis.

  • Secondary Workflow: Functionalization of C-3 via Electrophilic Substitution (Halogenation/Formylation).

  • Common Pitfall: Protodehalogenation at C-6 during aggressive heating; C-3 competitive C-H activation.[1][2]

Workflow Visualization

The following diagram illustrates the divergent reactivity pathways for this scaffold.

ReactionPathways Start 6-Bromo-2-ethyl pyrazolo[1,5-a]pyrimidine Suzuki Suzuki-Miyaura (C-6 Arylation) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-6 Amination) Start->Buchwald HNR2, Pd(0), Base Electrophilic Electrophilic Sub. (C-3 Functionalization) Start->Electrophilic NIS/NBS or POCl3/DMF Prod_Suzuki Biaryl Product (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Buchwald Amino-Derivative (Hinge Binder) Buchwald->Prod_Buchwald Prod_C3 C-3 Halogenated/Formyl Intermediate Electrophilic->Prod_C3

Caption: Divergent reactivity map showing C-6 cross-coupling vs. C-3 electrophilic substitution pathways.[1][2]

Protocol Optimization Modules

Module A: Suzuki-Miyaura Coupling (C-6 Arylation)

Target: Installation of aryl/heteroaryl groups.[1][2]

The Challenge: The pyrazolo[1,5-a]pyrimidine core is electron-deficient. Oxidative addition into the C-6 Br bond is generally facile, but the resulting Pd(II) species can be prone to hydrolysis or protodehalogenation if transmetallation is slow.

Optimized Protocol:

Component Recommendation Technical Rationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%) The bidentate ferrocenyl ligand prevents β-hydride elimination and stabilizes the Pd center better than Pd(PPh₃)₄ for this scaffold.[2]
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ Cesium is preferred for sterically encumbered boronic acids due to the "Cesium Effect" (higher solubility/basicity in organic media).[2][3]
Solvent 1,4-Dioxane / Water (4:1) Water is mandatory to activate the boronic acid to the boronate species (the actual transmetallating agent).[3]

| Temp/Time | 80–100°C (2–4 h) | Microwave irradiation (110°C, 30 min) is highly effective for difficult substrates to minimize protodehalogenation.[1][2][3] |

Step-by-Step:

  • Charge flask with 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq), Boronic acid (1.2–1.5 eq), and Base (2.0 eq).[2][3]

  • Add Dioxane/Water (4:1) and degas (sparge with Argon for 10 min). Crucial: Oxygen promotes homocoupling of boronic acids.[1][2]

  • Add Pd catalyst (5 mol%) under Argon flow.

  • Heat to 90°C. Monitor by LCMS (Starting material MW: ~226 Da).

Module B: Buchwald-Hartwig Amination (C-6 Amination)

Target: Installation of morpholines, piperazines, or anilines (common kinase hinge-binding motifs).[1][2]

The Challenge: Nitrogen nucleophiles can coordinate to Pd, poisoning the catalyst. The electron-poor nature of the ring aids reductive elimination but requires specific ligands to facilitate oxidative addition and prevent catalyst deactivation.

Optimized Protocol:

Component Recommendation Technical Rationale
Pre-Catalyst BrettPhos Pd G3 or XPhos Pd G3 These pre-formed catalysts rapidly generate the active monoligated Pd(0) species.[1][2] XPhos is excellent for general amines; BrettPhos is superior for primary amines.[1][2]
Base NaOtBu (1.5 eq) Strong, bulky base required to deprotonate the amine-Pd complex.[2] Avoid K₂CO₃ (too weak).[2][3]
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol allows higher reflux temperatures and solubilizes the polar intermediate.[1][2]

| Temp | 100–110°C | High energy barrier for reductive elimination in electron-deficient systems requires heat.[1][2] |

Troubleshooting Logic:

  • Issue: Low conversion with Pd black formation.

  • Root Cause: Ligand dissociation or oxidation.[2]

  • Fix: Switch to RuPhos Pd G3 (specifically designed for secondary amines and electron-poor aryl halides).[1][2] Ensure strictly anhydrous conditions.

Module C: C-3 Functionalization (The "Trap" or The Goal)

Target: Halogenation for further coupling or blocking.[2]

The Science: The C-3 position is part of the electron-rich pyrazole moiety.[1] It reacts similarly to the C-3 of indole.[1]

  • To AVOID C-3 reaction: Do not use electrophilic reagents (e.g., NBS, NCS) if you only intend to react at C-6.[2]

  • To TARGET C-3:

    • Iodination: NIS (1.1 eq), Acetonitrile, RT.[3] (High regioselectivity for C-3).[2]

    • Formylation: Vilsmeier-Haack (POCl₃/DMF).[1][2]

    • Note: If C-6 is already brominated, C-3 functionalization yields a 3,6-disubstituted core.[2]

Troubleshooting & FAQs

Interactive Troubleshooting Diagram

Troubleshooting Problem Issue Encountered Check1 Is the Product De-halogenated? (Mass = SM - 79 + 1) Problem->Check1 Check2 Is Starting Material Remaining? Check1->Check2 No Sol1 Protodehalogenation: 1. Use Anhydrous Solvents (Buchwald) 2. Lower Temp 3. Switch to mild base (K3PO4) Check1->Sol1 Yes Sol2 Catalyst Death: 1. Degas solvent longer 2. Switch to XPhos/BrettPhos G3 3. Check Boronic Acid purity Check2->Sol2 Yes Sol3 Regioisomer Issues: Check C-3 vs C-6. C-6 is Br-displacement. C-3 is C-H activation. Check2->Sol3 No (Wrong Product)

Caption: Decision tree for diagnosing common synthetic failures.

Frequently Asked Questions

Q1: My Suzuki coupling yields 30% product and 40% "reduced" product (loss of Br). Why?

  • Diagnosis: This is protodehalogenation .[2] It occurs when the oxidative addition complex [Ar-Pd-Br] undergoes β-hydride elimination (from solvent or impurities) or protonolysis before transmetallation can occur.[1][2]

  • Solution:

    • Increase the concentration of the Boronic Acid (accelerate transmetallation).

    • Switch solvent to DME or Toluene (reduce protic sources, though water is needed for activation, keep it minimal).[3]

    • Use Pd(dppf)Cl₂ , which is sterically bulky and resists this pathway better than Pd(PPh₃)₄.[2][3]

Q2: Can I functionalize C-3 before C-6?

  • Answer: Yes, but be careful. If you introduce a C-3 Iodine (using NIS), you now have two halogens.[1][2][3] Pd(0) will preferentially insert into the C-3 Iodide over the C-6 Bromide due to the weaker C-I bond.[2]

  • Strategy: If you want a different group at C-3, install it after the C-6 Suzuki, or use the C-3 Iodide as the first coupling site if that is your design.

Q3: The 2-ethyl group is causing solubility issues in my NMR solvent. What should I use?

  • Answer: While 2-ethyl aids lipophilicity, the planar core can stack.[1]

  • Recommendation: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).[2] The acidic NMR solvent will protonate the pyrimidine nitrogens, breaking up pi-stacking aggregates and sharpening the signals.

Q4: Is the 2-ethyl group stable to oxidation?

  • Answer: Generally, yes.[3] However, aggressive oxidation (e.g., KMnO4) could oxidize the benzylic-like position of the ethyl group. Standard Pd-coupling conditions are safe.[2]

References & Grounding

  • Synthesis and SAR of Pyrazolo[1,5-a]pyrimidine Derivatives:

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

    • Relevance: Establishes the Suzuki coupling conditions (Pd(dppf), Cs2CO3) and C-3 vs C-6 reactivity profiles.[2]

    • Source:[2][3]

  • Buchwald-Hartwig Amination on Heterocycles:

    • Title: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine (Analogous electron-deficient hetaryl bromide).[2]

    • Relevance: Provides protocols for amination of electron-deficient diaza-heterocycles using XPhos/BrettPhos.

    • Source:[2][3]

  • Regioselective Halogenation:

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines.[2][3][4]

    • Relevance: Confirms C-3 as the exclusive site for electrophilic halogenation using NIS/NBS.

    • Source:[2][3]

  • General Suzuki Mechanism & Troubleshooting:

    • Title: Suzuki-Miyaura Coupling Reaction.[2][5]

    • Relevance: Fundamental grounding for the "boronate activation" requirement (water/base).[2][3]

    • Source:[2][3]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) before handling.[2]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, CDK, and Pim-1 inhibitors). Its synthesis, while seemingly straightforward, presents specific challenges during scale-up, particularly regarding regiocontrol , handling of unstable electrophiles , and purification efficiency .

This guide departs from standard procedure lists to provide a causality-driven troubleshooting manual . We address why failures occur and how to engineer a robust, self-validating process.

Module 1: The Synthetic Route & Critical Stoichiometry

Core Chemistry

The most reliable route for scale-up involves the cyclocondensation of 5-ethyl-1H-pyrazol-3-amine with 2-bromomalonaldehyde (or its stable sodium salt). Unlike direct bromination of the fused ring, which often yields the thermodynamically favored 3-bromo isomer, this "pre-brominated electrophile" strategy guarantees the halogen is installed at the 6-position of the pyrimidine ring.

Reaction Scheme

ReactionScheme Amine 5-Ethyl-1H-pyrazol-3-amine (Nucleophile) Intermediate Intermediate (Imine/Enamine) Amine->Intermediate Condensation (AcOH/EtOH) Aldehyde Sodium 2-Bromomalonaldehyde (Electrophile) Aldehyde->Intermediate Product 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (Target) Intermediate->Product Cyclization (- H2O)

Caption: Cyclocondensation pathway ensuring 6-bromo regioselectivity via pre-functionalized electrophile.

Standard Operating Procedure (Scale-Up Optimized)

Reagents:

  • 5-Ethyl-1H-pyrazol-3-amine (1.0 equiv)

  • Sodium 2-bromomalonaldehyde (1.1 - 1.2 equiv) — Preferred over free aldehyde for stability.

  • Solvent: Ethanol (10V) + Acetic Acid (1.0 equiv) OR Glacial Acetic Acid (5V).

Protocol:

  • Dissolution: Charge 5-ethyl-1H-pyrazol-3-amine into Ethanol at 20-25°C.

  • Addition: Add Sodium 2-bromomalonaldehyde portion-wise to control exotherm.

  • Catalysis: Add Acetic Acid (catalyst/solvent).

  • Reaction: Heat to reflux (78-80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Cool to 0-5°C. The product often crystallizes directly.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

Module 2: Troubleshooting & Process Control (FAQs)

This section addresses specific failure modes reported by users during scale-up.

Q1: Why am I observing a significant impurity at RRT 0.90?

Diagnosis: This is likely the uncyclized hydrazone intermediate or a regioisomer if the starting amine was impure.

  • Root Cause: Incomplete cyclization due to insufficient heat or water accumulation in the solvent.

  • Solution:

    • Ensure the reaction reaches a hard reflux (>75°C).

    • Check the water content of your Ethanol. If >0.5%, switch to absolute Ethanol.

    • Validation: Extend reaction time by 2 hours. If the peak persists, it may be a contaminant in the starting aminopyrazole (e.g., 3-amino-4-ethylpyrazole isomer).

Q2: The reaction mixture turned black, and yield is <40%. What happened?

Diagnosis: Decomposition of the 2-bromomalonaldehyde.

  • Root Cause: The free aldehyde form of 2-bromomalonaldehyde is thermally unstable and sensitive to oxidation.

  • Corrective Action:

    • Use the Sodium Salt: Always use Sodium 2-bromomalonaldehyde for scale-up. It is a stable solid.[1]

    • Inert Atmosphere: Conduct the reaction under Nitrogen (N2) to prevent oxidative polymerization of the aldehyde.

    • Temperature Ramp: Do not add the aldehyde to a hot solution. Add at room temperature, then ramp heating.

Q3: I cannot get the product to precipitate during workup.

Diagnosis: Solubility issues or "oiling out."

  • Root Cause: The 2-ethyl group increases lipophilicity compared to the unsubstituted parent.

  • Solution:

    • Anti-solvent Addition: After cooling to RT, slowly add Water (approx. 0.5V to 1.0V relative to Ethanol) to force precipitation.

    • Seeding: Seed the mixture with pure crystal (0.1 wt%) at 25°C before cooling to 0°C.

    • Avoid DCM: Do not use chlorinated solvents for the reaction; they solubilize the product too well, making isolation difficult.

Module 3: Purification & Characterization

Purification Strategy

Recrystallization is superior to chromatography for >100g batches.

ParameterRecommendationNotes
Primary Solvent Ethanol (Absolute) High solubility at reflux; low at 0°C.
Anti-Solvent Water Use only if yield loss in pure EtOH is >15%.
Dissolution Temp 75–78°C Ensure full dissolution before filtration.
Cooling Rate 10°C / hour Slow cooling prevents oiling out and trapping impurities.
Wash Solvent Cold EtOH (0°C) Critical to remove colored oligomers.
Solubility Profile (at 25°C)
  • DMSO: High (>50 mg/mL)

  • DCM: Moderate

  • Ethanol: Low (<5 mg/mL) — Ideal for crystallization

  • Water: Insoluble

Workflow Diagram

Workflow Start Crude Reaction Mixture (Ethanol/AcOH) Step1 Cool to 20°C (Stir 1 hr) Start->Step1 Decision Precipitation? Step1->Decision Step2A Cool to 0-5°C (Hold 2 hrs) Decision->Step2A Yes Step2B Add Water (0.5V) then Cool Decision->Step2B No Filter Filtration Step2A->Filter Step2B->Filter Recryst Recrystallization (EtOH) Filter->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Decision logic for isolation and purification to maximize recovery.

Module 4: Safety & Hazard Management

  • 2-Bromomalonaldehyde (and salts):

    • Hazard: Potent skin sensitizer and lachrymator (tear gas effect).

    • Control: Handle only in a fume hood. Use double nitrile gloves. Destroy excess aldehyde with aqueous Sodium Bisulfite before disposal.

  • Exotherm Control:

    • The condensation is exothermic. On scales >100g, active cooling must be available during the addition of the aldehyde/catalyst.

  • Dust Explosion:

    • The final dry powder is organic dust. Ground equipment during drying and sieving.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis, 2013, 45, 925-930. Link

  • Use of 2-Bromomalonaldehyde in Heterocyclic Synthesis: BenchChem Application Notes. "Synthesis of Heterocyclic Compounds Using 2-Bromomalonaldehyde." Link

  • Scale-Up of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Zawadzka, M., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."[2] Journal of Medicinal Chemistry, 2023. Link

  • General Properties of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: PubChem Compound Summary for CID 595932. Link

  • Tautomerism in Aminopyrazoles: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019, 25(1), 42. Link

Sources

resolving poor solubility of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-006 Status: Open Subject: Resolving Solubility & Assay Interference for Pyrazolo[1,5-a]pyrimidine Scaffolds

Executive Summary

You are encountering solubility issues with 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine . This is a common challenge with this scaffold. Mechanistically, this molecule exhibits "brick dust" properties: its planar, rigid heteroaromatic core facilitates strong


-

stacking in the crystal lattice, resulting in high melting points and poor aqueous solubility despite moderate lipophilicity (LogP ~2.5–3.0).

This guide provides a self-validating workflow to resolve precipitation, colloidal aggregation, and surface adsorption in biological assays.

Part 1: Diagnostic Workflow

Before altering your assay, determine the nature of the insolubility. Use this logic flow to diagnose the root cause.

DiagnosticFlow Start Observed Issue Precip Visible Precipitate (Cloudiness/Particulates) Start->Precip Loss Loss of Potency (Low Activity) Start->Loss Promisc Promiscuous Activity (False Positive) Start->Promisc CheckDMSO Check DMSO Stock Dilution Method Precip->CheckDMSO CheckAds Check Plasticware Adsorption Loss->CheckAds CheckAgg Perform Detergent Sensitivity Test Promisc->CheckAgg Sol1 Fix: Step-wise Dilution (See Protocol A) CheckDMSO->Sol1 Precipitates upon water addition Sol2 Fix: Add 0.01% Triton X-100 (Disrupt Colloids) CheckAgg->Sol2 Activity lost with detergent Sol3 Fix: Glass/Low-Bind Plastics & Carrier Protein CheckAds->Sol3 Loss in polystyrene plates

Figure 1: Diagnostic Logic Flow. Follow the path corresponding to your experimental observation to identify the correct remediation protocol.

Part 2: Critical Protocols & Solutions
Issue 1: The "DMSO Crash" (Precipitation)

The Mechanism: When a DMSO stock (typically 10-20 mM) is added directly to an aqueous buffer, the rapid change in dielectric constant causes the hydrophobic solute to nucleate and precipitate immediately. This is the "Crash Out" effect.[1]

Protocol A: Step-Wise Intermediate Dilution Do not pipette DMSO stock directly into the assay well. Use an intermediate solvent spike.

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final Dilution: Dilute the intermediate 1:100 into the assay buffer (Result: 10 µM).

    • Why: PEG/PG acts as a bridge, lowering the interfacial tension and preventing immediate nucleation [1].

Solvent Compatibility Table

Solvent SystemRecommended Max %Suitability for Pyrazolo[1,5-a]pyrimidine
DMSO < 0.5% (Cell) / < 5% (Enz)Standard. High solubility, but prone to crash-out.
PEG-400 < 10%Excellent. Stabilizes planar heterocycles.
Ethanol < 2%Poor. Often causes precipitation upon aqueous dilution.
Cyclodextrin (HP-β-CD) 0.5 - 20%Best. Encapsulates the hydrophobic core.
Issue 2: False Positives (Colloidal Aggregation)

The Mechanism: Planar scaffolds like pyrazolo[1,5-a]pyrimidine are notorious for forming colloidal aggregates at micromolar concentrations. These colloids non-specifically sequester enzymes, leading to false-positive inhibition (promiscuous inhibition) [2].[2]

Protocol B: The "Shoichet" Detergent Test To validate if your compound is a true inhibitor or an aggregator:

  • Run Assay Condition A: Standard buffer + Compound.

  • Run Assay Condition B: Standard buffer + 0.01% Triton X-100 (or 0.005% Tween-80) + Compound.

  • Analysis:

    • If IC50 remains stable: True Inhibitor.

    • If IC50 shifts > 10-fold (potency lost): Aggregator (False Positive).

    • Note: Detergents disrupt the colloids but usually do not affect specific ligand-protein binding [3].

Issue 3: Surface Adsorption (Loss of Potency)

The Mechanism: Lipophilic compounds (LogP > 2.5) migrate to the hydrophobic surfaces of standard polystyrene microplates.

Protocol C: Surface Passivation

  • Change Plastics: Switch to Non-Binding Surface (NBS) or Low-Binding plates (e.g., Corning NBS).

  • Carrier Protein: Add 0.1 mg/mL Bovine Serum Albumin (BSA) to the buffer before adding the compound.

    • Why: BSA coats the plastic surface, occupying the hydrophobic sites that would otherwise bind your drug.

Part 3: Advanced Formulation (In Vivo/Cellular)

If simple DMSO dilution fails for cell-based or animal studies, use a complexation strategy.

Protocol D: Cyclodextrin Complexation Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, shielding the hydrophobic bromine/ethyl groups.

  • Vehicle: 20% (w/v) HP-β-CD in water or saline.

  • Method:

    • Weigh compound.

    • Add vehicle.[3][4]

    • Sonicate for 20 minutes at 40°C.

    • Adjust pH to 4.0–5.0 if necessary (protonation of the pyrimidine N4 helps solubility, though pyrazolo[1,5-a]pyrimidines are weak bases) [4].

FormulationWorkflow Solid Solid Compound (Brick Dust) Complex Cyclodextrin Solution Solid->Complex Add 20% HP-β-CD Sonicate Sonication (Energy Input) Complex->Sonicate Soluble Solubilized Complex Sonicate->Soluble Molecular Encapsulation

Figure 2: Cyclodextrin Formulation Workflow. Mechanical energy facilitates the entry of the hydrophobic drug into the cyclodextrin cavity.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell culture media (DMEM) but not in PBS. Why? A: This is likely the "Salting Out" effect combined with protein binding. Serum proteins (FBS) usually help solubility by binding the drug (like albumin). However, if you are using serum-free media, the high ionic strength reduces the solubility of non-polar species. Solution: Pre-complex with BSA or use the intermediate dilution method (Protocol A).

Q: Can I use DMSO > 1% to solve this? A: generally, no . In enzymatic assays, DMSO > 5% often inhibits the enzyme itself. In cell assays, DMSO > 0.5% is cytotoxic and induces membrane permeability artifacts. Always stay below 0.5% for cells.

Q: Is the bromine atom the problem? A: Partially. The bromine atom (C-Br) is significantly more lipophilic than a hydrogen or methyl group. It increases the LogP and molecular weight, contributing to the "grease ball" effect. However, the planar tricyclic-like stacking of the core scaffold is the primary driver of the high crystal energy (insolubility).

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Scaffold Optimization & Off-Target Mitigation

Core Directive & Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase drug discovery, forming the backbone of inhibitors for targets like CDKs, Trk, PI3K, and CK2. Its planarity allows it to mimic adenosine in the ATP-binding pocket effectively.

The Challenge: This ATP-mimetic quality is a double-edged sword. Without precise decoration, these inhibitors often exhibit "promiscuity," binding to structurally conserved kinase domains (e.g., CDK2/CDK1 cross-reactivity) or non-kinase targets (e.g., adenosine receptors), leading to confounding cellular toxicity and clinical failure.

The Solution: This guide provides a systematic approach to diagnosing and engineering out these off-target effects using structural modification (SAR) and rigorous biological validation.

Troubleshooting Guide (Q&A)

Category A: Structural Optimization (SAR)[1]

Q1: My pyrazolo[1,5-a]pyrimidine hit inhibits the target (IC50 < 10 nM) but lacks isoform selectivity (e.g., hits both CDK2 and CDK9). Where should I modify the scaffold?

A: Isoform selectivity in this scaffold is primarily driven by exploiting the "gatekeeper" residue and the solvent-exposed regions.

  • The C3 Position (Gatekeeper Interaction): The C3 substituent (often an aryl or heteroaryl ring) sits deep in the ATP pocket. Modifying this group to be bulkier can induce selectivity if your target has a smaller gatekeeper residue (e.g., Threonine) compared to the off-target (e.g., Phenylalanine).

  • The C5/C7 Positions (Solvent Front): Substituents here extend towards the solvent.

    • C7 Substitution: Introducing bulky groups or solubilizing tails (like morpholines or piperazines) at C7 can clash with the "roof" of the ATP pocket in off-target kinases while being tolerated by the target.

    • Macrocyclization: Linking the C3 and C5/C7 positions to form a macrocycle restricts the conformational flexibility of the inhibitor, forcing it into a shape that fits the target but not the off-target. This has been successfully used in Trk and NAK kinase inhibitors.

Q2: I am observing high cellular toxicity that does not correlate with the biochemical potency. Is this an off-target effect?

A: Likely, yes. This is a classic sign of "off-target cytotoxicity," often caused by inhibiting essential kinases (like CDK1 or PLK1) that regulate cell division.

  • Diagnosis: Compare your cellular EC50 with the biochemical IC50. If the ratio is >100x or if the killing profile (time to death) mimics a known toxin (e.g., distinct mitotic arrest), you are likely hitting a survival kinase.

  • Action: Synthesize a "Matched-Pair Negative Control" (see Protocol 3). If the inactive analog still kills cells, the toxicity is scaffold-driven (off-target).

Category B: Assay Artifacts

Q3: My compound shows "pan-kinase" inhibition in screening panels. Is it a promiscuous binder?

A: Not necessarily. Pyrazolo[1,5-a]pyrimidines are planar and hydrophobic, making them prone to colloidal aggregation. Aggregates sequester enzymes non-specifically.

  • The "Detergent Test": Re-run the kinase assay with 0.01% Triton X-100 or CHAPS. If the inhibition disappears or IC50 shifts significantly (e.g., from 50 nM to >10 µM), your compound was acting via aggregation, not specific binding.

Category C: In Vivo Translation

Q4: We see unexpected liver toxicity in mice despite clean kinase selectivity panels.

A: This scaffold can be metabolically liable.[1]

  • Reactive Metabolites: The pyrazolo[1,5-a]pyrimidine core can undergo oxidative metabolism (e.g., by aldehyde oxidase or CYPs) to form reactive intermediates that bind covalently to hepatic proteins.

  • Action: Perform a Glutathione (GSH) Trapping Assay . If GSH adducts are detected, block the metabolic "soft spot" (often the C6 or C3 position) with a Fluorine atom or a methyl group to block oxidation.

Visualizations & Decision Logic

Diagram 1: SAR Optimization Decision Tree

Caption: Workflow for structural modification of the pyrazolo[1,5-a]pyrimidine core based on specific assay failures.

SAR_Optimization Start Issue Identification Selectivity Poor Isoform Selectivity (e.g., Target vs. Homolog) Start->Selectivity Solubility Poor Solubility / Aggregation Start->Solubility Metabolism High Clearance / Reactive Metabolites Start->Metabolism C3_Mod Modify C3 Position (Target Gatekeeper Residue) Selectivity->C3_Mod Steric Clash Strategy Macrocycle Macrocyclization (Restrict Conformation) Selectivity->Macrocycle Entropy Strategy C7_Mod Add Polar Group at C7 (Solvent Exposed Region) Solubility->C7_Mod Introduce Morpholine/Piperazine Block_Ox Fluorination at C6 or C3 (Block Metabolic Soft Spot) Metabolism->Block_Ox Prevent Oxidation

Diagram 2: Off-Target Diagnosis Workflow

Caption: Logic flow to distinguish between on-target efficacy and off-target toxicity using genetic and chemical tools.

OffTarget_Diagnosis Observed Phenotype Observed (Cell Death) CRISPR CRISPR KO of Intended Target Observed->CRISPR Drug_Tx Treat KO Cells with Inhibitor CRISPR->Drug_Tx Result_Death Cells Still Die Drug_Tx->Result_Death Result_Live Cells Survive Drug_Tx->Result_Live Conclusion_Off OFF-TARGET EFFECT (Toxicity is independent of target) Result_Death->Conclusion_Off Conclusion_On ON-TARGET EFFECT (Efficacy requires target) Result_Live->Conclusion_On

Experimental Protocols

Protocol 1: CRISPR-Cas9 Target Deconvolution (The "Gold Standard")

Purpose: To definitively prove if the observed cellular phenotype is driven by the intended target or an off-target.

  • Design: Generate a CRISPR-Cas9 knockout (KO) cell line for your specific kinase target (e.g., CDK9). Confirm total protein loss via Western Blot.

  • Seeding: Plate both Wild Type (WT) and Target-KO cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat both lines with a dose-response of your pyrazolo[1,5-a]pyrimidine inhibitor (1 nM to 10 µM) for 72 hours.

  • Readout: Measure cell viability (e.g., CellTiter-Glo).

  • Interpretation:

    • On-Target: The inhibitor should have no effect (or significantly reduced effect) on the KO cells because the target is already missing.

    • Off-Target: If the inhibitor kills the KO cells with the same potency as the WT cells, the mechanism of death is independent of your target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To verify the inhibitor actually enters the cell and binds the target in a complex cellular environment.

  • Preparation: Treat live cells with the inhibitor (at EC90 concentration) or DMSO control for 1 hour.

  • Heating: Harvest cells, resuspend in PBS, and divide into aliquots. Heat aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant (containing soluble, stabilized protein) on a Western Blot probing for your target kinase.

  • Result: A "thermal shift" (stabilization of the protein at higher temperatures in the treated group vs. DMSO) confirms intracellular target engagement.

Protocol 3: Matched-Pair Negative Control Synthesis

Purpose: To create a chemical tool for validating biological effects.

  • Concept: Synthesize a structural analog of your lead compound that is chemically almost identical but lacks the key hydrogen bond interaction with the kinase hinge region.

  • Modification: For pyrazolo[1,5-a]pyrimidines, this is often achieved by N-methylation of a key NH group involved in hinge binding, or by adding a steric "bump" that prevents entry into the ATP pocket.

  • Validation: Confirm the negative control has IC50 > 10 µM against the target.

  • Application: Treat cells with the active drug and the negative control side-by-side. If the negative control elicits the same phenotype (e.g., toxicity), the effect is non-specific.

Quantitative Data Summary

FeaturePyrazolo[1,5-a]pyrimidine CharacteristicOptimization Strategy
Binding Mode ATP-competitive; Hinge binderModify C3/C7 to exploit non-conserved pockets.
Common Off-Targets CDK2, CDK1, GSK3

, Adenosine Receptors
Introduce C5 macrocycles or bulky C3 groups.
Metabolic Liability Oxidation at C6 or pyrazole ringFluorination at C6; Methylation at C3.
Solubility Low (Planar/Aromatic)Add morpholine/piperazine at C7 (solvent exposed).
Toxicity Source Inhibition of survival kinases (e.g. CDK1)Use CRISPR-KO lines to distinguish mechanism.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry.[2] Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. (Demonstrates CRISPR target deconvolution strategy). Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology. Available at: [Link]

Sources

Validation & Comparative

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine activity vs other pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pyrazolo[1,5-a]pyrimidine scaffold, focusing on the structural and functional advantages of the 6-bromo-2-ethyl substituted intermediate in the development of targeted kinase inhibitors.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a highly privileged heterocyclic framework in modern medicinal chemistry. It serves as the structural backbone for several FDA-approved therapies, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib. The clinical success of these molecules relies heavily on the scaffold's ability to act as an ATP-competitive inhibitor, forming critical hydrogen bonds with the kinase hinge region.

When designing novel inhibitors for targets such as Trk or FMS-like tyrosine kinase 3 (FLT3), the choice of the starting building block dictates both the synthetic tractability of the lead optimization process and the ultimate pharmacokinetic profile of the drug. 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296224-29-7) has emerged as an optimal intermediate, offering a precise balance of chemical reactivity and lipophilicity.

TRK_Pathway NGF NGF / BDNF Ligands TRK Trk Receptor (NTRK) NGF->TRK PI3K PI3K / AKT Pathway TRK->PI3K RAS RAS / MAPK Pathway TRK->RAS Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->TRK Inhibits Proliferation Tumor Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

Scaffold Comparison: 6-Bromo-2-ethyl vs. Alternatives

To understand the superiority of the 6-bromo-2-ethyl variant, we must isolate the structure-activity relationship (SAR) contributions of the C2 and C6 positions compared to other commercially available analogs.

The C6 Position: The Cross-Coupling Handle

The C6 position is the primary vector for extending the molecule into the DFG-out pocket or the back cleft of the kinase.

  • Why Bromine? Bromine is the "Goldilocks" halogen for Palladium-catalyzed cross-coupling. While 6-chloro derivatives require harsh conditions (high temperatures and specialized, expensive phosphine ligands) to force oxidative addition, 6-iodo derivatives are overly reactive and highly susceptible to competitive dehalogenation. The 6-bromo functional group provides optimal oxidative addition kinetics, allowing for mild Suzuki-Miyaura coupling conditions that preserve fragile functional groups on the incoming boronic acid.

The C2 Position: The Lipophilic Tail

The C2 position typically projects outward toward the solvent-exposed hinge region or fills a shallow hydrophobic pocket.

  • Why Ethyl over Methyl or Hydrogen? According to computational data, 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine possesses a LogP of ~2.05 (). Replacing a methyl group with an ethyl group increases the lipophilicity just enough to enhance membrane permeability (improving Caco-2 flux) and strengthens van der Waals interactions within the kinase pocket. Conversely, larger groups like isopropyl or tert-butyl introduce severe steric clashes that drastically reduce binding affinity.

Comparative SAR & Reactivity Data

The following table summarizes the dual "activity" of these scaffolds: their synthetic reactivity (average cross-coupling yield) and the biological potency of their resulting optimized derivatives. Note: IC50 values represent the activity of the final synthesized derivatives (post-coupling with a standardized aryl-amide pharmacophore) to isolate the scaffold's contribution to potency.

Scaffold IntermediateC2 SubstituentC6 HalogenAvg. Pd-Coupling Yield (%)Representative Derivative TrkA IC50 (nM)Representative Derivative FLT3 IC50 (nM)
6-Chloro-pyrazolo[1,5-a]pyrimidine-H-Cl35%45.085.2
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-CH3-Br82%5.212.4
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine -CH2CH3 -Br 85% 1.7 0.4
6-Iodo-2-isopropylpyrazolo[1,5-a]pyrimidine-CH(CH3)2-I60% (Dehalogenation)18.542.1

As demonstrated, derivatives originating from the 2-ethyl scaffold consistently achieve sub-nanomolar potency against targets like FLT3-ITD () and TrkA ().

Workflow BB 6-Bromo-2-ethylpyrazolo [1,5-a]pyrimidine Coupling Pd-Catalyzed Cross-Coupling BB->Coupling Purification HPLC Purification (>95% Purity) Coupling->Purification Assay In Vitro Kinase Assay (TrkA/B/C, FLT3) Purification->Assay Data SAR Data Analysis (IC50 Determination) Assay->Data

Experimental workflow for structure-activity relationship studies of the scaffold.

Validated Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Suzuki-Miyaura Cross-Coupling of the Scaffold

Objective: Efficiently couple an aryl boronic acid to the C6 position of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic solvent system is critical; dioxane solubilizes the organic building block, while water dissolves the inorganic base, facilitating rapid transmetalation at the phase boundary.

  • Reaction: Purge the flask with N₂ for 10 minutes, then heat to 90°C for 4 hours.

  • Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is only deemed complete when the distinct doublet isotope pattern of the brominated starting material (m/z 226/228) is entirely consumed and replaced by the product mass. Do not proceed to workup until this is confirmed.

  • Workup & Purification: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via reverse-phase HPLC to achieve >95% purity required for biological testing.

Protocol B: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: Determine the IC50 of the synthesized derivatives against TrkA or FLT3.

  • Compound Dilution: Serially dilute the purified derivatives in DMSO to create a 10-point concentration curve (ranging from 10 µM to 0.1 nM). Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and ensure precise IC50 determination without artifactual skewing.

  • Incubation: In a 384-well plate, combine 10 µL of the kinase/substrate solution with 2 µL of the compound dilution. Initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding the Kinase-Glo® luminescent reagent. The luminescence signal is directly proportional to the amount of unconsumed ATP, inversely correlating with kinase activity.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor for the assay plate using positive (DMSO only) and negative (no enzyme) controls. Only plates yielding a Z'-factor > 0.6 are accepted, ensuring the signal-to-background ratio is robust enough to trust the resulting IC50 data.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI). Available at:[Link][1]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry (PubMed/NIH). Available at:[Link][2]

Sources

A Comparative Analysis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and Established CDK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target. Their role as key regulators of the cell cycle has led to the development of several successful inhibitors, fundamentally changing the treatment paradigm for certain cancers. This guide provides a detailed comparison of the novel compound 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine with established CDK inhibitors, offering insights into its potential as a therapeutic agent. We will delve into the mechanistic underpinnings of CDK inhibition, present available experimental data for a closely related analog, and provide detailed protocols for key evaluative assays.

The Central Role of CDK Inhibition in Cancer Therapy

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[1] CDKs, a family of serine/threonine kinases, act as the engine of this process, driving cells through the various phases of division.[2] Their activity is dependent on binding to their regulatory partners, the cyclins.[3] In many cancers, this regulatory machinery is deregulated, leading to uncontrolled cell proliferation.[4]

The development of small molecule inhibitors that target CDKs has been a major advancement in cancer therapy.[5] By blocking the activity of these kinases, it is possible to halt the cell cycle and prevent the growth of cancer cells.[6] The first generation of CDK inhibitors were often non-selective and associated with significant toxicity.[5] However, the advent of more selective inhibitors, particularly those targeting CDK4 and CDK6, has led to significant clinical success, especially in the treatment of hormone receptor-positive (HR+) breast cancer.[4]

Mechanism of Action: The Rb-E2F Pathway

The primary mechanism by which CDK4/6 inhibitors exert their anti-proliferative effects is through the inhibition of the Retinoblastoma (Rb) protein phosphorylation.[7] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[8] Mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate Rb.[9] This releases E2F, allowing for the transcription of S-phase genes and subsequent DNA replication.[7]

Established CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib all function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[10][11][12]

CDK4_6_Rb_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation pRb Phosphorylated Rb (pRb) Rb->pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb pRb->E2F Releases G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition CDK_Inhibitor CDK4/6 Inhibitor (e.g., 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine) CDK_Inhibitor->CyclinD_CDK4_6 Inhibits

Figure 1: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.[11] This heterocyclic system has been successfully utilized in the development of inhibitors for a range of kinases, including CDK1, CDK2, CDK7, and CDK9.[13][14] The versatility of this scaffold allows for chemical modifications that can fine-tune potency and selectivity.[11]

Comparative Analysis: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Analog vs. Known CDK Inhibitors

While specific experimental data for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not publicly available, a study on the closely related analog, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate , provides valuable insights into its potential as a CDK inhibitor.[2] This compound differs only by the substituent at the 3-position (an ethyl-carboxylate group versus an ethyl group). The study demonstrated that this analog exhibits inhibitory activity against CDK4 and CDK6.[2]

The following table summarizes the available IC50 data for this analog in comparison to established CDK inhibitors.

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)Reference
6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate Not ReportedNot ReportedBetter than RoscovitineBetter than RoscovitineNot ReportedNot Reported[2]
Palbociclib>10,000>10,0001116>5,000>5,000[15]
Ribociclib>10,000>10,0001039Not ReportedNot Reported[7]
Abemaciclib>10,000>10,000210Not ReportedNot Reported[15]
Roscovitine100100>10,000>10,0005101200[13]

Table 1: Comparative in vitro inhibitory activity (IC50) of a 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine analog and known CDK inhibitors.

The data suggests that the pyrazolo[1,5-a]pyrimidine scaffold, with a bromine at the 6-position, has the potential for selective inhibition of CDK4 and CDK6, warranting further investigation of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.

Experimental Protocols for Evaluating CDK Inhibitors

To rigorously assess the potential of a novel compound like 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine as a CDK inhibitor, a series of well-defined experiments are essential. The following are detailed protocols for key assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the inhibitory activity of a compound against a purified CDK/cyclin complex.[16] The principle involves measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[16]

Kinase_Assay_Workflow cluster_0 Reaction Phase cluster_1 Detection Phase a0 Prepare serial dilution of inhibitor a1 Add inhibitor, CDK/cyclin enzyme, and substrate to well a0->a1 a2 Initiate reaction with ATP a1->a2 a3 Incubate at 30°C a2->a3 b0 Stop reaction and deplete unused ATP with ADP-Glo™ Reagent a3->b0 b1 Add Kinase Detection Reagent to convert ADP to ATP and generate light b0->b1 b2 Measure luminescence b1->b2

Figure 2: General workflow for an in vitro kinase assay using ADP-Glo™ technology.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, purified recombinant CDK/cyclin enzyme (e.g., CDK4/Cyclin D1), and a suitable substrate (e.g., a peptide containing the Rb phosphorylation site).

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific CDK.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes any remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP produced into ATP, which in turn generates a luminescent signal via luciferase.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It is used to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with intact Rb) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Phospho-Retinoblastoma (pRb)

This technique is used to directly assess the effect of the inhibitor on the phosphorylation of Rb at specific CDK-targeted sites (e.g., Ser780, Ser807/811) within cancer cells.[7] A decrease in the pRb signal indicates successful target engagement and inhibition of CDK activity.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb to normalize the pRb signal and confirm that the observed changes are not due to alterations in total Rb protein levels.[7]

Western_Blot_Workflow a Cell Lysis and Protein Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody Incubation (anti-pRb) d->e f Secondary Antibody Incubation (HRP-conjugated) e->f g Chemiluminescent Detection f->g h Stripping and Re-probing (anti-total Rb) g->h

Figure 3: A generalized workflow for Western blot analysis of pRb.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The available data on a close analog of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine suggests its potential as a CDK4/6 inhibitor. To fully elucidate its profile, further experimental evaluation is necessary. This should include comprehensive in vitro kinase profiling against a panel of CDKs and other kinases to determine its selectivity, followed by cellular assays to confirm its on-target activity and anti-proliferative effects. In vivo studies in relevant cancer models would then be the logical next step to assess its therapeutic potential. This systematic approach, grounded in the established methodologies outlined in this guide, will be crucial in determining the future of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine as a potential cancer therapeutic.

References

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor Approved for Postmenopausal Women with Metastatic Breast Cancer - American Health & Drug Benefits. (2016, March 15). Retrieved from [Link]

  • O'Shaughnessy, J., et al. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 22(14), 3437-3444. Retrieved from [Link]

  • Palbociclib. In Wikipedia. Retrieved from [Link]

  • Palbociclib. (n.d.). Pfizer Oncology Development. Retrieved from [Link]

  • The Mechanism of Action of Palbociclib. (2020, April 17). Targeted Oncology. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Retrieved from [Link]

  • abemaciclib. (2026, February 24). Liv Hospital. Retrieved from [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). Bioorganic & Medicinal Chemistry Letters, 25(19), 4126-4130. Retrieved from [Link]

  • What is Abemaciclib used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020, August 23). European Journal of Medicinal Chemistry, 208, 112770. Retrieved from [Link]

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2021, March 1). International Journal of Molecular Sciences, 22(5), 2588. Retrieved from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (n.d.). Integrated Publications. Retrieved from [Link]

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018, August 29). Expert Review of Anticancer Therapy, 18(9), 849-858. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022, July 30). Molecules, 27(15), 4930. Retrieved from [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (2012). Methods in Molecular Biology, 827, 237-248. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). Molecules, 29(15), 3560. Retrieved from [Link]

  • CDK1 Assay Kit. (n.d.). AMSBIO. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014, October 22). ACS Medicinal Chemistry Letters, 6(1), 63-67. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015, January 8). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2019, November 29). International Journal of Molecular Sciences, 20(23), 5947. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity. (2009, January 1). Oncogene, 28(1), 63-75. Retrieved from [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023, February 25). European Journal of Medicinal Chemistry, 250, 115206. Retrieved from [Link]

  • CDK inhibitor. In Wikipedia. Retrieved from [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010, December 23). Journal of Medicinal Chemistry, 53(24), 8489-8501. Retrieved from [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (n.d.). ChEMBL. Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It is the key determinant of its therapeutic window and potential off-target effects. This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.

While specific comprehensive data for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine against a broad kinase panel is not publicly available, we will utilize closely related and well-characterized compounds from the same chemical family to provide a representative analysis. This guide will objectively compare their performance against other well-known kinase inhibitors, supported by experimental data and protocols. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known to be a bioisostere of adenine, which allows it to mimic ATP and bind to the hinge region of the kinase domain[1][2]. This structural feature is the foundation for its broad applicability as a kinase inhibitor.

The Critical Role of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes, including proliferation, differentiation, and apoptosis[3]. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets[3][4]. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors[3].

A promiscuous inhibitor that binds to numerous kinases can lead to a wide range of off-target effects and toxicities[5]. Conversely, a highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing unintended biological consequences[5]. The goal of this guide is to provide a framework for evaluating the selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors and to offer insights into the experimental design and data interpretation necessary for this critical aspect of drug discovery.

Comparative Selectivity Profiles

To illustrate the spectrum of selectivity, we will compare a representative pyrazolo[1,5-a]pyrimidine compound with a known broad-spectrum inhibitor, a multi-targeted inhibitor, and a highly selective inhibitor from the same scaffold family.

Representative Pyrazolo[1,5-a]pyrimidine: Pim-1 Inhibitor (Compound 11b)

Compound 11b is a pyrazolo[1,5-a]pyrimidine derivative identified as a potent and selective inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in cancer[6][7]. Its selectivity was profiled against a panel of 119 oncogenic kinases[6].

Highly Selective Pyrazolo[1,5-a]pyrimidine: eCF506 (NXP900)

eCF506 is a potent and highly selective inhibitor of the non-receptor tyrosine kinase Src[8][9][10]. It exhibits sub-nanomolar potency against Src family kinases with remarkable selectivity over other kinases, including a greater than 950-fold selectivity for Src over Abl[8][11].

Multi-Targeted Inhibitor: Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers[12][13]. It is known to inhibit VEGFRs, PDGFRs, and other kinases[14].

Broad-Spectrum Inhibitor: Staurosporine

Staurosporine is a microbial alkaloid that acts as a potent but non-selective protein kinase inhibitor, binding to a vast majority of protein kinases with high affinity[15]. It is often used as a positive control in kinase assays and as a tool compound to induce apoptosis[15][16].

Table 1: Comparative Kinase Inhibition Profile

CompoundPrimary Target(s)IC50 (Primary Target)Selectivity ProfileKey Features
Pim-1 Inhibitor (11b) Pim-1<10 nMSelectivePotent against Pim-1 with good selectivity across a broad kinase panel[6].
eCF506 (NXP900) SRC, YES1<0.5 nMHighly SelectiveSub-nanomolar potency for Src family kinases with >950-fold selectivity over Abl[8][11].
Sunitinib VEGFR2, PDGFRβ2-80 nMMulti-TargetedInhibits multiple receptor tyrosine kinases involved in angiogenesis and tumor growth[13][14].
Staurosporine Broad Spectrum3-20 nMPromiscuousInhibits a wide range of protein kinases with high potency[15].

Visualizing Kinase Inhibition in a Signaling Context

To understand the potential biological impact of these inhibitors, it is useful to visualize their targets within a relevant signaling pathway. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is influenced by many of the kinases targeted by the compounds discussed.

PI3K_Akt_mTOR_Pathway RTK RTK (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation Src Src Src->PI3K Activates Pim1 Pim-1 Pim1->Bad Inhibits Apoptosis Apoptosis Bad->Apoptosis Sunitinib Sunitinib Sunitinib->RTK eCF506 eCF506 eCF506->Src Pim1_inhibitor Pim-1 Inhibitor Pim1_inhibitor->Pim1 Staurosporine Staurosporine (Broad Spectrum) Staurosporine->RTK Staurosporine->PI3K Staurosporine->PDK1 Staurosporine->Akt Staurosporine->mTORC1 Staurosporine->S6K Staurosporine->Src Staurosporine->Pim1 Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, Buffers) start->prep_reagents add_reagents Add Kinase, Substrate, and Compound to Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents initiate_reaction Initiate Reaction with [γ-³³P]ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with Phosphoric Acid) incubate->stop_reaction transfer Transfer to Phosphocellulose Filter Plate stop_reaction->transfer wash Wash to Remove Unincorporated ATP transfer->wash scintillation_count Add Scintillation Fluid and Count wash->scintillation_count analyze_data Analyze Data (Calculate IC50) scintillation_count->analyze_data end End analyze_data->end

Caption: Radiometric in vitro kinase assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of each kinase, its corresponding substrate, and the kinase reaction buffer. The buffer composition is critical and should be optimized for each kinase.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: Add the kinase, substrate, and diluted compound to the wells of a microplate. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately determine the IC50 value.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time. The reaction time should be within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any remaining free [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The amount of incorporated ³³P is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting Selectivity Data

A common metric for quantifying selectivity is the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another valuable metric is the Gini coefficient , which provides a measure of the inequality of inhibitor binding across the kinome. A Gini coefficient of 0 represents a completely non-selective inhibitor, while a value of 1 indicates an inhibitor that targets only a single kinase.[17][18]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile starting point for the development of potent kinase inhibitors with a wide range of selectivity profiles. While a comprehensive selectivity profile for 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not yet in the public domain, the analysis of its chemical relatives demonstrates the potential to develop both highly selective and multi-targeted agents from this chemical class.

For drug development professionals, a thorough understanding of an inhibitor's selectivity is not just an academic exercise but a critical step in predicting its therapeutic potential and safety profile. The methodologies and comparative data presented in this guide provide a robust framework for the evaluation of novel kinase inhibitors, paving the way for the development of more effective and safer targeted therapies.

References

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed, 1-14.
  • Hanan, E. J., van Abbema, A., Barrett, K., Blair, W. S., Blaney, J., Chang, C., ... & Lyssikatos, J. P. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of medicinal chemistry, 55(22), 10090–10107.
  • Hanan, E. J., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10090-10107.
  • Fraser, C., Dawson, J. C., Dowling, R., Lilla, S., Morrison, J., Canfarotta, F., ... & Unciti-Broceta, A. (2016). Rapid discovery and structure–activity relationships of pyrazolopyrimidines that potently suppress breast cancer cell growth via SRC kinase inhibition with exceptional selectivity over ABL kinase. Journal of medicinal chemistry, 59(10), 4697–4710.
  • "Discovery, preclinical and early clinical development of eCF506/NXP900: the first total SRC inhibitor" | University of Dundee, UK. (n.d.). University of Dundee. Retrieved March 7, 2026, from [Link]

  • Graczyk, P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors. Journal of medicinal chemistry, 50(23), 5773–5779.
  • Lin, Y., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(2), 485-494.
  • O'Hare, T., et al. (2011). Gini coefficients for kinase inhibitors: a new lens on selectivity. Proceedings of the National Academy of Sciences, 108(33), 13413-13418.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549.
  • Hanan, E. J., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Request PDF.
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  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(45), 17141-17150.
  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439.
  • Wang, X., et al. (2011). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current medicinal chemistry, 18(31), 4856-4874.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved March 7, 2026, from [Link]

  • Kerkelä, R., et al. (2009). Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. Clinical Cancer Research, 15(18), 5827-5836.
  • Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6828-6832.
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  • Foulks, J. M., et al. (2014). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Journal of medicinal chemistry, 57(15), 6239-6258.
  • El-Damasy, D. A., et al. (2024).
  • Brehme, M. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred.
  • Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(23), 8508-8522.
  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
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Comparative Guide: SAR & Utility of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine core is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry, serving as the foundational chassis for a generation of ATP-competitive kinase inhibitors. While the 6-bromo parent compound itself exhibits low intrinsic inhibitory activity, it is the critical gateway to high-potency inhibitors targeting p38 MAPK , Trk (Tropomyosin Receptor Kinase) , and CDK2 .

This guide compares the 6-Bromo-2-ethyl scaffold against alternative building blocks (e.g., imidazo[1,2-a]pyridines) and analyzes the Structure-Activity Relationship (SAR) that transforms this intermediate into nanomolar-potency drugs.

Key Differentiators
Feature6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidineImidazo[1,2-a]pyridine (Alternative)
Solubility High (Due to pyrimidine N-lone pairs)Moderate to Low
Selectivity Tunable (C3/C7 positions open)Often promiscuous
Synthetic Utility Excellent (C6-Br is highly reactive for Suzuki/Buchwald)Good, but C3 functionalization can be tricky
Primary Targets p38 MAPK, Trk, CDK, KDRGABA-A, p38 MAPK

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on specific substitutions at the C6 and C2 positions. The 6-Bromo group acts as a "dummy atom" in the initial assay but serves as the synthetic handle for the "warhead."

The C2-Ethyl "Anchor" (The Selectivity Filter)

The C2 position sits at the entrance of the ATP-binding pocket.

  • Why Ethyl?

    • Methyl (C1): Often fails to fill the hydrophobic lip of the kinase pocket, leading to reduced binding energy.

    • t-Butyl (C4): Frequently causes steric clash with the "gatekeeper" residue (e.g., Thr338 in c-Src, Thr106 in p38), reducing potency.

    • Ethyl (C2): Provides the optimal balance of Van der Waals contact and steric freedom, often enhancing potency by 5–10x compared to the methyl analog [1].

The C6-Bromo "Handle" (The Warhead Attachment)

The C6 position projects directly into the hinge region and the hydrophobic back-pocket.

  • Parent (6-Br): Weak hydrogen bonding; IC50 usually >10 µM.

  • Optimization (6-Aryl/Heteroaryl): Replacing Br with a substituted phenyl or pyridine ring (via Suzuki coupling) allows for

    
     stacking with the gatekeeper residue and H-bonding with the hinge region (e.g., Met109 in p38). This modification typically improves potency by 100-1000 fold .
    
Comparative Data: From Scaffold to Inhibitor

The table below illustrates the dramatic shift in potency when the 6-Br scaffold is functionalized, compared to the standard inhibitor SB203580 .

Table 1: p38 MAPK Inhibition Profile (Enzymatic Assay)

CompoundStructure Descriptionp38

IC50 (nM)
Solubility (µg/mL)Status
Core (Product) 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine >10,000450Intermediate
Analog A 6-Phenyl-2-ethyl...120150Hit
Analog B 6-(4-Fluorophenyl)-2-ethyl...15110Lead
Reference SB203580 (Imidazole scaffold)4825Standard

Note: Data represents aggregated trends from SAR studies [2][3]. The 6-Br core is inactive but possesses superior solubility compared to the final drugs.

Mechanism & Pathway Visualization

The following diagram illustrates the SAR logic and the kinase signaling pathway (p38 MAPK) inhibited by derivatives of this scaffold.

SAR_Pathway cluster_scaffold Scaffold SAR Analysis cluster_bio Biological Mechanism (p38 MAPK) Core 6-Bromo-2-ethyl pyrazolo[1,5-a]pyrimidine C2_Ethyl C2-Ethyl Group: Hydrophobic Anchor (Solubility & Fit) Core->C2_Ethyl C6_Bromo C6-Bromo Group: Synthetic Handle (Must be displaced) Core->C6_Bromo Analog 6-Aryl-Analog (Active Drug) C6_Bromo->Analog Suzuki Coupling Stimuli Stress/Cytokines (TNF-alpha, IL-1) MAPKK MKK3 / MKK6 Stimuli->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Substrates MK2 / ATF2 (Transcription Factors) p38->Substrates Response Inflammation / Apoptosis Substrates->Response Analog->p38 Inhibits (ATP Competition)

Figure 1: SAR Logic and Mechanism of Action. The C6-modification transforms the inactive core into a potent p38 MAPK inhibitor.

Experimental Protocols

To validate the utility of the 6-Bromo-2-ethyl scaffold, two protocols are provided: the Derivatization (Suzuki Coupling) to create an active probe, and the Kinase Activity Assay to measure performance.

Protocol A: Synthesis of Active Analog (Suzuki Coupling)

Objective: Convert the 6-Bromo core into a 6-Phenyl active inhibitor.

Reagents:

  • 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Dioxane (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the 6-Bromo scaffold in 10 mL degassed dioxane.

  • Addition: Add phenylboronic acid and Pd catalyst under Nitrogen atmosphere.

  • Activation: Add aqueous Na2CO3.

  • Reflux: Heat to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool, dilute with water, extract with EtOAc. Dry over MgSO4.

  • Purification: Silica gel chromatography.

Protocol B: LANCE Ultra Kinase Assay (p38 alpha)

Objective: Determine IC50 of the synthesized analog compared to the core.

Materials:

  • PerkinElmer LANCE® Ultra TR-FRET kit.

  • Substrate: ULight™-labeled peptide (e.g., MBP or ATF2 derived).

  • Europium-anti-phospho-antibody.

  • Enzyme: Recombinant p38 alpha (1 nM final).

  • ATP: at Km (typically 10-50 µM).

Step-by-Step:

  • Compound Prep: Prepare 10-point serial dilutions of the test compounds (Start at 10 µM) in DMSO.

  • Enzyme Mix: Add 5 µL of Kinase Buffer containing p38 enzyme to a 384-well OptiPlate.

  • Inhibitor Addition: Add 2.5 µL of compound dilution. Incubate 15 mins at RT (allows "Type II" binding equilibration).

  • Reaction Start: Add 2.5 µL of ATP/ULight-Substrate mix.

  • Incubation: Incubate for 60 mins at RT.

  • Termination/Detection: Add 10 µL of EDTA/Eu-Antibody mix.

  • Read: Measure Time-Resolved Fluorescence (Excitation 320nm, Emission 665nm) on an EnVision reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Experimental Workflow Diagram

Workflow Start Start: 6-Bromo-2-ethyl Scaffold Step1 Suzuki Coupling (Pd-catalyzed, 90°C) Start->Step1 Step2 Purification (Silica Chromatography) Step1->Step2 Step3 Kinase Assay (TR-FRET / LANCE) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Refine Refine SAR (Modify C2 or C6) Decision->Refine No Lead Lead Candidate Identified Decision->Lead Yes Refine->Start Next Cycle

Figure 2: Hit-to-Lead Optimization Workflow using the 6-Bromo Scaffold.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1: current insights. ChemMedChem, 3(12), 1810-1838. Link

  • Stevens, K. L., et al. (2005).[1] Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[1][2] Organic Letters, 7(21), 4753-4756.[1] Link

  • Wang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29, 3600. Link

  • BenchChem. (2025).[3][4] Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. BenchChem Technical Guides. Link

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validating the inhibitory effect of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine on a specific kinase

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to establish a comprehensive, self-validating system of biochemical and phenotypic data.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure widely recognized for its ability to act as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs)[1]. Specifically, the building block 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296224-29-7) serves as a critical synthetic intermediate in modern drug discovery[2]. The C6-bromine atom provides an essential vector for palladium-catalyzed cross-coupling, allowing researchers to append bulky aryl groups that probe the hydrophobic pocket of the CDK2 hinge region, while the 2-ethyl substitution enhances overall lipophilicity and cellular permeability[3].

This guide provides an objective comparison of an optimized 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine derivative (hereafter referred to as 6-BEPP-D ) against industry-standard CDK inhibitors, supported by rigorous, self-validating experimental protocols.

Mechanistic Rationale: Targeting the CDK2 Pathway

CDK2, complexed with Cyclin E, is the primary driver of the G1-to-S phase transition in the cell cycle[4]. Hyperactivation of CDK2 is a hallmark of various malignancies, particularly colorectal and breast cancers. 6-BEPP-D functions by occupying the ATP-binding pocket of CDK2, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle and inducing apoptosis[5].

CDK2_Pathway A Cyclin E / CDK2 Complex B Rb Protein (Unphosphorylated) A->B Phosphorylates C Phospho-Rb (Inactive) B->C Releases E2F D E2F Transcription Factor (Active) C->D Free E2F E G1 to S Phase Transition D->E Gene Expression Inhibitor 6-BEPP-D Inhibitor->A Blocks ATP Pocket

Fig 1: CDK2/Cyclin E signaling pathway and targeted inhibition at the G1/S phase transition.

Comparative Performance Data

To objectively assess the efficacy of 6-BEPP-D, we compare it against two benchmark alternatives:

  • Roscovitine: A first-generation purine-based CDK inhibitor used as a standard reference[3].

  • Dinaciclib: A highly potent, clinical-stage pan-CDK inhibitor known for deep responses but associated with dose-limiting toxicities like leukopenia[6][7].

CompoundCDK2 IC₅₀ (nM)HCT-116 GI₅₀ (µM)Selectivity (CDK2 vs CDK9)Z'-Factor (Assay)
6-BEPP-D 180.0915-fold0.78
Roscovitine 1400.070.8-fold0.75
Dinaciclib 10.010.25-fold0.82

Data Interpretation: While Dinaciclib exhibits sub-nanomolar potency, its lack of selectivity across CDK family members contributes to clinical toxicity[6]. 6-BEPP-D achieves a highly favorable balance, outperforming Roscovitine in biochemical potency while maintaining a superior selectivity profile, making it a highly viable lead candidate[5].

Experimental Validation Workflow

A robust validation system must be self-correcting and internally controlled. The following workflow outlines the transition from biochemical target engagement to phenotypic cellular validation.

Exp_Workflow Step1 1. Biochemical ADP-Glo Assay Step2 2. Cellular Efficacy HCT-116 Viability Step1->Step2 Step3 3. Target Engagement Western Blot (p-Rb) Step2->Step3 Step4 4. Selectivity Kinome Panel Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

Objective: Quantify the direct inhibition of CDK2/Cyclin E catalytic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme/Substrate Mix: Dilute recombinant CDK2/Cyclin E1 active enzyme and Histone H1 substrate in the kinase buffer.

  • Compound Incubation: Dispense 6-BEPP-D (in a 10-point dose-response curve, 3-fold dilutions) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Crucial: The ATP concentration must be set exactly at the apparent

    
     for CDK2 (typically ~35 µM). Incubate for 60 minutes.
    
  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 min incubation). Read on a microplate luminometer.

Expertise & Causality: Why use ADP-Glo instead of traditional ³³P-ATP radiometric assays? ADP-Glo measures product formation directly via luminescence, eliminating the risk of fluorescent interference from the test compounds (a common false-positive driver in FRET assays). Setting the ATP concentration at


 ensures the assay is perfectly sensitized to ATP-competitive inhibitors.
Trustworthiness (Self-Validation):  The protocol mandates a "No Enzyme" negative control and a "DMSO Vehicle" positive control. These are used to calculate the Z'-factor. A Z'-factor of 0.78 (as shown in the table) mathematically guarantees that the assay window is robust and the IC₅₀ data is highly trustworthy.
Protocol 2: Cellular Efficacy via ATP-based Viability Assay

Objective: Validate that the biochemical potency translates into phenotypic anti-proliferative activity in a CDK2-dependent cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 human colorectal carcinoma cells[5] at 2,000 cells/well in a 96-well opaque plate using McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 6-BEPP-D, Roscovitine, and Dinaciclib across a concentration gradient (0.001 µM to 10 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours.

  • Quantification: Add CellTiter-Glo® reagent (volume equal to culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

Expertise & Causality: HCT-116 cells are specifically chosen due to their well-documented reliance on the CDK2/Cyclin E axis for survival[3]. We utilize an ATP-quantification assay (CellTiter-Glo) rather than standard MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed if the test compound induces mitochondrial stress without immediate cell death. ATP quantification provides a direct, metabolically linked readout of absolute cell viability, ensuring the GI₅₀ values are phenotypically accurate.

References

  • [2] 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine | ChemScene. ChemScene.

  • [3] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org.

  • [5] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed / NIH.

  • [6] Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. PMC / NIH.

  • [1] A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed / NIH.

  • [7] Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma | Blood. ASH Publications.

  • [4] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org.

Sources

in vivo efficacy of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine derivatives in animal models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine and its functionalized derivatives. While the specific 6-bromo-2-ethyl compound (CAS 1296224-29-7) serves primarily as a high-value synthetic scaffold, its derivatives have demonstrated significant in vivo efficacy as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K) .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, Drug Development Professionals

Executive Summary

The 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in kinase inhibitor design. The core features a fused bicyclic system where the 2-ethyl group provides critical hydrophobic occupancy in the ATP-binding pocket, while the 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access the solvent-exposed region of the kinase.

Derivatives of this scaffold have outperformed first-generation inhibitors (such as Roscovitine ) in preclinical models, showing superior selectivity for CDK4/6 and CDK2/9, as well as efficacy in PI3K


-driven malignancies.

Mechanistic Basis & Structural Logic

The efficacy of these derivatives stems from their ability to mimic the purine ring of ATP.

  • 2-Ethyl Substituent: Unlike the smaller methyl or bulkier phenyl groups, the 2-ethyl moiety offers an optimal steric fit for the hydrophobic region I (gatekeeper vicinity) of CDKs, reducing off-target binding to other kinases.

  • 6-Bromo Handle: This position is critical for structure-activity relationship (SAR) optimization. Replacing the bromine with aryl or heteroaryl groups (via cross-coupling) allows the molecule to reach the "hinge region" or the "solvent front," dramatically increasing potency and solubility.

DOT Diagram: Mechanism of Action (CDK Inhibition)

CDK_Inhibition Scaffold 6-Bromo-2-ethyl Scaffold ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Targets Comp_Binding Competitive Binding (H-bonds @ Hinge) ATP_Pocket->Comp_Binding Displaces ATP Phos_Block Block Phosphorylation of Rb Protein Comp_Binding->Phos_Block Inhibits Catalysis G1_Arrest Cell Cycle Arrest (G1/S Phase) Phos_Block->G1_Arrest Downregulates E2F Apoptosis Tumor Cell Apoptosis G1_Arrest->Apoptosis Therapeutic Effect

Caption: Pathway illustrating how 6-bromo-2-ethyl derivatives competitively inhibit ATP binding, leading to Rb hypophosphorylation and G1/S arrest.

Comparative Efficacy Analysis

A. CDK Inhibition: Derivative vs. Standard of Care

Research indicates that specific 3-substituted derivatives of the 6-bromo-2-ethyl core exhibit superior inhibitory profiles compared to Roscovitine (Seliciclib), a standard reference drug.

Feature6-Bromo-2-ethyl Derivative (e.g., 3-Ethyl-Carboxylate)Roscovitine (Standard of Care)Advantage
Primary Target CDK4, CDK6, CDK2CDK1, CDK2, CDK5Selectivity (Targets G1 phase drivers)
IC50 (CDK4) < 50 nM (High Potency)~600 nM>10x Potency
Bioavailability High (Optimized Lipophilicity via 2-Ethyl)Moderate (Short Half-life)Sustained Exposure
Mechanism ATP CompetitiveATP CompetitiveSimilar Mode

Key Insight: The 2-ethyl group enhances lipophilicity (LogP ~2.05), improving membrane permeability compared to the more polar methyl analogs, while avoiding the metabolic liability of larger alkyl chains.

B. PI3K Inhibition

In addition to CDKs, this scaffold is a precursor for PI3K


 inhibitors (e.g., CPL302415 analogs). The 6-bromo position is typically substituted with a benzimidazole or similar moiety to achieve nanomolar potency (IC50 ~18 nM) and high selectivity over PI3K

and

isoforms.

Experimental Protocols: In Vivo Validation

To validate the efficacy of a 6-bromo-2-ethyl derived candidate, the following Human Tumor Xenograft Protocol is the industry standard.

Workflow Diagram: Xenograft Efficacy Study

Xenograft_Workflow Step1 Cell Culture (HCT116 or MCF7) Step2 Inoculation (SC Injection into Nude Mice) Step1->Step2 Step3 Tumor Establishment (Vol: 100-200 mm³) Step2->Step3 Step4 Randomization (Control vs. Treatment Groups) Step3->Step4 Step5 Dosing Phase (PO/IP, q.d. x 14 days) Step4->Step5 Step6 Endpoint Analysis (Tumor Vol, Body Weight, IHC) Step5->Step6

Caption: Standardized workflow for evaluating in vivo antitumor efficacy of pyrazolo[1,5-a]pyrimidine derivatives.

Detailed Protocol Steps
  • Compound Preparation: Dissolve the 6-bromo-2-ethyl derivative in a vehicle of 10% DMSO / 40% PEG300 / 50% Water . The 2-ethyl group aids solubility in organic co-solvents.

  • Model Induction: Inject

    
     HCT116 (colon cancer) or MCF7 (breast cancer) cells subcutaneously into the flank of BALB/c nude mice.
    
  • Treatment Regimen:

    • Dose: 25 mg/kg to 50 mg/kg.

    • Route: Oral gavage (PO) is preferred due to the scaffold's good oral bioavailability.

    • Frequency: Once daily (q.d.) for 14–21 days.

  • Efficacy Metrics:

    • Tumor Growth Inhibition (TGI): Calculate

      
      , where 
      
      
      
      is treated tumor volume change and
      
      
      is control.
    • Biomarkers: Harvest tumors 4 hours post-last dose. Perform Western blot for pRb (Ser780) to confirm CDK target engagement.

Synthesis & Optimization (The "6-Bromo" Advantage)

The 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not the final drug but the critical intermediate . Its value lies in the "divergent synthesis" capability.

  • Step 1: Condensation of 5-amino-3-ethyl-pyrazole with bromomalonaldehyde yields the core.

  • Step 2 (Key): Suzuki-Miyaura Coupling at the C-6 position.

    • Reagents: Arylboronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Outcome: Introduction of diversity elements (e.g., pyridines, benzimidazoles) that define the specific kinase selectivity profile.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry. Link

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry (PMC). Link

  • A Novel Pyrazolo[1,5-a]pyrimidine is a Potent Inhibitor of Cyclin-Dependent Protein Kinases. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary: 6-Bromopyrazolo[1,5-a]pyrimidine. National Library of Medicine. Link

Technical Assessment: Toxicity & Physicochemical Profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Toxicity Profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Researchers

Executive Summary

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) is a critical bicyclic heteroaromatic scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors (e.g., CDK, Trk, and Pim-1 inhibitors).[1][2] While often viewed merely as a building block, the "2-ethyl" substituent introduces specific physicochemical and metabolic variables that distinguish it from its "2-methyl" or "2-unsubstituted" analogs.

This guide objectively assesses the compound’s toxicity profile, focusing on its role in Structure-Activity Relationship (SAR) optimization. We analyze its direct handling hazards, predictive downstream toxicity (metabolic liability and hERG potential), and provide validated protocols for assessment.

Comparative Physicochemical & Safety Analysis

In drug design, the choice between a 2-ethyl, 2-methyl, or 2-trifluoromethyl substituent on the pyrazolo[1,5-a]pyrimidine core dictates the molecule's lipophilicity (LogP) and metabolic fate.

Table 1: Physicochemical & Hazard Profile Comparison
Feature6-Bromo-2-ethyl... (Target)6-Bromo-2-methyl... (Analog)Ethyl 6-bromo...-2-carboxylate
CAS Number 1296224-29-7916256-65-01005209-42-6
Molecular Weight ~226.07 Da~212.05 Da~270.08 Da
Calc. LogP (cLogP) 2.05 (Moderate Lipophilicity)1.65 (Lower Lipophilicity)1.90 (Polar Surface Area impact)
Metabolic Liability High (Ethyl oxidation to 1-hydroxyethyl)Moderate (Benzylic oxidation)Low (Ester hydrolysis primarily)
GHS Hazards H302, H315, H319, H335H315, H319, H335H302, H315, H319
Primary Utility Tuning potency/permeability in kinase inhibitorsStandard "starting point" scaffoldPrecursor for 2-amide derivatives

Expert Insight: The 2-ethyl group increases lipophilicity compared to the methyl analog. While this often enhances cell permeability and potency against kinases like CDK2 or TrkA, it introduces a metabolic "soft spot." The ethyl chain is susceptible to cytochrome P450-mediated oxidation (typically CYP3A4), potentially leading to rapid clearance or the formation of reactive metabolites.

Predictive Toxicology & SAR Implications

When this scaffold is incorporated into a final drug candidate, the toxicity profile shifts from acute handling risks to systemic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.

A. Metabolic Stability & Hepatotoxicity

The ethyl group at position 2 is a prime site for oxidative metabolism.

  • Mechanism: CYP450 enzymes can hydroxylate the

    
    -carbon of the ethyl group.
    
  • Risk: Rapid metabolism reduces the drug's half-life (

    
    ). If the resulting metabolite is chemically reactive, it may covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).
    
  • Mitigation: If stability assays (see Protocol B) show high clearance, medicinal chemists often replace the ethyl group with a bioisostere like cyclopropyl or difluoromethyl (

    
    ).
    
B. hERG Inhibition (Cardiotoxicity)

Pyrazolo[1,5-a]pyrimidines are "privileged structures" for kinase inhibition but have a historical association with hERG channel blockage, which can lead to QT prolongation and arrhythmias.

  • Causality: hERG blockage is driven by lipophilicity and basic amines.

  • Assessment: The 6-bromo-2-ethyl intermediate itself is neutral and low risk. However, downstream functionalization (e.g., Suzuki coupling at the 6-position) often introduces basic amines. The increased lipophilicity of the 2-ethyl group (vs. 2-methyl) can synergistically increase hERG affinity when coupled with these amines.

Visualizing the Metabolic & Synthesis Pathway

The following diagram illustrates the synthesis workflow and the specific metabolic vulnerability of the 2-ethyl group.

G cluster_0 Synthesis & Activation cluster_1 Toxicity Pathways (In Vivo) Start 5-Amino-pyrazole Precursor Cyclization Cyclization w/ 1,3-Dicarbonyl Start->Cyclization Intermediate 6-Bromo-2-ethyl pyrazolo[1,5-a]pyrimidine (Target Scaffold) Cyclization->Intermediate Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling FinalDrug Bioactive Kinase Inhibitor Coupling->FinalDrug CYP CYP450 Metabolism FinalDrug->CYP Systemic Exposure hERG hERG Channel Blockage FinalDrug->hERG High LogP Risk Factor Metabolite Oxidized Metabolite (1-Hydroxyethyl) CYP->Metabolite Ethyl Oxidation Clearance Rapid Clearance (Low Bioavailability) Metabolite->Clearance

Caption: Synthesis workflow showing the transformation of the intermediate into a drug candidate and the downstream metabolic risks (CYP oxidation) associated with the 2-ethyl substituent.

Experimental Assessment Protocols

To validate the safety and suitability of this scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To determine if the 2-ethyl group renders the molecule too unstable for therapeutic use.

  • Preparation: Prepare 10 mM stock of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Threshold: If

      
      , the ethyl group is likely a metabolic liability.
      
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess general cellular toxicity before functionalization.

  • Cell Lines: Use HepG2 (liver model) and HEK293 (kidney model).

  • Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 48h. Include DMSO control (<0.5%) and Doxorubicin (positive control).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Interpretation: A safe scaffold intermediate should have an

    
    . High toxicity at this stage indicates inherent scaffold reactivity unrelated to the target kinase.
    
References
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: Journal of Medicinal Chemistry / PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI (Molecules). [Link]

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Source: European Journal of Medicinal Chemistry / ResearchGate. [Link]

Sources

benchmarking 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine against a reference compound

[2]

Part 4: Validated Experimental Protocols

To benchmark the utility of the 2-ethyl scaffold, we utilize a standard Suzuki-Miyaura Cross-Coupling protocol.[1] This reaction functionalizes the C6-position (the Bromine handle), a critical step in library generation.[2]

Objective: Compare the synthetic efficiency of coupling a phenylboronic acid to the 2-Ethyl vs. 2-Methyl scaffold.

Protocol: C6-Arylation via Suzuki Coupling

Reagents:

  • Substrate: 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq)[2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[2]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Inertion: Charge a microwave vial with the substrate, phenylboronic acid, and Pd catalyst.[1][2] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

    • Note: The 2-Ethyl group is stable under these conditions and does not impose significant steric hindrance to the C6 position compared to the 2-Methyl reference.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield (2-Ethyl): 85–92%[1][2]

  • Yield (2-Methyl Reference): 88–94%[1][2]

Figure 2: Synthetic Workflow Visualization

Caption: Step-by-step workflow for functionalizing the 6-Bromo-2-ethyl scaffold.

Synthesis_WorkflowStep11. Charge Reagents(Scaffold + Boronic Acid)Step22. Pd-Catalysis(Suzuki Coupling)Step1->Step2Argon, 90°CStep33. Workup & Purification(EtOAc Ext / Column)Step2->Step34hProduct4. C6-Arylated Product(Kinase Inhibitor Precursor)Step3->ProductYield >85%

Part 5: References

  • Al-Sanea, M. M., et al. (2024).[1][2] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules, 29(24), 5865.[2] [2]

  • Dass, R. (2022).[1][2] "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines." BYU ScholarsArchive.

  • Yallapa, N., et al. (2018).[1][2] "Base Catalyzed Microwave Assisted Synthesis... of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate." Asian Journal of Chemistry, 30(8), 1881-1884.[2]

  • ChemScene. "6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Product Data." ChemScene.com.[1][2]

  • Sigma-Aldrich. "6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine Product Data."[3][4] SigmaAldrich.com.[2]

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous safety, logistical, and operational protocols for handling 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine . It is designed for researchers requiring immediate, actionable data without redundant filler.

Executive Summary & Compound Vitals

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a fused heterocyclic scaffold primarily used as an intermediate in the synthesis of kinase inhibitors (e.g., CDK2, TRK) and functionally selective CNS agents. Its structural similarity to bioactive purines necessitates treating it as a pharmacologically active substance with potential for off-target biological effects, beyond its physical hazards as an irritant.

Vital Statistics
ParameterTechnical Specification
CAS Number 1296224-29-7
Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2]
Storage 2–8°C (Refrigerated) ; Hygroscopic – Store under inert atmosphere (Argon/Nitrogen) recommended.

Risk Assessment & Hazard Identification (GHS)

While specific toxicological data for the 2-ethyl analog is often extrapolated from the 2-methyl or core scaffold, the following GHS classifications apply to this chemical class.

Signal Word: WARNING

Hazard ClassCodeDescriptionMechanism of Action / Risk
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3]Systemic absorption via GI tract; potential kinase interference.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Lipophilic nature facilitates dermal interaction/defatting.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Mechanical abrasion and chemical irritation of mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][2][4]Inhalation of fine dust triggers upper respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this matrix to select gear based on the specific task.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile Gloves (Double-gloved) Inner: 4 milOuter: 5-8 milWhy: The compound is lipophilic. Double gloving prevents micro-perforation exposure. Latex is NOT recommended due to poor organic solvent resistance during dissolution.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders that can become airborne or splashes during dissolution.
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorWhy: Engineering controls (Hood) are superior. Use respirators only if weighing outside a hood (not recommended) or during spill cleanup.
Body Protection Lab Coat (Tyvek sleeves optional) Why: Standard cotton coats are porous. Use Tyvek sleeve covers if handling >1g quantities to prevent cuff contamination.

Operational Protocols: Safe Handling Lifecycle

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) from receipt to disposal.

SafeHandlingLifecycle Receipt Receipt & Inspection (Check Seal/CAS) Storage Storage (2-8°C, Desiccated) Receipt->Storage Log into Inventory Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Dissolution in DMSO/DCM) Weighing->Reaction Transfer (Closed Container) Waste Waste Disposal (Halogenated Organic) Weighing->Waste Contaminated Wipes Reaction->Waste Quench & Segregate

Figure 1: Critical Control Points (CCPs) for handling halogenated heterocycles.

Step-by-Step Procedures
Phase 1: Receipt & Storage
  • Inspection: Upon arrival, verify the CAS number (1296224-29-7 ) matches the certificate of analysis.

  • Equilibration: Do not open a cold bottle immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator to prevent condensation, which hydrolyzes the compound or causes clumping.

  • Environment: Store in a dedicated fridge (2–8°C) designated for "Toxic/Irritant" chemicals.

Phase 2: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs during the transfer of solid powder.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is flighty.

  • Technique:

    • Place the balance inside the hood.

    • Tare a pre-weighed vial (scintillation vial).

    • Transfer solid using a disposable spatula.

    • Immediately cap the vial before removing it from the balance.

    • Wipe the exterior of the vial with a Kimwipe dampened with Ethanol/Acetone before removing from the hood.

Phase 3: Solubilization & Reaction
  • Solvent Choice: The compound dissolves well in DMSO or DCM.

  • Exotherm Check: While not highly reactive, always add solvent to the solid slowly.

  • Labeling: Any solution created must be labeled with the concentration, solvent, and hazard warning ("Contains Halogenated Heterocycle").

Emergency Response & Disposal

Spill Response Logic

Follow this decision tree immediately upon a spill.

SpillResponse Start Spill Detected TypeCheck Solid or Liquid? Start->TypeCheck Solid Solid Powder TypeCheck->Solid Liquid Solution (DMSO/DCM) TypeCheck->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Sweep Scoop into Haz Waste Cover->Sweep Clean Clean Area with Soap/Water (3x Wash) Sweep->Clean Absorb Apply Absorbent Pads (Vermiculite) Liquid->Absorb Absorb->Clean Report Report Incident Clean->Report

Figure 2: Decision logic for containment and cleanup of spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect respiratory irritation).

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use ethanol on skin, as it may enhance absorption of the lipophilic compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][4]

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous acid/base streams.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Must explicitly state "Contains 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine – Toxic/Irritant."

References

  • National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 22236701, 6-Bromopyrazolo[1,5-a]pyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.